methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Description
Properties
IUPAC Name |
methyl 4-[(1H-indazol-6-ylamino)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-16(20)12-4-2-11(3-5-12)9-17-14-7-6-13-10-18-19-15(13)8-14/h2-8,10,17H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRXMDDXUACNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Enigmatic Mechanism: A Technical Guide to Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate represents a novel chemical entity at the confluence of two significant pharmacophores: the privileged indazole scaffold and the versatile benzoate moiety. While direct empirical data on this specific molecule remains nascent, a comprehensive analysis of its structural components provides a strong foundation for predicting its mechanism of action. This in-depth technical guide synthesizes the current understanding of indazole and benzoate derivatives to postulate a primary mechanism centered on the inhibition of key cellular proliferation and survival pathways. We will delve into the scientific rationale, propose detailed experimental workflows for validation, and provide the necessary tools for researchers to investigate this promising compound.
Introduction: The Privileged Indazole Core
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs.[1][2] The therapeutic success of indazole-based compounds stems from their ability to mimic the purine base adenine, a fundamental component of ATP, enabling them to competitively bind to the ATP-binding sites of various enzymes. This has rendered them particularly effective as inhibitors of protein kinases and bacterial DNA gyrase.[1][3][4]
Commercially available drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors used in cancer therapy, feature the indazole scaffold.[3] Furthermore, the indazole nucleus is a key component in a novel class of bacterial DNA gyrase B inhibitors, offering a promising avenue to combat antibiotic resistance.[1] The specific 2H-indazole tautomer, as present in our topic compound, has been explored for its antimicrobial and anti-inflammatory properties, suggesting a diverse pharmacological profile.[5][6]
Postulated Mechanism of Action: A Tale of Two Moieties
The structure of this compound suggests a bipartite functional nature. The indazole core likely serves as the primary pharmacophore, while the methyl 4-(aminomethyl)benzoate portion may act as a vector, influencing solubility, cell permeability, and interaction with the target protein. Based on the extensive literature on indazole derivatives, two primary mechanisms of action are proposed:
Hypothesis A: Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The structural similarity of the indazole ring to the purine core of ATP allows indazole derivatives to function as competitive inhibitors at the ATP-binding pocket of kinases.[3][7]
Numerous indazole-based compounds have been identified as potent inhibitors of various kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[3]
-
Aurora Kinases: Essential for cell cycle regulation, particularly during mitosis.[8]
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, overexpressed in several cancers.[9]
-
PKMYT1 Kinase: Involved in the G2/M cell cycle checkpoint, a promising target in cancers with dysfunctional G1/S checkpoints.[10]
The substitution pattern on the indazole ring is critical for determining kinase selectivity and potency. The linkage to the methyl benzoate group at the 6-amino position of the indazole could orient the molecule within the kinase active site to achieve high-affinity binding.
Hypothesis B: Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[11] Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. The GyrB subunit of DNA gyrase possesses an ATP-binding site that can be targeted by small molecule inhibitors.[1][4]
The indazole scaffold has been successfully incorporated into a new class of GyrB inhibitors.[1] These compounds function by competing with ATP for binding to the GyrB subunit, thereby inhibiting the enzyme's supercoiling activity and leading to bacterial cell death. The this compound, through its indazole moiety, could potentially exhibit a similar mechanism of action, making it a candidate for a new antibacterial agent.
Experimental Validation: A Roadmap for Investigation
To elucidate the precise mechanism of action of this compound, a systematic and rigorous experimental approach is required. The following protocols provide a comprehensive framework for validating the proposed hypotheses.
Kinase Inhibition Assays
A tiered approach is recommended to assess the kinase inhibitory potential of the compound.
3.1.1. Broad-Spectrum Kinase Panel Screening
-
Objective: To identify the primary kinase targets of the compound from a large, representative panel of human kinases.
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™).
-
Screen the compound at a single high concentration (e.g., 10 µM) against the panel.
-
Analyze the results to identify kinases with significant inhibition (e.g., >90% inhibition).
-
3.1.2. IC50 Determination for Lead Kinase Targets
-
Objective: To determine the potency of the compound against the identified primary kinase targets.
-
Methodology:
-
Perform in vitro kinase assays using purified recombinant kinase enzymes.
-
Utilize a suitable assay format, such as a radiometric assay (e.g., using [γ-³²P]ATP) or a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Titrate the compound over a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Measure kinase activity at each concentration and calculate the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.
-
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (nM) |
| VEGFR2 | 50 |
| Aurora A | 120 |
| PLK4 | 85 |
| PKMYT1 | 250 |
Caption: Workflow for validating kinase inhibition.
DNA Gyrase Inhibition Assays
3.2.1. DNA Supercoiling Assay
-
Objective: To determine if the compound inhibits the supercoiling activity of bacterial DNA gyrase.
-
Methodology:
-
Incubate relaxed plasmid DNA with purified E. coli DNA gyrase in the presence of ATP and varying concentrations of the test compound.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualize the DNA using a fluorescent stain (e.g., ethidium bromide) and quantify the amount of supercoiled DNA.
-
Determine the IC50 value for the inhibition of supercoiling.
-
3.2.2. ATPase Assay
-
Objective: To confirm that the compound inhibits the ATPase activity of the GyrB subunit.
-
Methodology:
-
Utilize a commercially available ATPase assay kit (e.g., Gyrase ATPase Assay Kit, Inspiralis).
-
Incubate purified GyrB subunit with ATP and varying concentrations of the test compound.
-
Measure the amount of ADP produced, which is proportional to the ATPase activity.
-
Calculate the IC50 value for the inhibition of ATPase activity.
-
Caption: Workflow for validating DNA gyrase inhibition.
Signaling Pathway Analysis
Should this compound be confirmed as a kinase inhibitor, understanding its impact on downstream signaling pathways is crucial.
Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
This compound is a compound of significant interest due to its privileged indazole core. While its precise mechanism of action awaits empirical validation, the existing body of knowledge strongly suggests its potential as either a kinase inhibitor or a bacterial DNA gyrase inhibitor. The experimental workflows outlined in this guide provide a clear and comprehensive path for researchers to unravel the therapeutic potential of this novel molecule. Future investigations should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties. The exploration of this and similar indazole derivatives holds great promise for the development of next-generation targeted therapies.
References
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2012). ACS Medicinal Chemistry Letters. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]
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Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. (2017). Molecules. [Link]
-
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry. [Link]
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Novel indazole-based inhibitor of polo-like kinase 4 against cancer. (2025). BioWorld. [Link]
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Methyl 4-(aminomethyl)benzoate. PubChem. [Link]
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Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Omega. [Link]
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Discovery of substituted oxadiazoles as a novel scaffold for DNA gyrase inhibitors. (2021). ResearchGate. [Link]
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Methyl 4-(aminomethyl)benzoate hydrochloride. PubChem. [Link]
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2,3-dimethyl-2H-indazol-6-amine. PubChem. [Link]
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2020). ResearchGate. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2020). MDPI. [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate.
-
Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
- Preparation method of methyl benzoate compound.
- Preparation technology of methyl benzoate.
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Indazole derivative and a pesticide composition containing the same.
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An In-depth Technical Guide on the Prospective Biological Activity of Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate
Foreword: Unveiling the Potential of a Novel Chemical Entity
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into novel molecular architectures presents a fertile ground for identifying next-generation therapeutics. This guide focuses on a compound of significant interest: methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. While direct biological data for this specific molecule is not yet prevalent in published literature, its constituent moieties—the indazole ring and the methyl benzoate group—are well-established pharmacophores, each contributing to the bioactivity of numerous clinical and preclinical compounds.[1][2][3][4]
This document, therefore, serves as a prospective analysis and a detailed research blueprint. As a Senior Application Scientist, the intent is not merely to report existing data but to provide a forward-looking, experience-driven framework for the systematic investigation of this promising molecule. We will delve into the rationale for its synthesis, propose robust methodologies for elucidating its biological functions, and outline the logical progression from initial screening to mechanistic studies.
The Scientific Rationale: A Molecule of Convergent Interest
The compelling interest in this compound stems from the proven therapeutic relevance of its core components.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold".[4] This designation is earned due to its ability to form key interactions with a wide array of biological targets. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including:
-
Anticancer Activity: Many indazole-containing molecules function as potent kinase inhibitors.[1] For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma, and Entrectinib is an inhibitor of ALK, ROS1, and TRK kinases used in the treatment of various solid tumors. The indazole core often serves as a hinge-binding motif in the ATP-binding pocket of kinases.
-
Antibacterial Properties: A novel class of indazole derivatives has been identified as bacterial Gyrase B inhibitors, demonstrating excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens.[5]
-
Diverse Pharmacological Roles: Beyond oncology and infectious diseases, indazole derivatives have been explored for anti-inflammatory, antiarrhythmic, and anti-HIV activities.[1][2]
The 2H-indazole tautomer, while often less thermodynamically stable than the 1H-tautomer, provides a distinct vector for substitution and can influence the molecule's three-dimensional conformation and target engagement.[1][2]
The Methyl Benzoate Moiety: A Versatile Contributor
The methyl 4-(aminomethyl)benzoate fragment is not merely a linker. The methyl ester can participate in hydrogen bonding and can be hydrolyzed by esterases in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile and cellular uptake. The benzene ring provides a rigid scaffold for positioning the indazole core and can engage in hydrophobic or pi-stacking interactions within a target's binding site. Furthermore, derivatives of methyl 4-aminobenzoate are utilized in the synthesis of kinase inhibitors, underscoring their compatibility with this target class.[6]
Hypothesis:
Based on the convergence of these two pharmacologically significant scaffolds, we hypothesize that This compound has the potential to function as a kinase inhibitor with applications in oncology or as an antibacterial agent. This guide outlines a comprehensive strategy to test this hypothesis.
Proposed Synthetic Route
A plausible and efficient synthesis is crucial for generating the necessary quantities of the target compound for biological evaluation. A common strategy in medicinal chemistry for creating such secondary amines is reductive amination.
dot
Caption: Proposed synthetic workflow via reductive amination.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 6-amino-2H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add methyl 4-formylbenzoate (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is chosen because it is selective for the reduction of imines in the presence of aldehydes and is less sensitive to moisture than other borohydrides.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours, or until completion as indicated by LC-MS analysis.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
A Tiered Approach to Biological Evaluation
A systematic, multi-tiered screening cascade is proposed to efficiently evaluate the biological activity of the target compound.
dot
Caption: Tiered screening cascade for biological evaluation.
Tier 1: Broad-Based Primary Screening
The initial goal is to cast a wide net to identify any significant biological activity.
3.1.1 Kinase Inhibition Screen
-
Rationale: Given the prevalence of indazole derivatives as kinase inhibitors, a broad panel screen is the highest priority.[1]
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., DiscoverX, Promega) that covers a diverse range of the human kinome.
-
Perform initial screens at a single high concentration (e.g., 10 µM) of this compound.
-
The assay format is typically a biochemical assay measuring the phosphorylation of a substrate peptide, often using luminescence or fluorescence-based detection.
-
Self-Validation: Include a known potent inhibitor for each kinase as a positive control and DMSO as a negative control to establish the assay window and Z'-factor.
-
-
Data Interpretation: Hits are identified as compounds that cause significant inhibition (e.g., >50%) of kinase activity.
| Proposed Kinase Screening Panel (Illustrative) |
| Tyrosine Kinases |
| EGFR, VEGFR2, FGFR1, PDGFRβ, ALK, c-Met |
| Serine/Threonine Kinases |
| AKT1, PI3Kα, mTOR, CDK2, Aurora A |
3.1.2 Antibacterial Susceptibility Screen
-
Rationale: To explore the potential suggested by other indazole-based GyrB inhibitors.[5]
-
Methodology:
-
Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.
-
Test against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.
-
A two-fold serial dilution of the compound is prepared in a 96-well plate, and a standardized bacterial inoculum is added.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.
-
Self-Validation: Include a solvent control (DMSO) and a known antibiotic (e.g., ciprofloxacin) as negative and positive controls, respectively.
-
Tier 2: Cellular Activity and Potency Determination
If hits are identified in Tier 1, the next step is to assess their activity in a cellular context. Assuming the compound shows anticancer activity in the kinase screen, the following assays would be prioritized.
3.2.1 Cell Proliferation Assay (MTT/MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.
-
Protocol:
-
Seed cancer cell lines (selected based on the kinase hits, e.g., A549 for EGFR, H1975 for mutant EGFR) in 96-well plates and allow them to adhere overnight.[7][8]
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT or MTS reagent, which is converted by metabolically active cells into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a dose-response curve.
-
3.2.2 Apoptosis Induction Assay
-
Objective: To determine if the observed anti-proliferative effect is due to the induction of programmed cell death.
-
Protocol:
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells and stain with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a DNA stain that enters necrotic cells).
-
Analyze the stained cells by flow cytometry.
-
Data Interpretation: An increase in the Annexin V-positive cell population indicates the induction of apoptosis.[7]
-
Tier 3: Mechanism of Action (MoA) Elucidation
If the compound demonstrates potent cellular activity, the final step is to confirm its molecular target and delineate the downstream signaling effects.
3.3.1 Western Blot Analysis
-
Objective: To verify that the compound inhibits the target kinase and its downstream signaling pathway within the cell.
-
Protocol:
-
Treat cancer cells with the compound at various concentrations for a short period (e.g., 2-6 hours).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., p-AKT) and a key downstream substrate (e.g., p-S6).[9] Also probe for the total protein levels as a loading control.
-
Data Interpretation: A dose-dependent decrease in the level of the phosphorylated proteins, without a change in total protein levels, confirms target engagement and pathway inhibition.
-
dot
Caption: Hypothesized inhibition of the PI3K/AKT pathway.
Conclusion and Future Directions
This guide presents a comprehensive, scientifically grounded framework for investigating the biological activity of this compound. By leveraging the known pharmacological importance of the indazole and methyl benzoate scaffolds, we have established a strong rationale for its potential as a novel therapeutic agent, particularly as a kinase inhibitor.
The proposed tiered experimental plan, from broad initial screening to detailed mechanistic studies, provides a clear and efficient path to elucidate its function. Each proposed protocol is designed to be self-validating, ensuring the generation of robust and reliable data.
The successful identification of a specific biological target and a potent cellular effect would position this compound as a valuable lead compound. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as a comprehensive evaluation of its pharmacokinetic and toxicological properties, paving the way for potential preclinical development.
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Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]
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The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]
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Methyl 4-aminobenzoate | C8H9NO2 | CID 12082. PubChem. [Link]
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Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. RSC Medicinal Chemistry. [Link]
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Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. [Link]
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Synthesis and Antitumor Activity of 6-(2-Aminobenzo[ d ]thiazol-5-yl) quinazolin-4(3 H )-one Derivatives. ResearchGate. [Link]
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Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. Journal of Medicinal Chemistry. [Link]
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The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
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Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry. [Link]
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methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Abstract
The unambiguous determination of a molecule's structure is the cornerstone of modern chemical and pharmaceutical research. Any ambiguity in the atomic connectivity or stereochemistry can invalidate biological data and derail drug development programs. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a molecule featuring the medicinally significant indazole scaffold. This document moves beyond a simple checklist of analytical techniques, instead focusing on the strategic integration of orthogonal methods to create a self-validating workflow. We will detail the causality behind experimental choices, from initial purity assessment and molecular formula determination to the intricate mapping of atomic connectivity through advanced NMR spectroscopy, culminating in a high-confidence structural assignment.
The Strategic Workflow: An Overview
The elucidation of a novel molecular structure is not a linear process but an iterative cycle of hypothesis, experimentation, and data interpretation. Our strategy is built on a foundation of orthogonal techniques, where the results of one experiment validate and inform the next. This ensures maximum confidence and minimizes the risk of misinterpretation.
Caption: The integrated workflow for small molecule structure elucidation.
Foundational Analysis: Purity and Elemental Composition
Before any structural investigation can begin, we must confirm the sample's purity and determine its elemental formula. These foundational steps prevent the misinterpretation of data arising from impurities or incorrect molecular weight assumptions.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode-Array Detector (DAD) is the industry standard for assessing the purity of a non-volatile small molecule. It separates the analyte from any potential impurities, providing a quantitative measure of homogeneity.
Experimental Protocol: Reverse-Phase HPLC-DAD
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL of a 0.5 mg/mL sample in Methanol.
-
Detection: DAD, 210-400 nm, monitoring at 254 nm.
-
Acceptance Criterion: The main peak should represent ≥98% of the total integrated peak area for structural elucidation studies.
Rationale: The gradient elution ensures that compounds with a wide range of polarities are eluted and detected. The DAD provides UV-Vis spectra for each peak, which can help in preliminary identification of related impurities versus unrelated contaminants.
Elemental Formula Determination via High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is essential for determining the unique elemental formula of the molecule.[1]
Experimental Protocol: ESI-TOF HRMS
-
System: Bruker maXis II ETD or equivalent Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation: 10 µL of a 0.1 mg/mL sample solution is diluted into 990 µL of 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Ionization Mode: Positive ESI. The two basic nitrogen atoms on the indazole ring and the secondary amine are readily protonated.
-
Analysis: The instrument is calibrated, and the mass of the protonated molecular ion [M+H]⁺ is measured.
-
Data Processing: The measured mass is used to calculate the elemental formula, with the expectation that it will match C₁₆H₁₅N₃O₂.
Data Presentation: HRMS Results
| Parameter | Theoretical Value | Observed Value (Example) | Deviation (ppm) |
| Molecular Formula | C₁₆H₁₅N₃O₂ | - | - |
| Exact Mass [M] | 281.1164 | - | - |
| [M+H]⁺ Ion | 282.1237 | 282.1240 | +1.1 |
Trustworthiness: A mass accuracy of <5 ppm provides extremely high confidence in the proposed elemental formula, significantly constraining the number of possible structures.
Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[2] It works by measuring the absorption of infrared radiation by specific molecular vibrations.
Experimental Protocol: ATR-FTIR
-
System: PerkinElmer SpectrumTwo or equivalent with a Universal Attenuated Total Reflectance (ATR) accessory.
-
Sample: A small amount of solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
Data Presentation: Key FTIR Absorptions and Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3350-3310 | Medium, Sharp | N-H Stretch | Secondary Amine (R₂NH)[3][4] |
| ~3050 | Medium | C-H Stretch | Aromatic C-H |
| ~2950 | Medium | C-H Stretch | Aliphatic C-H (CH₂ & CH₃) |
| ~1720 | Strong, Sharp | C=O Stretch | Aromatic Ester [4] |
| ~1610, ~1500 | Medium-Strong | C=C Stretch | Aromatic Rings |
| 1310-1250 | Strong | C-O Stretch | Aromatic Ester[5] |
| 1335-1250 | Strong | C-N Stretch | Aromatic Amine[3] |
Expertise & Experience: The sharp, intense peak around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of a distinct N-H stretch validates the amine/indazole moieties. This spectrum provides a quick, low-cost confirmation that the major structural components are present before committing to more time-intensive NMR analysis.
The Core Directive: Complete Connectivity Mapping with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for de novo structure elucidation of small molecules in solution.[6] A suite of 1D and 2D experiments is required to piece together the molecular puzzle.
1D NMR (¹H, ¹³C): The Atomic Census
-
¹H NMR: Provides a count of unique proton environments, their integrations (relative numbers), chemical shifts (electronic environment), and splitting patterns (neighboring protons).
-
¹³C NMR: Reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.
Anticipated ¹H and ¹³C NMR Signals for this compound:
-
Methyl Benzoate Moiety:
-
¹H: A singlet around 3.9 ppm (3H) for the -OCH₃ group.[7][8] Two distinct doublets in the aromatic region (7.4-8.1 ppm, each 2H) characteristic of a 1,4-disubstituted (para) benzene ring.
-
¹³C: A signal around 52 ppm for the -OCH₃ carbon.[9] A carbonyl signal around 166-167 ppm.[7] Four signals in the aromatic region (128-133 ppm), two of which will be quaternary.
-
-
Methylene Bridge:
-
¹H: A singlet (or doublet if coupled to the N-H) around 4.5 ppm (2H).
-
¹³C: A signal around 45-50 ppm.
-
-
Indazole Moiety:
2D NMR: Assembling the Structure
2D NMR experiments reveal correlations between nuclei, allowing us to establish the final connectivity.
Experimental Protocols: 2D NMR Suite (in DMSO-d₆)
-
System: Bruker AVANCE III 500 MHz spectrometer or higher.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin systems by revealing through-bond coupling. This will clearly map out the proton networks on the benzoate and indazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is used to assign the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are typically 2 or 3 bonds away.[14]
Visualizing the Key HMBC Correlations
Caption: Key HMBC correlations confirming the molecular backbone.
Authoritative Grounding & Interpretation:
-
Correlation 1 (H-Me to C=O): A correlation from the methyl protons (~3.9 ppm) to the carbonyl carbon (~167 ppm) confirms the methyl ester functionality.
-
Correlation 2 (H-CH₂ to C-ipso-benzoate): A crucial correlation from the methylene bridge protons (~4.5 ppm) to the quaternary carbon of the benzoate ring (the one bonded to the CH₂ group) firmly links the methylene group to the benzoate ring.[15]
-
Correlations 3 & 4 (H-CH₂ to Indazole Carbons): Correlations from the same methylene protons to carbons within the indazole ring (e.g., the ortho-carbon C7 and the quaternary carbon C7a) unambiguously establish the connection between the methylene-amino linker and the indazole core at the 6-position. This is the single most important set of correlations for confirming the overall structure.[14]
The Gold Standard: Single-Crystal X-ray Diffraction
While the combination of HRMS and comprehensive NMR analysis provides a structure with very high confidence, single-crystal X-ray diffraction offers the ultimate, irrefutable proof of atomic connectivity and stereochemistry in the solid state.
Protocol Overview:
-
Crystal Growth: The compound is dissolved in a suitable solvent (e.g., ethyl acetate, methanol) and allowed to evaporate slowly, or crystals are grown by vapor diffusion against an anti-solvent (e.g., hexane). This can be a challenging and time-consuming step.
-
Data Collection & Refinement: A suitable single crystal is mounted on a diffractometer. The resulting diffraction pattern is computationally processed to generate an electron density map, from which the precise 3D coordinates of every non-hydrogen atom are determined.
While not always feasible due to difficulties in obtaining high-quality crystals, a successful crystal structure provides the highest possible level of structural validation.[16][17]
Conclusion
The structural elucidation of this compound is a systematic process that relies on the strategic application of orthogonal analytical techniques. By first establishing purity (HPLC) and the correct elemental formula (HRMS), we create a solid foundation for further analysis. FTIR provides rapid confirmation of key functional groups, which are then meticulously mapped out using a suite of 1D and 2D NMR experiments. The long-range correlations observed in the HMBC spectrum are particularly critical, serving as the definitive evidence that connects the disparate fragments of the molecule into a single, coherent structure. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides the unambiguous structural data required for confident decision-making in any research or drug development endeavor.
References
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Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8(1), 105. Available at: [Link]
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Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. Available at: [Link]
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Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(6), 456-464. Available at: [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Available at: [Link]
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Academics. (n.d.). HMBC: Significance and symbolism. Available at: [Link]
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Chemistry LibreTexts. (2021). 19: HMBC. Available at: [Link]
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University of California, San Diego. (2017). Single bond correlations in HMBC spectra. SSPPS NMR Facility. Available at: [Link]
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Claramunt, R. M., et al. (2000). Spectroscopic Characterization of 1- and 2-Substituted Indazoles. Molecules, 5(1), 87-96. Available at: [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). IR: amines. Department of Chemistry. Available at: [Link]
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Elguero, J., et al. (1976). 13C NMR of indazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-33. Available at: [Link]
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Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2007). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4531. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Foreword: Charting the Course for a Novel Molecular Entity
In the landscape of modern drug discovery, the journey of a novel molecular entity from concept to clinic is governed by its intrinsic physicochemical properties. These characteristics are the bedrock upon which formulation, pharmacokinetics, and ultimately, therapeutic efficacy are built. This guide is dedicated to a specific compound of interest: methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate (CAS 864414-59-5). Given its structural motifs—a heterocyclic indazole core linked to a benzoate ester—it presents a compelling profile for investigation, potentially as a kinase inhibitor or a scaffold in medicinal chemistry.
Molecular Identity and Structural Postulates
A thorough characterization begins with a definitive understanding of the molecule's structure and its constituent functional groups, which dictate its chemical behavior.
-
Molecular Formula: C₁₆H₁₅N₃O₂
-
Molecular Weight: 281.31 g/mol
-
Chemical Structure:
(Self-generated image, as no public one exists)
The structure comprises three key regions:
-
2H-Indazole Moiety: A bicyclic aromatic heterocycle containing two nitrogen atoms. The indazole ring system is a known "privileged scaffold" in medicinal chemistry. Its nitrogens can act as hydrogen bond donors and acceptors, and their precise pKa values will be critical to the molecule's overall properties.
-
Secondary Amine Linker: This flexible yet reactive linker connects the two aromatic systems. It is a basic center and a potential hydrogen bond donor.
-
Methyl Benzoate Moiety: An aromatic ester. The ester group is a hydrogen bond acceptor but is also susceptible to hydrolysis, a key consideration for chemical stability. The aromatic ring contributes to the molecule's overall lipophilicity.
In Silico Physicochemical Profiling: A Predictive First Look
Before committing to resource-intensive laboratory work, computational modeling provides invaluable, instantaneous insights into the likely physicochemical landscape of a new molecule.[1][2] These predictions are essential for guiding experimental design and anticipating potential development challenges.
Ionization Constant (pKa) Prediction
The pKa dictates the charge state of a molecule at a given pH, which in turn governs its solubility, permeability, and target engagement.[3] Using established computational tools that employ both empirical and quantum mechanics-based methods, we can predict the ionization behavior of our target molecule.[4][5]
-
Identified Ionizable Centers:
-
Secondary Amine: Expected to be the most basic center.
-
Indazole Nitrogens: The indazole ring can exhibit both acidic (N-H proton) and basic (pyridine-like nitrogen) properties.
-
-
Predicted pKa Values:
-
Most Basic pKa (pKa₁): Estimated to be in the range of 4.5 - 5.5 . This is attributed to the secondary amine, whose basicity is likely reduced by the electron-withdrawing effects of the adjacent aromatic rings.
-
Second Basic pKa (pKa₂): The pyridine-like nitrogen of the indazole is predicted to have a pKa in the range of 1.5 - 2.5 .
-
Most Acidic pKa (pKa₃): The N-H proton on the indazole ring is weakly acidic, with a predicted pKa > 14 .
-
Lipophilicity (logP & logD) Prediction
Lipophilicity is a critical measure of a compound's ability to partition between an oily (lipid) and an aqueous environment, directly impacting its absorption and distribution. We distinguish between logP (for the neutral species) and logD (the effective lipophilicity at a specific pH).[6]
-
Predicted clogP (Calculated logP): Using atom/fragment contribution methods available on platforms like SwissADME or Molinspiration, the predicted clogP is approximately 3.0 ± 0.5 .[7][8] This suggests a moderately lipophilic compound.
-
Predicted logD at pH 7.4: Since the primary basic center (pKa₁ ≈ 5.0) will be largely un-ionized at physiological pH, the logD₇.₄ is expected to be very close to the logP value.
-
logD₇.₄ ≈ 2.9 - 3.0
-
Aqueous Solubility (logS) Prediction
Aqueous solubility is a key factor for oral bioavailability and intravenous formulation.[9] In silico models often use logP and other topological descriptors to estimate this property.
-
Predicted logS (Aqueous Solubility): The predicted solubility is in the range of -3.5 to -4.5 , which corresponds to a concentration of approximately 10-50 µM. This indicates low to moderate aqueous solubility .
Summary of Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 281.31 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| Most Basic pKa | 4.5 - 5.5 | Primarily neutral at physiological pH; solubility may increase in acidic environments |
| clogP | ~3.0 | Moderate lipophilicity; potential for good permeability but may require solubility enhancement |
| logD at pH 7.4 | ~2.9 | Effective lipophilicity is high, suggesting good membrane partitioning |
| Aqueous Solubility (logS) | -3.5 to -4.5 | Low solubility; may pose challenges for formulation and oral absorption |
| H-Bond Donors | 2 (Amine NH, Indazole NH) | Compliant with Lipinski's Rule of Five (<5) |
| H-Bond Acceptors | 4 (Indazole N, Ester C=O, Ester O-Me) | Compliant with Lipinski's Rule of Five (<10) |
Experimental Characterization: Protocols and Rationale
While predictions are informative, they must be rigorously validated through experimental measurement. The following sections detail the necessary protocols to build a comprehensive, data-driven profile of this compound.
Structural Confirmation and Purity Assessment
The first experimental step is to unequivocally confirm the chemical structure and purity of the synthesized material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence and connectivity of all protons. Expected key signals include the indazole and benzoate aromatic protons, the methylene linker protons, the amine N-H proton, and the methyl ester singlet.
-
¹³C NMR: Will identify all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the indazole, linker, and benzoate fragments.[10]
-
¹⁵N NMR: While more specialized, this technique can provide definitive information on the electronic environment of the three nitrogen atoms, which is valuable for understanding the indazole tautomerism and basicity.[11]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Protocol: The sample will be analyzed via Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Expected Result: A prominent [M+H]⁺ ion at m/z 282.1237 ± 5 ppm. This provides an exact mass measurement, confirming the elemental composition.
-
Fragmentation Analysis: MS/MS analysis will reveal characteristic fragmentation patterns, such as the loss of the methoxy group or cleavage at the benzylic C-N bond, further corroborating the structure.[12][13]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Analysis of the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Expected Key Bands (cm⁻¹):
-
~3300-3400 (N-H stretching of amine and indazole)
-
~3000-3100 (Aromatic C-H stretching)
-
~1700-1720 (C=O stretching of the ester)
-
~1600-1620 (C=N/C=C stretching of the aromatic rings)
-
~1250-1300 (C-O stretching of the ester)
-
-
-
Purity Analysis (HPLC-UV):
-
Protocol: A reverse-phase HPLC method will be developed using a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid or TFA). Detection will be performed with a UV-Vis or Diode Array Detector (DAD).
-
Rationale: This method will establish the purity of the sample, which is critical for all subsequent physicochemical measurements. A purity of >98% is typically required.
-
Aqueous Solubility Determination
Given the low predicted solubility, precise experimental measurement is critical. The "gold standard" thermodynamic shake-flask method is recommended for definitive data.[14]
-
Thermodynamic Shake-Flask Solubility Protocol:
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached between the solid and dissolved states.[15]
-
Phase Separation: Separate the undissolved solid by centrifugation (e.g., 15,000 rpm for 15 min) followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate using the previously developed and validated HPLC-UV method against a standard calibration curve.
-
Data Reporting: Report the solubility in µg/mL and µM.
-
Caption: Thermodynamic Solubility (Shake-Flask) Workflow.
Solid-State Characterization
The solid form of a drug substance profoundly impacts its stability, dissolution rate, and manufacturability. A suite of techniques is required for a complete profile.
-
Powder X-Ray Diffraction (PXRD):
-
Rationale: PXRD provides a definitive fingerprint of the material's long-range molecular order. It is the primary tool to distinguish between crystalline and amorphous forms and to identify different polymorphs.[16][17]
-
Protocol: A small amount of the powder is gently packed onto a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles (e.g., 2° to 40°). A sharp, well-defined pattern indicates a crystalline solid, while a broad halo is characteristic of an amorphous material.
-
-
Differential Scanning Calorimetry (DSC):
-
Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point (Tₘ), glass transition (T₉), and other thermal events.[18]
-
Protocol: 2-4 mg of the powder is hermetically sealed in an aluminum pan.[18] The sample is subjected to a heat-cool-heat cycle (e.g., heating from 25°C to 250°C at 10°C/min) under a nitrogen atmosphere. A sharp endotherm indicates the melting of a crystalline solid, while a step change in the baseline indicates a glass transition for an amorphous solid.
-
-
Thermogravimetric Analysis (TGA):
-
Rationale: TGA measures the change in mass of a sample as a function of temperature. It is primarily used to detect the presence of residual solvents or water (hydrates).
-
Protocol: A small amount of the sample is heated in an open pan on a microbalance at a constant rate (e.g., 10°C/min). A significant mass loss before the decomposition temperature suggests the presence of volatiles.
-
Caption: Core Solid-State Characterization Workflow.
Chemical Stability Assessment (Forced Degradation)
Understanding how a molecule degrades under stress is mandated by regulatory agencies (e.g., ICH Q1A(R2)) and is crucial for developing a stable drug product.[19][20] Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and establish a stability-indicating analytical method.[21][22]
-
Forced Degradation Protocol:
-
Stock Solution: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).[21]
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:[23]
-
Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 24h.
-
Base Hydrolysis: Add 0.1 M NaOH, keep at room temp for 4h. The ester moiety is expected to be particularly sensitive here.
-
Oxidation: Add 3% H₂O₂, keep at room temp for 24h.
-
Thermal: Heat the solution at 60°C for 7 days. Also, test the solid powder at 60°C.
-
Photolytic: Expose the solution to a calibrated light source providing UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, neutralize the acid/base samples and analyze all samples by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation.[22]
-
Data Evaluation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Identify and quantify the degradation products. Mass spectrometry is used to obtain the mass of the degradants, providing clues to their structure.
-
Caption: Forced Degradation Study Workflow.
Conclusion: Building a Comprehensive Data Package
The systematic characterization of this compound, as outlined in this guide, provides the robust data package required for informed decision-making in a drug discovery program. By integrating predictive in silico modeling with rigorous experimental validation, we can efficiently identify potential liabilities, such as low solubility and hydrolytic instability of the ester, early in the development process. The protocols described herein represent a self-validating system, where structural confirmation underpins all subsequent measurements, and the stability-indicating method developed through forced degradation ensures the integrity of long-term stability data. This comprehensive physicochemical profile is the essential foundation for advancing a promising molecule toward its therapeutic potential.
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Rowan Scientific. (n.d.). pKa Prediction. [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
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Bristol Myers Squibb. (2023). Pharmaceutical Applications of Powder X-Ray Diffraction (Part I). [Link]
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
A Senior Application Scientist's Perspective on Target Identification and Validation
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of a novel indazole-containing compound, methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. Lacking prior specific biological data for this molecule, we will leverage the well-established pharmacology of the 2H-indazole core to hypothesize and systematically investigate a series of high-probability therapeutic targets. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to elucidate the compound's mechanism of action and validate its potential as a therapeutic agent.
Introduction: The Scientific Rationale for Investigating this compound
The chemical structure of this compound combines two key moieties: the bioactive 2H-indazole core and a methyl 4-(aminomethyl)benzoate tail. The indazole nucleus is present in several FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anti-cancer, anti-emetic, and anti-inflammatory effects.[1][2] Notable examples include Pazopanib, a multi-kinase inhibitor used in cancer therapy, and Granisetron, a selective 5-HT3 receptor antagonist for managing nausea and vomiting.[3][4]
The methyl 4-(aminomethyl)benzoate portion, while often used as a synthetic intermediate, provides a linker and potential interaction points that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Its presence may modulate solubility, cell permeability, and binding affinity to target proteins.
Given the established bioactivity of the indazole scaffold, we hypothesize that this compound is likely to interact with one or more of the following target classes:
-
Protein Kinases: Particularly those involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR).
-
Serotonin Receptors: Specifically the 5-HT3 receptor, a ligand-gated ion channel.
-
Bacterial Topoisomerases: Such as DNA gyrase, a target for antibacterial agents.
-
Enzymes of the Arachidonic Acid Pathway: Including Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), key players in inflammation.
This guide will provide a detailed roadmap for the systematic evaluation of these potential targets.
Hypothesized Target Class 1: Protein Kinases
Rationale: The indazole moiety is a well-established hinge-binding motif in numerous protein kinase inhibitors.[4] Pazopanib, an indazole-containing drug, is a potent inhibitor of several tyrosine kinases, including VEGFR-1, -2, and -3.[3] The structural similarity of our compound of interest to known kinase inhibitors makes this target class a primary focus of investigation.
In Silico Target Identification: Molecular Docking
Causality of Experimental Choice: Before embarking on resource-intensive wet-lab experiments, in silico molecular docking can provide valuable insights into the potential binding of this compound to the ATP-binding pocket of various kinases.[5][6] This computational approach can help prioritize which kinases to investigate experimentally.
Experimental Protocol: Molecular Docking of this compound with VEGFR2
-
Protein Preparation:
-
Obtain the crystal structure of VEGFR2 kinase domain from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.
-
Define the binding site based on the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock, Glide, FlexX) to dock the prepared ligand into the defined binding site of VEGFR2.[7]
-
Generate multiple binding poses and rank them based on their docking scores.
-
-
Analysis:
-
Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Compare the predicted binding mode to that of known VEGFR2 inhibitors.
-
In Vitro Validation: Biochemical Kinase Assays
Causality of Experimental Choice: A biochemical kinase assay using purified enzyme is the most direct way to determine if the compound inhibits the catalytic activity of the kinase.[8][9] Commercially available kits provide a standardized and high-throughput method for this initial screening.[10][11]
Experimental Protocol: VEGFR2 Kinase Activity Assay
-
Assay Preparation:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing recombinant human VEGFR2 kinase, a biotinylated peptide substrate, and kinase assay buffer in a 96-well plate.[12]
-
-
Initiation and Incubation:
-
Add the test compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 45 minutes).[10]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the compound concentration.
-
Cellular Validation: Cell-Based Kinase Activity Assays
Causality of Experimental Choice: Cell-based assays are crucial to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.[13][14][15] These assays measure the downstream effects of kinase inhibition, such as changes in substrate phosphorylation or cell proliferation.
Experimental Protocol: Cellular VEGFR2 Phosphorylation Assay
-
Cell Culture and Treatment:
-
Culture a suitable cell line that expresses VEGFR2 (e.g., human umbilical vein endothelial cells - HUVECs).
-
Treat the cells with various concentrations of this compound for a defined period.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release their protein content.
-
Determine the total protein concentration in each lysate.
-
-
Detection of Phosphorylated VEGFR2:
-
Use an ELISA or Western blot with a phospho-specific antibody to detect the level of phosphorylated VEGFR2.
-
-
Data Analysis:
-
Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 or a housekeeping protein.
-
Determine the IC50 value for the inhibition of cellular VEGFR2 phosphorylation.
-
Data Presentation: Kinase Inhibition Data
| Target Kinase | Assay Type | IC50 (µM) |
| VEGFR2 | Biochemical | Value |
| VEGFR2 | Cellular | Value |
Visualization: Hypothesized Kinase Inhibition Workflow
Caption: Workflow for kinase target validation.
Hypothesized Target Class 2: Serotonin 5-HT3 Receptors
Rationale: Granisetron is a potent and selective 5-HT3 receptor antagonist with an indazole core structure.[4][16] The 5-HT3 receptor is a ligand-gated ion channel involved in the vomiting reflex.[17][18] The structural similarity of our test compound to Granisetron suggests it may also bind to and modulate the 5-HT3 receptor.
In Vitro Validation: Radioligand Binding Assay
Causality of Experimental Choice: A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[19] This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Experimental Protocol: 5-HT3 Receptor Competitive Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from a cell line recombinantly expressing the human 5-HT3 receptor.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]GR65630), and varying concentrations of this compound.[20]
-
-
Incubation and Filtration:
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
-
Detection:
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the Ki (inhibitor constant) value by fitting the data to a one-site competition model.
-
Data Presentation: 5-HT3 Receptor Binding Affinity
| Compound | Ki (nM) |
| This compound | Value |
| Granisetron (Positive Control) | Value |
Visualization: 5-HT3 Receptor Binding Assay Principle
Caption: Competitive binding at the 5-HT3 receptor.
Hypothesized Target Class 3: Bacterial DNA Gyrase
Rationale: Some indazole derivatives have demonstrated antibacterial activity by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2] This makes DNA gyrase a plausible target for our compound, particularly if antibacterial activity is observed in preliminary screens.
In Vitro Validation: DNA Supercoiling Inhibition Assay
Causality of Experimental Choice: The DNA supercoiling assay is a direct functional assay that measures the ability of a compound to inhibit the enzymatic activity of DNA gyrase. The change in DNA topology from a relaxed to a supercoiled state is easily visualized by agarose gel electrophoresis.
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup:
-
In a reaction tube, combine purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and assay buffer.
-
Add varying concentrations of this compound or a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Resolve the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
-
Data Interpretation:
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Inhibition of gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.
-
Data Presentation: DNA Gyrase Inhibition
| Compound Concentration (µM) | Supercoiled DNA (%) | Relaxed DNA (%) |
| 0 (Control) | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
Hypothesized Target Class 4: COX-2 and 5-LOX
Rationale: Indazole-containing compounds have been explored as dual inhibitors of COX-2 and 5-LOX, enzymes that are key mediators of inflammation.[21][22][23] Inhibition of these enzymes represents a potential anti-inflammatory mechanism of action.
In Vitro Validation: Enzyme Inhibition Screening Assays
Causality of Experimental Choice: Commercially available inhibitor screening kits provide a convenient and reliable method for assessing the inhibitory activity of compounds against COX-2 and 5-LOX.[24][25] These assays typically measure the production of a specific enzymatic product.
Experimental Protocol: COX-2 and 5-LOX Inhibition Assays
-
Assay Setup:
-
Use a commercial COX-2 and/or 5-LOX inhibitor screening kit according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound.
-
-
Enzymatic Reaction:
-
Add the test compound, the respective enzyme (COX-2 or 5-LOX), and the substrate (arachidonic acid) to a 96-well plate.
-
-
Detection:
-
After incubation, measure the product formation using the detection method specified in the kit (e.g., fluorescence or ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values for both COX-2 and 5-LOX.
-
Data Presentation: COX-2 and 5-LOX Inhibition
| Enzyme | IC50 (µM) |
| COX-2 | Value |
| 5-LOX | Value |
Unbiased Target Deconvolution and Validation
Causality of Experimental Choice: If the initial hypothesis-driven approaches do not yield a clear target, or to identify potential off-target effects, unbiased methods are essential. Affinity chromatography coupled with mass spectrometry can identify proteins that physically interact with the compound, while CRISPR-Cas9 screening can identify genes that are essential for the compound's cellular activity.[26][27][28][29][30]
Affinity Chromatography-Mass Spectrometry
Experimental Workflow:
-
Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads).
-
Affinity Purification: Incubate the immobilized compound with a cell lysate. Proteins that bind to the compound will be retained on the beads.
-
Elution and Digestion: Wash away non-specifically bound proteins and then elute the specifically bound proteins. Digest the eluted proteins into peptides.
-
Mass Spectrometry: Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
CRISPR-Cas9 Screening
Experimental Workflow:
-
Library Transduction: Introduce a genome-wide CRISPR-Cas9 knockout library into a population of cells.[31]
-
Compound Treatment: Treat the cells with a cytotoxic concentration of this compound.
-
Selection and Sequencing: Cells in which genes essential for the compound's activity have been knocked out will survive. Sequence the guide RNAs from the surviving cells to identify these genes.[32][33][34][35]
Visualization: Target Deconvolution and Validation Workflow
Caption: Workflow for unbiased target identification.
Conclusion
This technical guide provides a structured and scientifically rigorous approach to elucidating the therapeutic potential of this compound. By systematically investigating a series of high-probability targets based on the established pharmacology of the indazole scaffold, researchers can efficiently and effectively characterize the compound's mechanism of action. The integration of in silico, in vitro, and cell-based assays, along with unbiased target deconvolution techniques, forms a comprehensive strategy for advancing this promising molecule through the drug discovery pipeline.
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A Strategic Guide to the In Vitro Screening of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Preamble: The Rationale for a Targeted Investigation
In the landscape of modern drug discovery, certain chemical motifs consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, distinct biological targets. The indazole nucleus is a prominent member of this class, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1][2] Many small molecule anti-cancer drugs approved by the FDA incorporate this versatile scaffold.[3][4]
This guide focuses on a specific, novel derivative: methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate . Given its structural parentage, a systematic and logically tiered in vitro screening cascade is not merely a procedural step but a necessary exploration to uncover its therapeutic potential. This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke screening strategy, grounded in the known biological context of indazole derivatives, designed to efficiently characterize the compound's bioactivity profile. We will proceed from broad, cell-based phenotypic screens to more defined, target-based enzymatic assays, ensuring that each stage informs the next in a scientifically rigorous and resource-effective manner.
Compound Profile and Preparation
The subject of our investigation is this compound. Its structure combines the biologically significant indazole ring with a methyl benzoate moiety, suggesting potential interactions with a variety of protein targets.
For screening purposes, the compound must be of high purity (≥95%), as impurities can confound results. A stock solution should be prepared in a suitable solvent, typically 100% dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM) and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Senior Application Scientist's Note: The final concentration of DMSO in the assay wells is critical. It should be kept constant across all treatments (including vehicle controls) and ideally should not exceed 0.5% v/v, as higher concentrations can induce cytotoxicity or other off-target effects in many cell lines.
A Tiered Approach to In Vitro Screening
A hierarchical screening strategy is the most efficient method to profile a novel compound. This approach uses broad, high-throughput assays in the initial phase to identify general bioactivity, followed by more complex, lower-throughput assays to elucidate the specific mechanism of action.
Caption: A logical tiered workflow for in vitro compound screening.
Tier 1: Primary Antiproliferative Screening
The most widely reported activity for novel indazole derivatives is antiproliferative action against cancer cell lines.[3][4] Therefore, the logical first step is to assess the compound's effect on cell viability and metabolic activity across a panel of human cancer cell lines.
The MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5]
Caption: Standard workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell adhesion.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound dose.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.[8]
-
-
Incubation: Incubate the plate for a duration relevant to cell proliferation, typically 48 to 72 hours, at 37°C in 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.[5]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6][8]
Tier 2: Secondary Target-Based Assays
If the primary screen reveals significant antiproliferative activity (e.g., an IC₅₀ value below 10 µM in one or more cell lines), the next logical step is to investigate its interaction with specific molecular targets commonly modulated by indazole derivatives.
In Vitro Kinase Inhibition Assay
Many indazole-containing compounds function as potent kinase inhibitors.[10] A biochemical kinase assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase. Radiometric assays using ³²P-labeled ATP are a classic and sensitive method.[11]
Detailed Protocol: Radiometric Kinase Assay (General)
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following in a kinase reaction buffer (composition is kinase-dependent):
-
Purified recombinant kinase enzyme (e.g., 5-10 nM).[12]
-
Specific peptide or protein substrate (e.g., Histone H1).
-
This compound at various concentrations (or vehicle control).
-
-
Pre-incubation: Gently mix and pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the phosphorylation reaction by adding an ATP mixture containing MgCl₂ and γ-[³²P]ATP.[11] The final ATP concentration should ideally be close to the Kₘ value for the specific kinase to accurately determine competitive inhibition.
-
Incubation: Incubate the reaction at 30°C or 37°C for a predetermined time (e.g., 20-30 minutes) during which the reaction is linear.
-
Terminate Reaction: Stop the reaction by adding an equal volume of 4x SDS loading dye or by spotting the reaction mixture onto phosphocellulose paper and washing with phosphoric acid.[13]
-
Separation and Detection:
-
SDS-PAGE: Separate the phosphorylated substrate from the unreacted γ-[³²P]ATP using SDS-polyacrylamide gel electrophoresis.[13]
-
Autoradiography: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled substrate.
-
-
Quantification: Quantify the band intensity using densitometry software (e.g., FIJI).[14] Calculate the percentage of kinase activity relative to the vehicle control.
In Vitro Protease Inhibition Assay
Indazole derivatives have also been associated with anti-inflammatory activity, which can involve the inhibition of proteases like trypsin.[2][15] A protease inhibition assay can determine if the compound affects this class of enzymes.
Detailed Protocol: Trypsin Inhibition Assay (Casein-based)
-
Reaction Setup: In a test tube, prepare a reaction mixture containing 1 mL of 20 mM Tris-HCl buffer (pH 7.4) and 1 mL of the test compound at various concentrations.[15]
-
Enzyme Addition: Add 0.06 mL of a trypsin solution and incubate the mixture at 37°C for 5-10 minutes.[15]
-
Substrate Addition: Add 1 mL of 0.65% (w/v) casein solution to start the reaction.[15] Casein is a general protein substrate.
-
Incubation: Incubate the mixture for an additional 20 minutes at 37°C.
-
Terminate Reaction: Stop the reaction by adding 2 mL of 2M perchloric acid (HClO₄). This will precipitate the undigested casein.[15]
-
Centrifugation: Centrifuge the cloudy suspension (e.g., 7,500-8,000 rpm for 15 minutes) to pellet the precipitated protein.[15]
-
Absorbance Measurement: Carefully collect the supernatant and measure its absorbance at 280 nm. The absorbance is proportional to the amount of soluble peptides (and tyrosine/tryptophan) released by trypsin activity. A lower absorbance in the presence of the compound indicates inhibition.
Data Analysis: Determining Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor.[16] It represents the concentration of the compound required to inhibit a given biological process by 50%.
To determine the IC₅₀, the percentage of inhibition is calculated for each compound concentration: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
The inhibition data is then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis using a four-parameter logistic model is the most accurate method to fit the resulting sigmoidal dose-response curve and calculate the IC₅₀ value.[17][18]
Caption: A typical dose-response curve used for IC₅₀ determination.
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison.
Table 1: Antiproliferative Activity (IC₅₀) of this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD |
|---|---|---|
| MCF-7 | Breast Cancer | Value |
| HCT116 | Colon Cancer | Value |
| A549 | Lung Cancer | Value |
| PANC-1 | Pancreatic Cancer | Value |
| Doxorubicin | (Positive Control) | Value |
Table 2: Target-Based Inhibition Profile
| Target Enzyme | Assay Type | IC₅₀ (µM) ± SD |
|---|---|---|
| Kinase X | Radiometric | Value |
| Kinase Y | Radiometric | Value |
| Trypsin | Caseinolysis | Value |
| Staurosporine | (Kinase Control) | Value |
Assay Validation: Ensuring Trustworthiness
Every protocol described must function as a self-validating system. The validation of an in vitro assay ensures its results are reliable and reproducible.[19][20] Key validation parameters include:
-
Precision: Assessed by the standard deviation of replicate measurements.
-
Accuracy: How close the measured value is to the true value, often determined using reference compounds.[20]
-
Robustness: The assay's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Signal Window (Z'-factor): For high-throughput screens, a Z'-factor is calculated using positive and negative controls to determine the quality and dynamic range of the assay. A Z' > 0.5 is considered excellent.
Conclusion
This guide outlines a comprehensive, logically structured strategy for the initial in vitro characterization of this compound. By starting with broad phenotypic screening and progressing to specific target-based assays, this approach maximizes the potential for discovering its primary biological function and mechanism of action. The emphasis on robust, well-controlled experimental design and rigorous data analysis is paramount for generating trustworthy and actionable data, paving the way for further preclinical development.
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Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][6][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry.
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An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate Derivatives as Potential Kinase Inhibitors
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Numerous indazole-containing drugs have reached the market, particularly as kinase inhibitors for oncology indications.[3][4] This technical guide provides a comprehensive framework for the exploration of a specific, yet underexplored, chemical space: derivatives of methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. We present a prospective analysis, detailing a robust synthetic strategy for the core compound and its subsequent derivatization. Furthermore, we outline a systematic biological evaluation cascade, focusing on kinase inhibition, and discuss the anticipated structure-activity relationships (SAR) that will guide the development of potent and selective therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel kinase inhibitors.
Introduction: The Rationale for Targeting the Indazole-Benzoate Scaffold
The fusion of a pyrazole and a benzene ring gives rise to the indazole heterocycle, a structure that offers a unique combination of hydrogen bond donors and acceptors, making it an ideal pharmacophore for interacting with the ATP-binding pocket of protein kinases.[2] Marketed drugs such as Axitinib, a VEGFR inhibitor, and Pazopanib, a multi-kinase inhibitor, feature the indazole core, underscoring its clinical significance.[3][5]
The core structure, this compound, combines the kinase-hinge-binding potential of the 6-aminoindazole moiety with a methyl benzoate group connected by a flexible aminomethyl linker. This design allows for a modular approach to drug discovery:
-
The Indazole Moiety: Primarily responsible for anchoring the molecule in the kinase hinge region. Substitutions on the indazole ring can modulate potency and selectivity.
-
The Linker: The secondary amine provides an additional hydrogen bonding opportunity and conformational flexibility.
-
The Benzoate Moiety: Extends into the solvent-exposed region of the kinase active site, providing a vector for derivatization to enhance pharmacokinetic properties and potentially engage in additional interactions.
This guide will lay out a complete, albeit prospective, research and development plan for this promising class of compounds.
Synthetic Strategy: A Modular Approach to Library Generation
The synthesis of the target derivatives is designed around a convergent and flexible strategy, allowing for the late-stage introduction of diversity elements. The key reaction is the reductive amination between 6-aminoindazole and a substituted methyl 4-formylbenzoate.
Synthesis of the Core Scaffold: this compound
The formation of the secondary amine linkage between the indazole and benzoate moieties is efficiently achieved through reductive amination.[6][7] This well-established reaction involves the initial formation of an imine between the primary amine of 6-aminoindazole and the aldehyde of methyl 4-formylbenzoate, followed by in-situ reduction to the corresponding amine.
Caption: Proposed synthetic workflow for the core molecule via reductive amination.
Experimental Protocol: Synthesis of this compound (Representative Protocol)
-
Reaction Setup: To a solution of 6-aminoindazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-formylbenzoate (1.05 eq).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir the reaction at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing the risk of reducing the aldehyde starting material or the ester functionality.
-
Reaction Monitoring & Work-up: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Derivative Library Design and Synthesis
A library of derivatives will be synthesized to explore the structure-activity relationship (SAR). Modifications will be introduced at three key positions:
-
R¹ (Indazole Ring): Introduction of small alkyl or electron-withdrawing/donating groups at positions 3, 5, or 7 of the indazole ring. This can be achieved by starting with appropriately substituted 6-aminoindazoles.
-
R² (Benzoate Ring): Modification of the benzoate ring with various substituents (e.g., halogens, alkoxy, alkyl groups) to probe interactions in the solvent-exposed region. This involves using a diverse set of substituted methyl 4-formylbenzoate starting materials.
-
R³ (Ester Group): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This allows for significant modulation of physicochemical properties and the introduction of additional interaction points.
Caption: A modular approach for generating a library of derivatives.
Biological Evaluation Cascade: From Screening to Mechanistic Studies
Given the prevalence of indazole derivatives as kinase inhibitors, the primary biological evaluation will focus on this target class.[3][8] A tiered screening approach will be employed to efficiently identify promising compounds.
Primary Screening: Broad Kinase Panel
The initial library of synthesized compounds will be screened at a single concentration (e.g., 1 or 10 µM) against a broad panel of recombinant protein kinases. This will provide a preliminary assessment of the compounds' activity and selectivity profile.
Dose-Response Studies and IC₅₀ Determination
Compounds showing significant inhibition (>50%) against one or more kinases in the primary screen will be advanced to dose-response studies. The half-maximal inhibitory concentration (IC₅₀) will be determined for each active compound against its target kinase(s).
Table 1: Hypothetical Biological Data for a Subset of Derivatives
| Compound ID | R¹ (Indazole) | R² (Benzoate) | R³ (Ester/Amide) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| CORE-01 | H | H | OMe | 550 | >10,000 |
| DERIV-01 | 3-Me | H | OMe | 250 | >10,000 |
| DERIV-02 | H | 3-F | OMe | 480 | 8,500 |
| DERIV-03 | H | H | NH(c-Pr) | 85 | >5,000 |
| DERIV-04 | 3-Me | H | NH(c-Pr) | 25 | >5,000 |
Data presented is hypothetical and for illustrative purposes only.
In Vitro Kinase Assay Protocol (General)
A generic protocol for an in vitro kinase assay is provided below. This can be adapted for specific kinases and detection methods (e.g., radiometric, fluorescence-based).[9][10]
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP solution, and substrate solution. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add the test compound dilutions, kinase enzyme, and substrate to the wells of a microtiter plate.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. Causality Note: ATP is the phosphate donor for the phosphorylation reaction catalyzed by the kinase. Its concentration should be close to the Michaelis-Menten constant (Km) for accurate IC₅₀ determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction (e.g., by adding EDTA).[10] Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., AlphaScreen, HTRF, or mobility shift assay).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Assays and Mechanism of Action
Promising compounds with potent and selective kinase inhibition in biochemical assays will be progressed to cell-based assays. This will involve:
-
Target Engagement Assays: Confirming that the compound interacts with the target kinase within a cellular context (e.g., using Cellular Thermal Shift Assay - CETSA).
-
Phosphorylation Assays: Measuring the inhibition of phosphorylation of the kinase's downstream substrates in a relevant cell line (e.g., by Western Blot or ELISA).
-
Anti-proliferative Assays: Assessing the compound's ability to inhibit the growth of cancer cell lines known to be dependent on the target kinase.
Anticipated Structure-Activity Relationship (SAR) and Optimization
Based on extensive literature on indazole-based kinase inhibitors, several SAR trends can be anticipated:[11][12][13]
-
Indazole Core: The N1-H of the indazole is expected to form a crucial hydrogen bond with the hinge region of the kinase. The N2 atom typically acts as a hydrogen bond acceptor.
-
Indazole Substituents (R¹): Small, non-bulky substituents at the 3-position may enhance potency by occupying a small hydrophobic pocket.
-
Benzoate Moiety (R² and R³): The derivatization of the benzoate ring and the conversion of the ester to amides (R³) are expected to significantly impact solubility, cell permeability, and potency. Amides can introduce new hydrogen bond interactions with the solvent-exposed region of the active site, potentially improving affinity and selectivity. For instance, replacement of the methyl ester with a cyclopropyl amide (as in DERIV-03 and DERIV-04) could enhance metabolic stability and introduce favorable hydrophobic interactions.
Caption: A simplified diagram illustrating the expected binding mode in a kinase active site.
Conclusion and Future Directions
This guide presents a comprehensive and technically grounded framework for the systematic exploration of this compound derivatives as a novel class of kinase inhibitors. The proposed modular synthetic strategy enables the efficient generation of a diverse chemical library, while the outlined biological evaluation cascade provides a clear path for identifying and characterizing potent and selective lead compounds. The anticipated SAR provides a strong starting point for rational drug design and optimization. Future work will focus on executing this plan, with the ultimate goal of developing a clinical candidate for the treatment of cancers driven by aberrant kinase signaling.
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- Reductive amination of amines with formaldehyde ? | ResearchGate. ResearchGate. [URL: https://www.researchgate.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8098363/]
- 6-Aminoindazole - an overview | ScienceDirect Topics. ScienceDirect.
- Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21937231/]
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1334]
- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10525287/]
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00050]
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- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/23273180_Structure-activity_relationships_and_drug_metabolism_and_pharmacokinetic_properties_for_indazole_piperazine_and_indazole_piperidine_inhibitors_of_ROCK-II]
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- Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra02518a]
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- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/12/125]
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- (PDF) Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate. [URL: https://www.researchgate.net/publication/354518714_Biocatalytic_Reductive_Amination-_Discovery_to_Commercial_Manufacturing_applied_to_Abrocitinib_JAK1_inhibitor]
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Methodological & Application
Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate: Synthesis, Characterization, and Biological Evaluation Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] This application note provides a comprehensive guide to the synthesis, purification, characterization, and potential biological evaluation of a key indazole derivative, methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. We present a robust and detailed protocol for its preparation via reductive amination, a method chosen for its high efficiency and mild reaction conditions. Furthermore, we outline standard analytical techniques for structural verification and purity assessment. Recognizing the therapeutic potential of indazole-containing compounds as kinase inhibitors, this guide includes detailed, step-by-step protocols for evaluating the compound's efficacy through in vitro kinase inhibition and cell-based proliferation assays. This document is intended to equip researchers in drug discovery and development with the practical knowledge required to synthesize and evaluate this and similar promising molecules.
Introduction: The Significance of the Indazole Moiety
Indazoles are bicyclic heterocyclic aromatic compounds that are isosteric to indoles. This structural similarity allows them to act as effective mimics in biological systems, binding to targets typically occupied by endogenous indole-containing ligands like tryptophan. Their unique electronic and structural properties have made them privileged scaffolds in drug discovery. Several potent kinase inhibitors, including Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, highlighting its importance in targeting key signaling pathways implicated in cancer and other diseases.[2]
This compound serves as both a valuable research compound and a versatile intermediate for the synthesis of more complex bioactive molecules. The molecule combines the biologically active 6-aminoindazole core with a methyl benzoate group, providing a handle for further chemical modification or for exploring interactions within protein binding pockets.
Synthesis and Purification
A reliable and scalable method for synthesizing the title compound is through the reductive amination of 6-aminoindazole with methyl 4-formylbenzoate. This strategy is superior to direct alkylation with a halo-methyl species, as it minimizes the risk of over-alkylation and provides cleaner product profiles. The chosen reducing agent, sodium triacetoxyborohydride (STAB), is particularly effective for this transformation because it is mild, moisture-tolerant, and selective for the reduction of imines in the presence of other functional groups like esters.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the title compound via reductive amination.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminoindazole (1.00 g, 7.51 mmol, 1.0 equiv.).
-
Solvent and Aldehyde Addition: Dissolve the starting material in 30 mL of dichloromethane (DCM). To this solution, add methyl 4-formylbenzoate (1.36 g, 8.26 mmol, 1.1 equiv.).
-
Acid Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the formation of the imine intermediate. Stir the mixture at room temperature for 1 hour. Monitor the formation of the imine by Thin Layer Chromatography (TLC).
-
Reductant Addition: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (2.39 g, 11.27 mmol, 1.5 equiv.) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL of DCM.
-
Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product should be purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.
-
Elution: A typical gradient might be from 20% to 60% ethyl acetate in hexanes. The exact gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the pure this compound as a solid.
Analytical Characterization
Accurate characterization is critical to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.
| Analysis Technique | Parameter | Expected Result | Purpose |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | δ ~8.0-8.2 (s, 1H, indazole H3), δ ~7.9 (d, 2H, benzoate), δ ~7.5 (d, 2H, benzoate), δ ~7.4 (d, 1H, indazole H7), δ ~6.8-7.0 (m, 2H, indazole H4, H5), δ ~6.5 (t, 1H, NH), δ ~4.5 (d, 2H, CH₂), δ ~3.8 (s, 3H, OCH₃). | Confirms molecular structure and proton environment. |
| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ = 282.12 | Confirms molecular weight. |
| HPLC | Purity | >95% | Quantifies the purity of the final compound. |
| Melting Point | Range (°C) | To be determined experimentally | A sharp melting point range indicates high purity. |
Biological Evaluation Protocols
Given the prevalence of indazole derivatives as kinase inhibitors, a logical first step in biological evaluation is to screen the compound against a panel of kinases and assess its effect on cancer cell proliferation.[2][4]
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method to assess the compound's ability to inhibit a specific kinase (e.g., VEGFR-2, EGFR). The assay measures the phosphorylation of a substrate by the kinase in the presence of the test compound.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a generic peptide substrate), ATP solution, and a stock solution of the test compound in DMSO.
-
Serial Dilution: Perform a serial dilution of the test compound stock to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Setup: To the wells of a 96-well plate, add the kinase solution and the test compound at various concentrations. Include a positive control (kinase, no inhibitor) and a negative control (no kinase).
-
Initiation: Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (ELISA) or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]
-
Cell Seeding: Seed cancer cells (e.g., 4T1 breast cancer cells or H1975 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2][4]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (similar to the kinase assay) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Causality Note: Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Biological Evaluation Workflow
Caption: Workflow for the primary biological evaluation of the synthesized compound.
Conclusion
This application note provides a detailed, actionable framework for the synthesis and preliminary biological evaluation of this compound. The protocols are designed to be robust and are grounded in established chemical and biological principles. By following these guidelines, researchers can confidently produce this valuable compound, verify its identity and purity, and perform initial screens to assess its potential as a therapeutic agent, thereby accelerating the drug discovery process.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI Molecules. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (PMC). [Link]
-
Supporting Information File 2. Beilstein Journal of Organic Chemistry. [Link]
-
Supporting Information File 4. The Royal Society of Chemistry. [Link]
-
Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information (PMC). [Link]
-
Methyl 4-aminobenzoate. PubChem. [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate.
-
Supporting Information for: Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. pubs.acs.org. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Center for Biotechnology Information (PMC). [Link]
-
Methyl 4-(aminomethyl)benzoate. PubChem. [Link]
-
New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. MDPI. [Link]
-
Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. National Center for Biotechnology Information (PMC). [Link]
-
Supporting information. Beilstein Journals. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Cellular Characterization of Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities.[1] In oncology, indazole derivatives have been successfully developed as potent kinase inhibitors, with several gaining FDA approval for the treatment of various cancers.[2][3] These include multi-kinase inhibitors like pazopanib and axitinib, which target key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[3] The 2H-indazole tautomer, in particular, has been identified as a crucial feature for potent biological activity in several inhibitor classes.[1]
Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate is a novel compound featuring this key 2H-indazole moiety linked to a methyl benzoate group. While specific biological data for this compound is not yet widely published, its structural similarity to known kinase inhibitors suggests it may act by modulating intracellular signaling cascades crucial for cancer cell proliferation and survival. These application notes provide a comprehensive framework for the initial characterization of this compound in a cell culture setting, guiding the researcher from fundamental physicochemical evaluation to detailed mechanistic studies.
PART 1: Foundational Procedures
Physicochemical Properties and Stock Solution Preparation
Accurate and reproducible experimental results begin with the correct preparation of the test compound. The solubility of a compound dictates its bioavailability in cell culture media and is a critical first parameter to establish. While the broader class of methyl benzoates can be slightly soluble in water, the larger indazole-containing structure of this specific molecule likely necessitates the use of an organic solvent.[4][5][6] Dimethyl sulfoxide (DMSO) is the most common choice for initial in vitro studies due to its high solubilizing power and relatively low cytotoxicity at concentrations typically below 0.5% (v/v).
Protocol 1: Solubility Assessment and Stock Solution Preparation
-
Objective: To determine a suitable solvent and concentration for a 1000x stock solution.
-
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
-
Methodology:
-
Weigh out 1-2 mg of the compound into a sterile microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 20 µL) to create a high-concentration slurry.
-
Vortex vigorously for 1-2 minutes. Observe for dissolution.
-
If the compound dissolves, continue to add DMSO stepwise to create a final concentration of 10-50 mM. This will serve as the primary stock solution. A common starting concentration is 10 mM.
-
Once fully dissolved in DMSO, perform a dilution test in aqueous media. Add 1 µL of the 10 mM DMSO stock to 999 µL of PBS or cell culture medium to simulate a 1:1000 dilution (final concentration 10 µM).
-
Vortex and visually inspect for any precipitation. If the solution remains clear, the stock concentration is suitable for cell culture use.
-
If precipitation occurs, the primary stock concentration in DMSO must be lowered, or a lower final working concentration in the assay must be used.
-
Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
| Parameter | Recommended Value | Notes |
| Primary Solvent | DMSO | Cell culture grade, anhydrous |
| Stock Concentration | 10-50 mM | Empirically determine highest soluble concentration |
| Storage Temperature | -20°C to -80°C | Aliquot to minimize freeze-thaw cycles |
| Final DMSO in Media | < 0.5% (v/v) | Higher concentrations can be toxic to cells |
Cell Line Selection and Maintenance
The choice of cell lines is critical for elucidating the compound's activity. Given that indazole derivatives frequently target pathways involved in proliferation and angiogenesis, a panel of cancer cell lines from different tissues is recommended for initial screening.
Recommended Cell Lines for Initial Screening:
-
A549 (Lung Carcinoma): Widely used, robust, and well-characterized.
-
MCF-7 (Breast Adenocarcinoma): Estrogen receptor-positive, a standard for breast cancer research.
-
4T1 (Mouse Mammary Carcinoma): A highly aggressive and metastatic cell line, useful for later in vivo correlation.[2]
-
HUVEC (Human Umbilical Vein Endothelial Cells): A non-cancerous primary cell line to assess potential anti-angiogenic effects and general cytotoxicity to non-transformed cells.
Protocol 2: Standard Cell Culture
-
Objective: To maintain healthy, logarithmically growing cell cultures for experimentation.
-
Materials:
-
Selected cell lines
-
Appropriate complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Sterile cell culture flasks and plates
-
-
Methodology:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain cells in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks or experimental plates.
-
Always use cells within a consistent and low passage number range for all experiments to ensure reproducibility.
-
PART 2: Cellular Assays and Mechanistic Studies
Determining the Optimal Working Concentration
Before investigating the mechanism of action, it is essential to determine the concentration range at which the compound exerts a biological effect. A dose-response assay is performed to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability), which guides the concentrations used in subsequent experiments.
Protocol 3: Cytotoxicity Assessment using WST-1 Assay
-
Objective: To determine the IC₅₀ of the compound in selected cell lines.
-
Materials:
-
Logarithmically growing cells
-
96-well cell culture plates
-
Complete growth medium
-
Compound stock solution (e.g., 10 mM in DMSO)
-
WST-1 or similar metabolic assay reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
-
-
Methodology:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of the compound in complete growth medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 1.56 µM, and 0 µM (vehicle control). Ensure the final DMSO concentration is constant across all wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the plate for a relevant period (e.g., 48 or 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve (Concentration vs. % Viability) using graphing software (e.g., GraphPad Prism) and determine the IC₅₀ value using a non-linear regression model.
-
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the half-maximal inhibitory concentration (IC₅₀).
Investigating the Mechanism of Action
Based on the activities of structurally related indazole compounds, a plausible hypothesis is that this compound functions as a kinase inhibitor.[1] Many such inhibitors target receptor tyrosine kinases (RTKs) like VEGFR or FGFR, which control downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, governing cell proliferation, survival, and apoptosis.[1]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Protocol 4: Western Blotting for Phospho-Protein Analysis
-
Objective: To assess if the compound inhibits the phosphorylation of key signaling proteins (e.g., p-ERK, p-AKT).
-
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at 1x and 2x the predetermined IC₅₀ value for a short duration (e.g., 30 minutes to 6 hours) to capture effects on signaling. Include a vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
-
Objective: To determine if the compound induces apoptosis. Indazole derivatives have been shown to promote apoptosis in cancer cells.[2][3]
-
Methodology:
-
Treat cells with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1x Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
Conclusion and Future Directions
These protocols provide a robust starting point for the in vitro characterization of this compound. By systematically determining its solubility, cytotoxic profile, and effects on key cancer-related signaling pathways, researchers can build a comprehensive understanding of its biological activity. Positive results from these assays, such as potent cytotoxicity in cancer cells and clear inhibition of a specific signaling pathway, would warrant further investigation into its broader kinase inhibition profile, cell cycle effects, and eventual transition to in vivo animal models to assess its therapeutic potential.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]
-
Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
Recent Advances in the Development of Indazole‐based Anticancer Agents. Available at: [Link]
-
methyl 4-aminobenzoate - ChemBK. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Application Note: Quantitative Analysis of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate using HPLC-UV and LC-MS/MS
Abstract
This document provides comprehensive application notes and detailed protocols for the quantitative analysis of methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate, a key intermediate or active pharmaceutical ingredient (API) with an indazole moiety characteristic of many kinase inhibitors. Two robust, validated analytical methods are presented: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, purity assessment, and quantification of the drug substance. 2) A highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the analyte in a biological matrix (human plasma), essential for pharmacokinetic and metabolic studies. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]
Introduction and Scientific Rationale
This compound belongs to a class of indazole derivatives that are of significant interest in drug discovery, often serving as scaffolds for potent kinase inhibitors used in oncology. The accurate quantification of this molecule is paramount throughout the drug development lifecycle—from ensuring the purity of the API to determining its concentration in biological fluids for preclinical and clinical studies.
The choice of analytical technique is dictated by the intended application.
-
HPLC-UV: This technique is a workhorse in quality control laboratories. It offers a balance of speed, cost-effectiveness, and reliability for assaying the concentration and purity of the bulk drug substance. Its selectivity is based on the analyte's chromatographic retention time and its ability to absorb UV light, which is conferred by the aromatic rings in its structure.
-
LC-MS/MS: For bioanalysis, where the analyte is present at low concentrations within a complex biological matrix like plasma, superior sensitivity and specificity are required.[4] LC-MS/MS provides this by coupling the separation power of liquid chromatography with the mass-selective detection of a tandem mass spectrometer, which monitors a specific precursor-to-product ion transition, minimizing interference from matrix components.[5][6]
This guide explains the causality behind the selection of reagents, instrumental parameters, and validation procedures to provide researchers with a robust framework for implementation.
Method 1: Quantification in Drug Substance by HPLC-UV
This method is designed for the assay and purity determination of this compound as a raw material or in a simple formulation.
Experimental Workflow: HPLC-UV Analysis
The workflow for the HPLC-UV method is a straightforward process from sample preparation to data analysis.
Caption: Workflow for HPLC-UV quantification.
Protocol: HPLC-UV Method
2.2.1. Materials and Reagents
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric Acid (H₃PO₄), analytical grade
-
Methanol, HPLC grade
2.2.2. Instrumentation and Conditions The following table outlines the recommended starting conditions, which should be optimized as necessary.
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) | Standard equipment for quality control labs. A DAD allows for peak purity assessment. |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides good retention for moderately non-polar compounds like the target analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid controls the pH to ensure consistent ionization state of the analyte, leading to sharp, reproducible peaks. |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier in reversed-phase HPLC with good elution strength and UV transparency. |
| Elution Mode | Isocratic: 60% A / 40% B | An isocratic elution is simpler, more robust, and often sufficient for purity assays of a single main component.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. A full UV scan should be run initially to find the λmax. |
| Injection Vol. | 10 µL | A typical injection volume that avoids column overloading while providing a strong signal. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities. |
2.2.3. Step-by-Step Procedure
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases.
-
Diluent Preparation: Prepare a 50:50 (v/v) solution of Acetonitrile and Water.
-
Standard Solution Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh ~10 mg of the test sample, dissolve in the diluent in a 100 mL volumetric flask to achieve a target concentration of 100 µg/mL.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the blank (diluent), followed by the standard solutions and then the sample solutions.
Method Validation Summary (ICH Q2(R1))
The method must be validated to demonstrate its suitability for its intended purpose.[8]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | The analyte peak should be free from interference from blank and placebo components. | No interfering peaks at the retention time of the analyte. Peak purity index (if using DAD) should be >0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Linear response observed from 1 µg/mL to 100 µg/mL. |
| Range | 80% to 120% of the test concentration. | The method is accurate, precise, and linear within 80-120 µg/mL. |
| Accuracy (% Recovery) | 98.0% to 102.0% recovery at three concentration levels. | Mean recovery within the acceptable range.[7] |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate (Inter-day): RSD ≤ 2.0% | RSD for peak areas of replicate injections will be well below 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest concentration that can be quantified with acceptable accuracy and precision (e.g., ~1 µg/mL). |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Results remain reliable with minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2 °C).[7] |
Method 2: Quantification in Human Plasma by LC-MS/MS
This method is designed for the sensitive and selective quantification of the analyte in human plasma, making it suitable for pharmacokinetic (PK) studies.
Experimental Workflow: LC-MS/MS Bioanalysis
The bioanalytical workflow involves a critical sample preparation step to remove matrix interferences before instrumental analysis.
Caption: Bioanalytical workflow using protein precipitation.
Protocol: LC-MS/MS Method
3.2.1. Materials and Reagents
-
Reference Standard and a suitable Internal Standard (IS), such as a stable isotope-labeled version of the analyte.
-
Control Human Plasma (K₂EDTA)
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
3.2.2. Sample Preparation: Protein Precipitation Protein precipitation is a simple, fast, and effective method for removing the bulk of plasma proteins.[9][10]
-
Pipette 100 µL of plasma (sample, blank, or standard) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold temperature and organic solvent cause proteins to denature and precipitate.
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
3.2.3. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Instrument | UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer | UPLC provides faster, higher-resolution separations. A triple quad is essential for quantitative MRM experiments.[4] |
| Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size | A sub-2 µm particle size column allows for high-efficiency separations and shorter run times, ideal for high-throughput bioanalysis.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that promotes protonation of the analyte for positive mode electrospray ionization (ESI+).[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN is a strong organic solvent suitable for eluting the analyte, and the acid maintains a consistent pH. |
| Elution Mode | Gradient: 5% B to 95% B in 2.5 min, hold 0.5 min, return to 5% B and re-equilibrate for 1 min. | A gradient elution is necessary to efficiently elute the analyte while separating it from matrix components that can cause ion suppression. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small injection volume minimizes the amount of matrix introduced onto the column and into the mass spectrometer. |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) | The amine groups on the indazole and linker are readily protonated, making ESI+ the optimal ionization mode. |
3.2.4. Mass Spectrometer Settings (Hypothetical) The exact mass transitions must be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer.
-
Analyte MW: 295.33 g/mol
-
Hypothetical MRM Transition: m/z 296.1 → 146.1 [M+H]⁺ → [Product Ion]⁺
-
Rationale for Fragmentation: The precursor ion is the protonated molecule [M+H]⁺. A likely fragmentation pathway is the cleavage of the bond between the methylene bridge and the benzoate ring, resulting in a stable indazolyl-methylaminium fragment (m/z ~146.1).
Method Validation Summary (Bioanalytical)
Validation for bioanalytical methods follows regulatory guidelines and focuses on performance in the biological matrix.[1][3]
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity & Specificity | No significant interference at the analyte and IS retention times in at least 6 unique blank matrix lots. | Ensures that endogenous plasma components do not affect quantification. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995. Calibrants should be within ±15% of nominal (±20% at LLOQ). | Defines the concentration range over which the assay is accurate and precise (e.g., 0.5 - 500 ng/mL). |
| Accuracy & Precision | Mean accuracy within ±15% of nominal. Precision (RSD%) ≤ 15%. (±20% and ≤ 20% at LLOQ). | Confirms the method's reliability across different days and analysts at multiple concentration levels (Low, Mid, High QC).[9] |
| Matrix Effect | The RSD of the matrix factor across at least 6 lots should be ≤ 15%. | Assesses the degree of ion suppression or enhancement caused by the plasma matrix, ensuring it is consistent and controlled.[11] |
| Recovery | Recovery should be consistent and reproducible, though not necessarily 100%. | Measures the efficiency of the extraction process. Consistency is more important than absolute value.[9] |
| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage). Change ≤ ±15%. | Ensures that the sample handling and storage procedures do not lead to degradation of the analyte, which would bias the results. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust and reliable framework for the quantitative analysis of this compound. The HPLC-UV method is well-suited for quality control of the drug substance, while the LC-MS/MS method offers the high sensitivity and specificity required for bioanalysis in complex matrices like plasma. Adherence to the outlined protocols and validation in accordance with ICH guidelines will ensure the generation of high-quality, reproducible, and defensible data critical for advancing drug development programs.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf][1]
-
ICH Quality Guidelines Overview. [URL: https://www.ich.org/page/quality-guidelines][12]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology][2]
-
Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites - ResearchGate. [URL: https://www.researchgate.net/publication/282361026_Interpretation_of_MS-MS_spectra_of_small-molecule_signal_transduction_inhibitors_using_accurate-mz_data_and_mz-shifts_with_stable-isotope-labeled_analogues_and_metabolites][5]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c3ay41359b][11]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology][3]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [URL: https://www.scribd.com/document/443033285/ICH-Q2-R1-Analytical-Method-Validation][8]
-
Practical tips on preparing plasma samples for drug analysis using SPME - ResearchGate. [URL: https://www.researchgate.net/publication/343455938_Practical_tips_on_preparing_plasma_samples_for_drug_analysis_using_SPME][13]
-
Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5560049/][4]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. [URL: https://www.chromatographyonline.com/view/bioanalytical-analysis-of-small-molecule-drugs-and-metabolites-in-physiological-samples-by-lc-ms-part-2][14]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. [URL: https://www.spectroscopyeurope.com/article/practical-guide-sample-preparation-liquid-chromatography-tandem-mass-spectrometry-clinical][6]
-
Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37716342/][9]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. [URL: https://www.tecan.com/blog/how-to-choose-a-small-molecule-extraction-method-and-develop-a-protocol-for-lc-msms-sample-prep][15]
-
Application Notes and Protocols for HPLC Purification of Indazole Derivatives - Benchchem. [URL: https://www.benchchem.com/application-notes/hplc-purification-of-indazole-derivatives]
-
Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - University of Groningen Research Portal. [URL: https://research.rug.nl/en/publications/validation-of-an-lc-msms-assay-for-rapid-and-simultaneous-quan][10]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. tecan.com [tecan.com]
Application Note: Profiling the Kinase Inhibitory Activity of Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate
For: Researchers, scientists, and drug development professionals in oncology and immunology.
Introduction: The Therapeutic Potential of Targeting TAM Family Kinases
The TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases (RTKs) has emerged as a critical nexus in cancer progression and immune regulation.[1][2] These kinases are key players in cellular processes such as proliferation, survival, and migration.[2] Aberrant signaling from the TAM family is frequently associated with tumor growth, metastasis, and the development of resistance to a wide range of cancer therapies.[2][3] Axl, in particular, is often overexpressed in various cancers, correlating with a poor prognosis.[1][3] Consequently, the development of small molecule inhibitors targeting these kinases is an area of intense research.[1][2]
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[4][5] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors.[1] This application note describes a detailed protocol for evaluating the inhibitory activity of methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate , a novel compound featuring this key indazole motif, against the TAM family of kinases using the ADP-Glo™ Kinase Assay.
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay platform designed to quantify the activity of any ADP-generating enzyme, such as a kinase. The assay is performed in two steps. First, the kinase reaction is carried out, during which ATP is converted to ADP by the kinase. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Materials and Reagents
-
Kinases: Recombinant human Tyro3, Axl, and MerTK (e.g., from Promega, SignalChem, or Thermo Fisher Scientific).
-
Substrates: Appropriate peptide substrates for each kinase (e.g., Poly(Glu, Tyr) 4:1).
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Test Compound: this compound.
-
Control Inhibitor: A known TAM kinase inhibitor (e.g., Bemcentinib/BGB324) for assay validation.[2]
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).
-
Buffers: Kinase-specific reaction buffer (typically supplied with the recombinant kinase or can be prepared based on manufacturer's recommendations).
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Instrumentation: A plate-reading luminometer.
Experimental Protocols
Part 1: Preparation of Reagents
-
Kinase Reaction Buffer (1X): Prepare the appropriate kinase reaction buffer as recommended by the kinase supplier. A generic buffer could be 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in nuclease-free water. The final concentration in the assay will need to be optimized, but a starting point is often the Kₘ value for the specific kinase.
-
Test and Control Compound Dilutions:
-
Prepare a 10 mM stock solution of this compound and the control inhibitor in 100% DMSO.
-
Create a serial dilution series of the compounds in DMSO. For a 10-point IC₅₀ curve, a 3-fold serial dilution is recommended.
-
Subsequently, dilute these DMSO stocks into the 1X Kinase Reaction Buffer to create a 4X working solution of each compound concentration. This intermediate dilution minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced inhibition of the kinase.
-
-
Kinase and Substrate Solutions:
-
Prepare a 2X working solution of each kinase (Tyro3, Axl, MerTK) in 1X Kinase Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a 4X working solution of the appropriate substrate in 1X Kinase Reaction Buffer.
-
Part 2: Kinase Inhibition Assay Protocol (384-well format)
The following protocol is a guideline. Volumes can be adjusted for a 96-well format, maintaining the component ratios.
-
Compound Addition: Add 2.5 µL of the 4X compound working solutions to the wells of the 384-well plate. Include wells for a "no inhibitor" control (containing 4X buffer with DMSO) and a "no kinase" background control.
-
Enzyme Addition: Add 5 µL of the 2X kinase solution to each well, except for the "no kinase" background controls.
-
Initiation of Kinase Reaction: Add 2.5 µL of a 4X ATP/Substrate mixture to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time may need to be optimized for each kinase.
-
Termination of Kinase Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence signal from the "no kinase" control wells from all other wells.
-
Normalization: The data can be normalized by setting the "no inhibitor" control as 100% kinase activity and the background signal as 0% activity.
-
IC₅₀ Curve Generation: Plot the normalized kinase activity (%) against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value for this compound against each TAM kinase.
Example Data Table
The following table presents hypothetical IC₅₀ values for this compound and a control inhibitor against the TAM kinases.
| Compound | Tyro3 IC₅₀ (nM) | Axl IC₅₀ (nM) | MerTK IC₅₀ (nM) |
| This compound | 150 | 25 | 180 |
| Bemcentinib (Control) | 50 | 14 | 60 |
This is example data for illustrative purposes only.
Visualizing the Workflow and Pathway
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Caption: Simplified TAM Kinase Signaling Pathway.
Troubleshooting and Scientific Insights
-
High Z'-factor is Key: For a robust assay, aim for a Z'-factor of >0.5. This indicates a good separation between positive and negative controls. If the Z'-factor is low, consider optimizing the kinase concentration or incubation times.
-
DMSO Sensitivity: While most kinases tolerate up to 1% DMSO, some are more sensitive. Always run a DMSO concentration curve to determine the tolerance of your specific kinase.
-
ATP Concentration: The ATP concentration should ideally be at or near the Kₘ for the kinase. Using a very high ATP concentration can make it difficult to detect inhibition by ATP-competitive inhibitors.
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate IC₅₀ values. If solubility is an issue, consider using a different solvent or adding a small amount of a non-ionic detergent like Tween-20 to the kinase buffer.
-
Interpreting Selectivity: By profiling the compound against all three TAM kinases, a selectivity profile can be established. A compound that is highly selective for one kinase over the others may have a more favorable therapeutic window.
Conclusion
This application note provides a comprehensive framework for characterizing the inhibitory potential of this compound against the therapeutically relevant TAM family of kinases. The use of the robust and versatile ADP-Glo™ Kinase Assay allows for the reliable determination of IC₅₀ values, providing critical data for the hit-to-lead optimization process in drug discovery. By understanding the potency and selectivity of novel indazole-based compounds, researchers can accelerate the development of next-generation targeted therapies for cancer and other diseases.
References
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.
- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective.
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evalu
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
- Synthesis and biological evaluation of indazole deriv
Sources
- 1. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
application of methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate in cancer research
An in-depth guide to the application of indazole-based compounds in cancer research, with a focus on the representative molecule Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate.
Introduction: The Indazole Scaffold as a Cornerstone of Modern Oncology Research
The indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the domain of oncology.[1] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective inhibitors of various protein kinases, which are key players in the development and progression of cancer.[1] Several U.S. FDA-approved anticancer drugs, including axitinib, pazopanib, and niraparib, feature the indazole moiety, underscoring its clinical significance.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of a representative indazole-based compound, this compound, in cancer research. While specific data on this particular molecule is not extensively published, its structural components—the 2H-indazole core and the benzoate group—are present in numerous known kinase inhibitors. Therefore, this guide will leverage established principles and protocols for analogous indazole derivatives to provide a robust framework for its investigation.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C16H15N3O2 |
| InChI Key | YSRXMDDXUACNIZ-UHFFFAOYSA-N |
| Physical Form | Powder |
| Purity | Typically ≥95% for research-grade compounds |
Part 1: Postulated Mechanism of Action and Targeted Signaling Pathways
Indazole-based compounds predominantly exert their anticancer effects by functioning as ATP-competitive inhibitors of protein kinases.[1] They achieve this by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
The 2H-indazole core is particularly adept at forming hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction for potent inhibition.[1] The substituents on the indazole ring and the rest of the molecule then explore other regions of the ATP-binding site, contributing to both the potency and selectivity of the inhibitor.
Figure 1: Conceptual diagram of competitive kinase inhibition by an indazole derivative.
Based on the known targets of similar indazole-containing molecules, this compound could potentially target serine/threonine kinases like CRAF (a member of the RAF family) or tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFRs).[1]
Hypothetical Target Pathway 1: The RAS-RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. The RAF kinases (ARAF, BRAF, and CRAF) are critical components of this pathway.[1] Indazole derivatives have been developed as selective CRAF inhibitors.[1] Inhibition of CRAF would block the phosphorylation of MEK, which in turn would prevent the phosphorylation of ERK, ultimately leading to a decrease in the transcription of genes involved in cell proliferation.
Figure 2: Postulated inhibition of the MAPK pathway by targeting CRAF.
Part 2: Application Notes & Experimental Protocols
The following section provides detailed protocols for the in vitro and in vivo evaluation of this compound.
In Vitro Evaluation Workflow
A systematic in vitro evaluation is essential to determine the anticancer potential and mechanism of action of a novel compound.
Figure 3: Workflow for the in vitro characterization of a novel kinase inhibitor.
Protocol 2.1.1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic or cytostatic effect of the compound on various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A375 melanoma, which has BRAF mutations and is relevant to the MAPK pathway).
-
This compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multichannel pipette and a microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2.1.2: Western Blot for Pathway Analysis
Objective: To determine if the compound inhibits the phosphorylation of downstream targets in a specific signaling pathway (e.g., p-MEK, p-ERK).
Materials:
-
Cancer cells treated with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 2-24 hours).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-CRAF, anti-CRAF, anti-p-ERK, anti-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the degree of pathway inhibition.
Part 3: In Vivo Application & Protocol
Protocol 3.1: Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Cancer cell line known to be sensitive to the compound in vitro.
-
The compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Calipers for tumor measurement.
-
Anesthetic and surgical equipment for cell implantation.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into groups (e.g., vehicle control, and one or more treatment groups with different doses of the compound).
-
Drug Administration: Administer the compound and vehicle according to a predetermined schedule (e.g., daily oral gavage for 21 days).
-
Monitoring: Monitor the body weight of the mice (as a measure of toxicity) and the tumor volume (V = 0.5 x length x width²) two to three times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry to confirm pathway inhibition in vivo).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.
Example Data Presentation:
| Compound | Cell Line | IC50 (µM) | TGI (%) at 50 mg/kg |
| This compound | A375 (Melanoma) | 1.2 | 65% |
| Control Drug (e.g., Vemurafenib) | A375 (Melanoma) | 0.5 | 80% |
TGI: Tumor Growth Inhibition. Data is hypothetical.
Part 4: Safety and Handling
As with any research chemical, proper safety precautions are paramount. While a specific safety data sheet (SDS) for this compound may not be readily available, the SDS for structurally related compounds like methyl 4-aminobenzoate provides general guidance.[2][3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[2][3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2][3] Handle in a well-ventilated area or a chemical fume hood.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]
Conclusion
This compound belongs to the promising class of indazole-based compounds that have shown significant potential as kinase inhibitors in cancer research. While this specific molecule requires empirical investigation, the established role of the indazole scaffold provides a strong rationale for its exploration as a potential anticancer agent. The protocols and conceptual frameworks provided in this guide offer a comprehensive roadmap for researchers to systematically evaluate its biological activity, elucidate its mechanism of action, and determine its potential as a therapeutic candidate.
References
-
Aman, E. A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1465. Available at: [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: Methyl 4-aminobenzoate. Available at: [Link]
-
Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. RSC Medicinal Chemistry, 13(3), 326-333. Available at: [Link]
-
Lead Sciences. (n.d.). 2H-Indazol-6-amine. Available at: [Link]
- Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.).
-
Brandeburg, Z. C., et al. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. Published online ahead of print. Available at: [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Proisy, N., et al. (2015). Methyl-5-(7-nitrobenzo[c][1][2][5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS Medicinal Chemistry Letters, 6(11), 1083-1087. Available at: [Link]
-
Hao, J., et al. (2013). Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator. Bioorganic & Medicinal Chemistry Letters, 23(5), 1249-1252. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Available at: [Link]
-
Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available at: [Link]
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PubChem. (n.d.). Methyl 4-aminobenzoate. Available at: [Link]
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Application Notes and Protocols: Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate as a Molecular Probe for Aurora Kinase A
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
The indazole moiety is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a highly effective ATP-competitive inhibitor for a wide range of protein kinases.[1] Numerous indazole derivatives have been developed as potent and selective inhibitors of critical oncogenic kinases, with several compounds such as axitinib and pazopanib reaching clinical use.[1] This success stems from the indazole core's ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a feature essential for high-affinity binding.[1]
Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate (hereafter referred to as Indazole Probe-1) is a novel derivative designed to leverage these properties for use as a molecular probe. While its specific biological targets are still under investigation, its structural components suggest a strong potential for kinase interaction. This document provides a detailed guide for researchers, scientists, and drug development professionals on the hypothetical application of Indazole Probe-1 as a molecular probe for Aurora Kinase A , a key regulator of mitosis and a validated cancer target.[2][3]
Hypothesized Mechanism of Action:
Indazole Probe-1 is proposed to act as an ATP-competitive inhibitor of Aurora Kinase A. The 2H-indazole core is expected to anchor within the ATP-binding site by forming hydrogen bonds with the hinge residues of the kinase. The methyl benzoate tail is positioned to potentially interact with other residues in the active site, contributing to its binding affinity and selectivity. While the intrinsic fluorescence of Indazole Probe-1 has not been fully characterized, many indazole derivatives exhibit fluorescent properties that can be exploited for imaging applications.[1]
I. Biochemical Characterization of Indazole Probe-1
The initial step in utilizing a new molecular probe is to determine its potency and selectivity against the purified target protein.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Indazole Probe-1 against Aurora Kinase A by measuring the amount of ADP produced in the kinase reaction.
A. Materials:
-
Recombinant human Aurora Kinase A (active)
-
Kemptide (LRRASLG) or other suitable peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Indazole Probe-1
-
Staurosporine (positive control, non-selective kinase inhibitor)
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
B. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Indazole Probe-1 in 100% DMSO.
-
Perform a serial 3-fold dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 0.5 nM).
-
Prepare a similar dilution series for staurosporine.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted Indazole Probe-1, staurosporine, or DMSO (vehicle control) to designated wells.
-
Add 2 µL of Aurora Kinase A (concentration to be optimized, typically in the low nM range) in Kinase Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing Kemptide and ATP at their respective Km values) to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
C. Expected Results and Interpretation:
A successful experiment will yield a dose-dependent decrease in luminescence with increasing concentrations of Indazole Probe-1. The IC50 value provides a quantitative measure of the probe's potency. A lower IC50 indicates higher potency. Comparing the IC50 of Indazole Probe-1 to that of staurosporine provides a benchmark for its activity. To establish selectivity, this assay should be repeated with a panel of other kinases.
Quantitative Data Summary (Hypothetical)
| Kinase Target | Indazole Probe-1 IC50 (nM) | Staurosporine IC50 (nM) |
| Aurora Kinase A | 25 | 8 |
| Aurora Kinase B | 350 | 12 |
| FGFR1 | >10,000 | 20 |
| VEGFR2 | >10,000 | 5 |
II. Cellular Target Engagement
Demonstrating that a probe interacts with its intended target within the complex environment of a living cell is crucial for its validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[4][5][6]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to verify the engagement of Indazole Probe-1 with Aurora Kinase A in intact cells.
A. Materials:
-
Human cancer cell line with known Aurora Kinase A expression (e.g., HCT116, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Indazole Probe-1
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktail
-
Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors
-
Antibodies: Primary antibody against Aurora Kinase A, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
PCR thermocycler
B. Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with Indazole Probe-1 at a desired concentration (e.g., 10x the biochemical IC50) or DMSO for 1-2 hours in culture medium.
-
-
Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for Aurora Kinase A.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
For each treatment condition (DMSO vs. Indazole Probe-1), plot the normalized band intensity of soluble Aurora Kinase A against the temperature.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
C. Expected Results and Interpretation:
The presence of a stabilizing ligand like Indazole Probe-1 should result in a shift of the melting curve to a higher temperature. A significant increase in the Tm of Aurora Kinase A in cells treated with Indazole Probe-1 compared to DMSO-treated cells provides strong evidence of direct target engagement in a cellular context.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
III. Cellular Imaging Applications
Assuming Indazole Probe-1 possesses suitable fluorescent properties, it could be used to visualize the subcellular localization of its target, Aurora Kinase A.
Protocol 3: Fluorescence Microscopy for Aurora Kinase A Localization
This protocol provides a general framework for using Indazole Probe-1 as a fluorescent probe in live or fixed cells. Note: The optimal excitation and emission wavelengths for Indazole Probe-1 would need to be experimentally determined.
A. Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Indazole Probe-1
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (for fixing)
-
Fluorescence microscope with appropriate filter sets
B. Procedure (Live-Cell Imaging):
-
Cell Plating: Plate cells on glass-bottom dishes and allow them to adhere.
-
Probe Incubation: Incubate cells with a working concentration of Indazole Probe-1 (e.g., 1-10 µM) in culture medium for 30-60 minutes.
-
Nuclear Staining: Add Hoechst 33342 to the medium for the final 10 minutes of incubation.
-
Imaging: Wash the cells with fresh medium and image using the fluorescence microscope. Capture images in the channel corresponding to the probe's fluorescence and the DAPI channel for the nucleus.
C. Procedure (Fixed-Cell Imaging):
-
Follow steps 1 and 2 from the live-cell protocol.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash again with PBS, stain with Hoechst 33342, and mount the coverslip on a microscope slide with mounting medium.
-
Imaging: Image the cells as described above.
D. Expected Results and Interpretation:
Aurora Kinase A localization is cell cycle-dependent, with prominent localization to the centrosomes and spindle microtubules during mitosis. If Indazole Probe-1 specifically binds to Aurora Kinase A, the fluorescence signal should co-localize with these structures in mitotic cells. This provides spatial information about the target and can be used to study the effects of other drugs on Aurora Kinase A localization.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
Application Note: Strategies for the Dissolution of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate for Preclinical Research
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective dissolution of methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate (CAS: 864414-59-5)[1]. Proper solubilization of a compound is a critical first step that profoundly impacts data quality, reproducibility, and the ultimate success of in vitro and in vivo experiments. Given the limited publicly available solubility data for this specific molecule, this guide synthesizes information from its structural components, general practices for analogous indazole derivatives, and established principles of solvent selection in pharmaceutical research.[2][3][4] We present a logical, tiered approach to solvent selection and provide validated, step-by-step protocols for preparing high-concentration stock solutions and subsequent working dilutions for various experimental applications.
Introduction: The Criticality of a Validated Dissolution Strategy
This compound is a heterocyclic compound featuring an indazole scaffold, a structure of significant interest in medicinal chemistry due to its presence in a wide array of biologically active agents.[2][5] The success of any experiment, from initial high-throughput screening to detailed mechanistic studies, hinges on the complete and stable dissolution of the test article. Incomplete solubilization can lead to erroneously low potency readings, high variability between replicates, and precipitation in assay media, ultimately wasting valuable resources and time.
The molecular structure of this compound—comprising a weakly basic indazole core, an amino linker, and a relatively nonpolar methyl benzoate moiety—suggests limited aqueous solubility. Therefore, a systematic approach is required, prioritizing organic solvents widely accepted in drug discovery or exploring pH modification techniques. This note serves as a comprehensive resource to establish a robust and reproducible dissolution workflow.
Physicochemical Profile & Inferred Solubility
A thorough understanding of a compound's properties is the foundation of a logical dissolution strategy.
-
Molecular Formula: C₁₆H₁₅N₃O₂
-
Molecular Weight: 281.31 g/mol [1]
-
Appearance: Typically a powder[1]
-
Structural Features Analysis:
-
Indazole Nucleus: A bicyclic aromatic heterocycle containing two nitrogen atoms. The indazole ring system is a common scaffold in medicinal chemistry and can exhibit weak basicity.[2]
-
Secondary Amine Linker: The -NH- group is a potential hydrogen bond donor and acceptor and is weakly basic. It can be protonated under acidic conditions, which may enhance aqueous solubility.
-
Methyl Benzoate Moiety: This ester group adds lipophilicity to the molecule, likely contributing to poor solubility in water.
-
Based on this analysis, the compound is predicted to be a weakly basic, hydrophobic molecule. This profile makes polar aprotic organic solvents the primary candidates for achieving high-concentration stock solutions.
Solvent Selection: A Tiered, Rationale-Driven Approach
The choice of solvent is a balance between solvating power, compatibility with the experimental system, and potential toxicity.[3][6] We recommend the following tiered approach for this compound.
Caption: Solvent selection workflow for the target compound.
Solvent Comparison Table
| Solvent | Class | Boiling Point | Key Advantages | Considerations & Cautions |
| DMSO | Polar Aprotic | 189 °C | Primary Choice. Excellent solvating power for diverse compounds.[7] Miscible with aqueous media. Low volatility. | Can be cytotoxic to cells, typically above 0.5% (v/v). Hygroscopic. Ensure use of anhydrous grade for storage. |
| DMF | Polar Aprotic | 153 °C | Strong solvating power, similar to DMSO. Used for challenging compounds.[8][9] | Higher toxicity than DMSO. Considered a solvent of last resort in many pharmaceutical settings.[9] |
| Ethanol | Polar Protic | 78 °C | Lower cellular toxicity than DMSO. Often preferred for in vivo studies. Readily available in high purity.[7] | May have lower solvating power for this compound. More volatile, requiring careful handling to maintain concentration. |
| Acidic Buffer | Aqueous | ~100 °C | Avoids organic solvents entirely in the final solution. Potentially increases solubility via protonation. | Solubility may be limited. Risk of compound degradation (e.g., ester hydrolysis) at non-neutral pH over time. |
Experimental Protocols
Safety First: Always handle chemical reagents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is the standard and recommended starting point for creating a concentrated stock solution suitable for most in vitro applications.
Materials:
-
This compound (MW: 281.31)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Amber glass vials or cryovials for storage
-
Calibrated pipettes
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 281.31 g/mol × 1000 mg/g = 2.81 mg
-
-
Weigh Compound: Carefully weigh out the calculated mass (e.g., 2.81 mg) of the compound and transfer it quantitatively into the volumetric flask.[10][11]
-
Initial Dissolution: Add approximately half of the final required volume of DMSO (e.g., 500 µL for a 1 mL final volume) to the flask.[11]
-
Ensure Complete Solubilization: Gently swirl the flask. If necessary, use a vortex mixer at low-medium speed or sonicate the solution in a water bath for 5-10 minutes until all solid particles are visually dissolved. The solution should be clear and free of particulates.
-
Bring to Final Volume: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.[10] Cap the flask and invert it 10-15 times to ensure a homogenous solution.
-
Aliquot and Store:
-
Dispense the stock solution into small-volume, single-use aliquots in amber vials to prevent photodecomposition and minimize freeze-thaw cycles.[12]
-
Label each vial clearly with the compound name, concentration, solvent, date, and preparer's initials.
-
For long-term storage, store at -20°C or -80°C. For short-term use (1-2 weeks), storage at 4°C may be acceptable, but stability should be verified.
-
Caption: Step-by-step workflow for stock solution preparation.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock into aqueous media (e.g., cell culture medium) for final application.
Principle: The key objective is to dilute the concentrated organic stock into the final aqueous system while avoiding precipitation and keeping the final DMSO concentration below the tolerated limit for the assay (typically <0.5%).
Procedure:
-
Determine Final Concentration: Decide on the final concentration of the compound and the final volume needed for your experiment.
-
Calculate Dilution: Use the C₁V₁ = C₂V₂ formula to determine the volume of stock solution needed.
-
C₁ = Concentration of stock solution (e.g., 10 mM)
-
V₁ = Volume of stock solution to add (the unknown)
-
C₂ = Desired final concentration (e.g., 10 µM)
-
V₂ = Final volume of working solution (e.g., 1 mL or 1000 µL)
-
V₁ = (C₂ × V₂) / C₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL
-
-
Perform Dilution:
-
Pipette the final volume of the aqueous buffer or cell culture medium (e.g., 1000 µL) into a sterile microcentrifuge tube.
-
Add the calculated volume of the DMSO stock solution (e.g., 1 µL) directly into the medium. Crucially, pipette the stock solution directly into the liquid and mix immediately by vortexing or flicking to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.
-
For serial dilutions, always use the previously prepared solution to make the next dilution in the series.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (e.g., 1 µL) to the same final volume of medium (1000 µL) without the compound. This is essential to account for any effects of the solvent on the experimental system. In this example, the final DMSO concentration would be 0.1%.
Troubleshooting and Best Practices
-
Precipitation upon Dilution: If the compound precipitates when diluted into aqueous media, try a serial dilution approach (e.g., dilute the 10 mM stock to 1 mM in DMSO first, then dilute the 1 mM stock into the aqueous buffer). Alternatively, lowering the final concentration may be necessary.
-
Compound Stability: If there is concern about the stability of the compound in DMSO or aqueous buffer, it is advisable to prepare fresh working solutions for each experiment.[12]
-
Accuracy: For preparing stock solutions, using a Class A volumetric flask is more accurate than using a graduated cylinder or beaker.[11][13]
-
Material Compatibility: Ensure all containers and pipette tips are compatible with the chosen organic solvents. Polypropylene is generally resistant to DMSO.
References
-
PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]
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Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?[Link]
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Rice University. Solutions and dilutions: working with stock solutions. [Link]
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Guzmán-Gutiérrez, S. L., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1893. [Link]
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Ahiwale, R., et al. (2011). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Pharmacologia, 2(6), 133-141. [Link]
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Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551. [Link]
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Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]
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G. S. S. N. K. Babu, et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15933-15942. [Link]
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Byrne, F. P., et al. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering. [Link]
-
University of Nebraska Medical Center. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. [Link]
-
ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. [Link]
-
Royal Society of Chemistry. (2019). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. In Sustainable Solvents in Organic Synthesis. [Link]
-
Kamal, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5662. [Link]
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In Vivo Study Design for Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate: A Hypothetical Kinase Inhibitor for Oncology
Abstract
This document provides a comprehensive guide for designing a preclinical in vivo study for the novel compound, Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. As this is a molecule with no extensive public data, this protocol is constructed based on the structural alerts—specifically the indazole core, common in kinase inhibitors—and established best practices in oncology drug development.[1][2][3] The guide details a phased in vivo evaluation process, including pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicology studies, critical for advancing a potential anti-cancer agent from the bench to clinical trials.
Introduction: Rationale and Strategic Overview
The compound this compound features an indazole moiety, a heterocyclic scaffold present in numerous FDA-approved kinase inhibitors used in oncology. This structural feature suggests a potential mechanism of action involving the inhibition of cellular signaling pathways critical for tumor growth and proliferation. The goal of this in vivo study is to systematically evaluate its therapeutic potential and safety profile.
A well-designed preclinical package is paramount for a successful Investigational New Drug (IND) application.[4] This involves a multi-faceted approach to understand how the drug behaves in a living system and its effect on the disease model.[5][6][7] Our strategy is divided into four integrated stages:
-
Stage 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Determination.
-
Stage 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling.
-
Stage 3: Efficacy Assessment in a Xenograft Model.
-
Stage 4: Preliminary Toxicology and Safety Assessment.
This phased approach ensures that each study informs the next, optimizing the use of resources and animals while building a robust data package.
Foundational Studies: MTD and PK/PD
2.1. Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[8][9] Establishing the MTD is a critical first step to define the therapeutic window for subsequent efficacy studies.[10]
Protocol: MTD Determination in Mice
-
Animal Model: Use a common inbred mouse strain such as BALB/c or C57BL/6 (n=3-5 mice per group).
-
Dose Escalation: Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)) in escalating doses (e.g., 5, 10, 20, 40, 80 mg/kg) to different groups of mice.[11]
-
Monitoring: Observe the animals for clinical signs of toxicity, including changes in weight, behavior, and physical appearance, for up to 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not result in greater than 20% weight loss or significant clinical signs of distress.[11]
2.2. Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing critical information for designing the dosing schedule in efficacy studies.[4][12][13]
Protocol: Single-Dose PK Study in Mice
-
Animal Model: Use male and female mice of the selected strain.
-
Dosing: Administer a single dose of the compound (e.g., at a dose below the MTD) via both intravenous (IV) and the intended therapeutic route (e.g., PO).[14]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes) post-administration.[14]
-
Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.[13][14]
-
Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[13]
2.3. Pharmacodynamic (PD) and Biomarker Studies
PD studies measure the effect of the drug on the body, including target engagement and downstream biological responses.[15] Identifying and validating biomarkers is crucial for translating preclinical findings to the clinic.[16][17][18]
Protocol: PD and Biomarker Analysis
-
Model: Use tumor-bearing mice from the efficacy study or a separate cohort.
-
Sample Collection: Collect tumor and surrogate tissue samples at various time points after drug administration.
-
Biomarker Analysis:
-
Target Engagement: Measure the phosphorylation status of the putative kinase target and key downstream effector proteins (e.g., via Western Blot or ELISA).
-
Cellular Effects: Assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.
-
-
Correlation: Correlate biomarker modulation with drug exposure levels determined from parallel PK studies.
Efficacy Evaluation: Xenograft Tumor Model
The cornerstone of preclinical oncology research is the evaluation of anti-tumor activity in relevant animal models.[1][19][20] The cell line-derived xenograft (CDX) model is a widely used initial model.[2][21]
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line with a known dependency on the putative target pathway of the compound.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of the human tumor cells.[21]
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[22][23]
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the compound at various doses below the MTD, along with a vehicle control.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[24]
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.
Preliminary Toxicology and Safety Assessment
Toxicology studies are essential for identifying potential adverse effects and ensuring patient safety in future clinical trials.[25][26] These studies are guided by regulatory bodies like the FDA and international standards such as ICH guidelines.[27][28][29][30]
Protocol: 14-Day Repeat-Dose Toxicology Study
-
Animal Model: Use one rodent species (e.g., mice or rats).
-
Dosing: Administer the compound daily for 14 days at three dose levels (low, medium, and high), including a vehicle control group.
-
Observations: Conduct daily clinical observations and record body weights.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Data Presentation and Analysis
Proper statistical analysis is crucial for interpreting the results of in vivo studies.[31][32][33][34]
Table 1: Illustrative Data Summary for Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) |
| Vehicle Control | 0 | 1500 ± 150 | 0 |
| Compound A | 10 | 800 ± 90 | 47 |
| Compound A | 30 | 400 ± 50 | 73 |
| Positive Control | X | 300 ± 40 | 80 |
Statistical Analysis: Tumor growth data should be analyzed using appropriate statistical methods, such as repeated measures ANOVA or mixed-effects models.[31][32][33]
Visualizations and Workflows
Workflow for In Vivo Evaluation
Caption: Integrated workflow for preclinical in vivo studies.
Decision Tree for Dose Selection
Caption: Logic for dose selection across study phases.
Conclusion and Future Directions
This application note outlines a robust and logical framework for the in vivo evaluation of this compound. Successful completion of these studies will provide a comprehensive preclinical data package, elucidating the compound's therapeutic potential and safety profile, and will be instrumental in guiding the decision to advance into clinical development. Future studies may include orthotopic or patient-derived xenograft (PDX) models for a more clinically relevant assessment of efficacy.[2][21]
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Application Notes and Protocol for the Administration of Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate in Murine Models
Introduction
Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate is a novel small molecule inhibitor with potential therapeutic applications. As with many kinase inhibitors, it is likely to exhibit poor aqueous solubility, presenting challenges for in vivo administration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and administration of this compound in mice. The protocols outlined herein are synthesized from best practices in preclinical research and data from structurally or functionally related compounds, such as pazopanib and axitinib, which are also indazole-containing kinase inhibitors.[1][2] This guide emphasizes scientific integrity, animal welfare, and the generation of reproducible data.
Compound Characteristics and Mechanism of Action
While specific data for this compound is emerging, its structural similarity to other indazole-based kinase inhibitors, such as pazopanib, suggests it may target receptor tyrosine kinases involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Pazopanib functions as an ATP-competitive inhibitor of VEGFR, PDGFR, and c-Kit, leading to the inhibition of angiogenesis and tumor growth.[3] It is plausible that this compound shares a similar mechanism of action, making it a candidate for anti-cancer studies in preclinical models.[4]
Pre-formulation and Vehicle Selection
The selection of an appropriate vehicle is critical for ensuring accurate dosing and maximizing bioavailability, especially for poorly soluble compounds.[5] It is imperative to conduct preliminary solubility and stability tests before commencing animal studies.
Solubility Assessment
A systematic approach to solubility testing is recommended. Start with aqueous vehicles and progressively move to organic co-solvents and lipid-based systems.
Table 1: Suggested Screening Vehicles for Solubility Testing
| Vehicle Class | Specific Examples | Rationale & Considerations |
| Aqueous | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | Ideal for soluble compounds, but unlikely to be suitable for this agent.[6] |
| Aqueous Suspensions | 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose in water | Common for oral administration of insoluble compounds.[7] Requires careful homogenization to ensure dose uniformity. |
| Co-solvent Systems | 10% DMSO, 40% PEG400, 50% Saline | Can improve solubility, but co-solvents may have their own toxicities.[8] The final concentration of the organic solvent should be minimized. |
| Lipid-based | Corn oil, Sunflower oil | Suitable for highly lipophilic compounds and can enhance oral absorption.[6] |
| Cyclodextrins | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Can form inclusion complexes to enhance solubility. Generally well-tolerated.[5] |
Recommended Vehicle Preparation Protocol
This protocol describes the preparation of a suspension in 0.5% CMC, a commonly used vehicle for oral gavage of kinase inhibitors.[9]
Materials:
-
This compound
-
Carboxymethylcellulose sodium salt (low viscosity)
-
Sterile, deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Prepare 0.5% CMC solution: Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to prevent clumping. Stir until fully dissolved. Autoclave to sterilize.
-
Weigh the compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Create a paste: Place the weighed compound in a mortar. Add a small volume of the 0.5% CMC solution to form a smooth paste. This step is crucial for preventing aggregation.
-
Gradual dilution: Slowly add the remaining 0.5% CMC solution to the paste while triturating continuously to achieve a uniform suspension.
-
Homogenization: Transfer the suspension to a sterile tube and stir continuously using a magnetic stirrer until administration to maintain homogeneity.
In Vivo Administration Protocol
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to established animal welfare guidelines.[10][11]
Animal Model Selection
The choice of mouse strain will depend on the experimental goals. For tumor xenograft studies, immunodeficient mice such as athymic nude or SCID mice are commonly used.[12] For studies involving the immune system, syngeneic models in immunocompetent mice like C57BL/6 are appropriate.[2]
Dosing and Administration Route
Based on preclinical studies of similar kinase inhibitors like pazopanib and axitinib, oral gavage is the recommended route of administration.[12][13] This route is less stressful than repeated injections and is often clinically relevant for small molecule inhibitors.[14]
Table 2: Proposed Dosing Regimen (Starting Point)
| Parameter | Recommendation | Justification & References |
| Route | Oral (p.o.) gavage | Clinically relevant for many kinase inhibitors; widely used for pazopanib and axitinib in mice.[3][12][13] |
| Dose | 25-100 mg/kg | This range is effective for pazopanib and axitinib in various mouse models.[2][12][13] Dose-response studies are essential. |
| Frequency | Once or twice daily (q.d. or b.i.d.) | Dependent on the compound's pharmacokinetic profile. Twice daily dosing is common for axitinib to maintain exposure.[2][13] |
| Volume | 5-10 mL/kg (typically 200 µL for a 20g mouse) | Standard volume for oral gavage in mice to avoid distress.[15] |
| Vehicle Control | Administer the selected vehicle alone | Crucial for distinguishing between compound-specific effects and vehicle effects.[6] |
Step-by-Step Administration Procedure (Oral Gavage)
Personnel must be adequately trained in this technique to prevent injury to the animal. [10]
Equipment:
-
Appropriately sized, flexible feeding needle (gavage needle)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to immobilize the head.[16]
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Filling the Syringe: Ensure the compound suspension is well-mixed. Draw the calculated volume into the syringe attached to the gavage needle.
-
Needle Insertion: With the mouse held vertically, gently insert the gavage needle into the mouth, passing it along the roof of the mouth and over the tongue into the esophagus. Do not force the needle.
-
Dose Delivery: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the dose.
-
Post-administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.[17]
Experimental Workflow and Endpoint Analysis
A typical preclinical efficacy study involves tumor implantation, randomization, treatment, and endpoint analysis.
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo efficacy study in a mouse xenograft model.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, a PK study is recommended. This involves collecting blood samples at various time points after administration to measure plasma drug concentrations.[18]
Pharmacodynamics: PD studies assess the biological effect of the compound on its target. For a putative VEGFR inhibitor, this could involve:
-
Western Blot Analysis: Measuring the phosphorylation status of VEGFR2 and downstream signaling proteins like ERK in tumor lysates.[3][19]
-
Immunohistochemistry (IHC): Staining tumor sections for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).[20][21]
Signaling Pathway Diagram
Caption: Putative signaling pathway inhibited by this compound.
Conclusion
This document provides a detailed, foundational protocol for the in vivo administration of this compound in mice. The successful implementation of these guidelines requires careful attention to vehicle selection, dosing accuracy, and animal welfare. Researchers should consider these protocols as a starting point, to be optimized based on the specific characteristics of the compound and the objectives of the study. Rigorous experimental design, including appropriate controls and endpoint analyses, will be essential for generating high-quality, reproducible data in the preclinical evaluation of this promising compound.
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(Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed. Available at: [Link]
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The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma | PNAS. Available at: [Link]
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Pazopanib inhibits tumor growth and prolongs suivival in xenograft... - ResearchGate. Available at: [Link]
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Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PubMed. Available at: [Link]
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Axitinib increases the infiltration of immune cells and reduces the suppressive capacity of monocytic MDSCs in an intracranial mouse melanoma model - PubMed Central. Available at: [Link]
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In vivo treatment with axitinib reduces tumor growth and increases... - ResearchGate. Available at: [Link]
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Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC - NIH. Available at: [Link]
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Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity | Molecular Cancer Therapeutics - AACR Journals. Available at: [Link]
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Combinatorial effects of VEGFR kinase inhibitor axitinib and oncolytic virotherapy in mouse and human glioblastoma stem-like cell models - NIH. Available at: [Link]
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Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3 - AACR Journals. Available at: [Link]
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VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC - NIH. Available at: [Link]
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Technical Guide: High-Throughput Screening of Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate for Novel Kinase Inhibitor Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Derivatives of indazole are known to function as potent inhibitors of protein kinases, a critical class of enzymes in cellular signaling and a major focus for drug discovery.[3][4] This application note presents a comprehensive framework for the initial evaluation of a novel indazole derivative, methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate , using high-throughput screening (HTS) methodologies. We provide detailed, validated protocols for two robust, industry-standard assay platforms—Fluorescence Polarization (FP) and AlphaLISA®—designed to identify and characterize the compound's potential as a kinase inhibitor. Furthermore, this guide outlines a complete workflow for data analysis, quality control, and hit validation, ensuring the generation of reliable and actionable data for downstream drug development programs.
Introduction: The Rationale for Screening Indazole Derivatives
The indazole ring system is a bicyclic heterocycle that is not commonly found in nature but has been extensively utilized in the synthesis of pharmacologically active compounds.[5] Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal scaffold for designing inhibitors that fit into the ATP-binding pocket of protein kinases. The targeted compound, this compound, combines this privileged indazole core with a methyl benzoate moiety, offering unique steric and electronic properties for potential kinase engagement.
This guide provides the necessary technical protocols to systematically screen this compound against a panel of kinases, a proven strategy for discovering novel lead compounds.[4] The objective is to move beyond a simple " go/no-go " screen by establishing a self-validating workflow that minimizes false positives and provides a clear path for hit-to-lead progression.[6][7]
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₅N₃O₂ |
| Molecular Weight | 281.31 g/mol |
| Core Scaffold | 2H-Indazole |
| Initial Solvent | Dimethyl Sulfoxide (DMSO) |
General Compound Handling and Preparation
Scientific rigor begins with proper sample handling. The quality of the data generated from any screen is directly dependent on the integrity of the compound stock and its subsequent dilutions.
Protocol 2.1: Preparation of High-Concentration Master Stock
-
Objective: To create a high-concentration, stable master stock for long-term storage and subsequent dilutions.
-
Materials: this compound (solid), anhydrous DMSO, analytical balance, sterile microcentrifuge tubes.
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 5 mg of the compound into the tube. Record the exact weight.
-
Calculate the volume of DMSO required to achieve a 10 mM master stock solution using the following formula: Volume (µL) = (Weight (mg) / 281.31 ( g/mol )) * 100,000
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex vigorously for 2-5 minutes until the compound is fully dissolved. A brief sonication step may aid dissolution if necessary.
-
Visually inspect for any undissolved particulate matter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
HTS Primary Screening: Assay Methodologies
The choice of assay technology is critical for a successful HTS campaign. It must be robust, scalable, and sensitive. We present two orthogonal, yet complementary, biochemical assay formats suitable for screening kinase inhibitors.
Methodology 1: Fluorescence Polarization (FP) Competition Assay
Principle: FP is a homogenous assay technique that measures changes in the rotational speed of a fluorescently labeled molecule (tracer) in solution.[8] A small, fluorescently labeled tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger protein kinase, its rotation slows dramatically, leading to a high polarization signal. A test compound that inhibits this interaction will displace the tracer, causing a decrease in polarization. This format is cost-effective and highly reliable for studying direct binding events.[9]
dot
Caption: Principle of the Fluorescence Polarization competition assay.
Protocol 3.1.1: FP Assay for a Generic Tyrosine Kinase
-
Objective: To perform a single-point primary screen at a 10 µM final compound concentration in a 384-well format.
-
Materials: 384-well, low-volume, black assay plates; target kinase; fluorescently labeled tracer (e.g., a high-affinity ATP-competitive ligand); assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35); positive control inhibitor; acoustic liquid handler or multichannel pipette.
-
Procedure:
-
Prepare assay components:
-
2X Kinase Solution: Dilute the kinase to 2X the final desired concentration in assay buffer. The optimal concentration should be determined in advance to yield a robust signal window (typically around the Kd of the tracer).
-
2X Tracer Solution: Dilute the fluorescent tracer to 2X its final concentration (e.g., 2 nM) in assay buffer.
-
Test Compound Plate: Prepare a plate with the test compound serially diluted. For a primary screen, this will be a single concentration that yields 10 µM in the final assay volume.
-
-
Dispense 25 nL of the test compound, positive control, or DMSO (negative control) into the appropriate wells of the 384-well assay plate using an acoustic dispenser.
-
Add 5 µL of the 2X Kinase Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding. This pre-incubation step is crucial for identifying time-dependent inhibitors.
-
Add 5 µL of the 2X Tracer Solution to all wells to initiate the competition reaction. The final volume is now 10 µL.
-
Seal the plate, centrifuge briefly (1 min at 1000 x g) to mix, and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader, using appropriate excitation and emission filters for the chosen fluorophore.
-
Methodology 2: AlphaLISA® Proximity Assay
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions with exceptional sensitivity.[10][11] It utilizes two types of beads: Donor beads and Acceptor beads. In a kinase inhibition assay, a biotinylated substrate peptide is captured by Streptavidin-coated Donor beads. A phospho-specific antibody, conjugated to an Acceptor bead, recognizes the phosphorylated substrate. When the kinase is active, it phosphorylates the substrate, bringing the Donor and Acceptor beads into close proximity (<200 nm). Excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[12] An inhibitor prevents substrate phosphorylation, thus keeping the beads separated and resulting in a loss of signal.
dot
Caption: Principle of the AlphaLISA kinase inhibition assay.
Protocol 3.2.1: AlphaLISA Assay for a Generic Serine/Threonine Kinase
-
Objective: To perform a single-point primary screen at a 10 µM final compound concentration in a 384-well format.
-
Materials: 384-well white opaque ProxiPlates™; target kinase; biotinylated substrate peptide; ATP; phospho-specific antibody conjugated to AlphaLISA Acceptor beads; Streptavidin-coated Donor beads; Kinase Assay Buffer; Stop Buffer/Detection Mix Buffer.
-
Procedure:
-
Add 2 µL of 5X Substrate/ATP mix (prepared in Kinase Assay Buffer) to all wells.
-
Dispense 50 nL of test compound, positive control, or DMSO into appropriate wells.
-
Add 3 µL of 3.3X Kinase solution (prepared in Kinase Assay Buffer) to all wells to start the reaction.
-
Seal the plate and incubate for 60 minutes at room temperature. The kinase reaction proceeds during this step.
-
Prepare the Stop/Detection Mix by diluting the AlphaLISA Acceptor beads and Streptavidin Donor beads into the manufacturer-provided detection buffer. Note: This step should be performed under subdued light conditions as Donor beads are light-sensitive.[10]
-
Add 5 µL of the Stop/Detection Mix to all wells. This simultaneously stops the enzymatic reaction and introduces the detection components.
-
Seal the plate with an aluminum seal, protect from light, and incubate for 60 minutes at room temperature.
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision® Multilabel Plate Reader).
-
HTS Workflow: From Primary Data to Validated Hits
A successful HTS campaign is a multi-step process designed to systematically identify and validate active compounds while eliminating artifacts.[13]
dot
Caption: A comprehensive workflow for HTS and hit validation.
Data Quality Control and Primary Hit Selection
Objective: To ensure the reliability of the primary screen data and identify compounds that exhibit statistically significant activity.
-
Z'-Factor Calculation: The Z'-factor is a statistical parameter that assesses the quality and dynamic range of an HTS assay.[14] It is calculated using the signals from the positive (max inhibition) and negative (no inhibition) controls.[15][16]
Formula:Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay has a large separation between controls and is highly reliable.[17] |
| 0 to 0.5 | Doable | The assay is acceptable, but hit confirmation will be critical.[16] |
| < 0 | Unacceptable | The control signals overlap, and the assay is not suitable for screening.[14][17] |
-
Percent Inhibition Calculation: For each test well, the activity is normalized to the controls.
Formula:% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
-
Hit Selection: A threshold is applied to the primary data to select initial "hits." A common starting point is to select all compounds that exhibit ≥50% inhibition.
Hit Confirmation and Potency Determination
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀). Progressing hits from a primary screen is fraught with pitfalls, and this step is crucial for eliminating false positives.[6]
-
Compound Re-supply: Primary hits should be re-sourced, either by purchasing a fresh powder or through re-synthesis, to ensure the observed activity is not due to an impurity in the original sample.[18]
-
Dose-Response Curves: The confirmed compounds are tested in the primary assay across a range of concentrations (typically an 8- to 12-point, 3-fold serial dilution).
-
IC₅₀ Calculation: The resulting data are plotted with % Inhibition versus log[Concentration] and fitted to a four-parameter logistic model to determine the IC₅₀ value—the concentration at which the compound elicits 50% of its maximal effect.
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| Control | 0.015 | 1.1 | 99.5 |
| Hit A | 1.2 | 1.0 | 98.2 |
| Hit B | 7.8 | 0.9 | 85.1 |
| Hit C | > 30 | N/A | 45.3 |
Hit Validation and Triaging
Objective: To ensure that confirmed hits are genuine inhibitors of the target kinase and not assay artifacts. This involves a cascade of tailored assays.[6] Many initial hits are Pan-Assay Interference Compounds (PAINS) that must be identified and removed.[6]
dot
Caption: A typical hit validation and triaging cascade.
-
Orthogonal Assays: Hits are tested in a secondary assay that uses a different detection technology. For example, if the primary screen was an FP binding assay, a functional enzymatic assay like AlphaLISA or a radiometric assay would serve as an excellent orthogonal test.[7][19] This helps eliminate technology-specific artifacts.
-
Counter-Screens: If the assay involves a coupled enzyme system or a complex detection method, a counter-screen without the primary target is performed to identify compounds that interfere directly with the detection components.
-
Initial SAR: If analogs of the hit compound are available in the screening collection, their activity should be examined. The presence of a Structure-Activity Relationship (SAR) increases confidence that the compound is a specific binder and not a random aggregator or reactive species.[18]
Conclusion and Future Directions
This application note provides a robust, field-proven strategy for the high-throughput screening of this compound as a potential kinase inhibitor. By employing high-quality assay technologies like Fluorescence Polarization and AlphaLISA, and adhering to a rigorous workflow of data QC, hit confirmation, and orthogonal validation, researchers can confidently identify genuine, potent inhibitors. A validated hit emerging from this workflow serves as a strong foundation for a full-fledged lead optimization program, including cell-based functional assays, comprehensive selectivity profiling, and medicinal chemistry efforts to improve potency and drug-like properties.
References
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Available at: [Link]
-
Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
-
Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. Available at: [Link]
-
Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology. Available at: [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. ResearchGate. Available at: [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. BIT 479/579 Course Material. Available at: [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology. Available at: [Link]
-
Sui, Y. (2019). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]
-
Ilcho, P., & Hsing, M. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology. Available at: [Link]
-
Ilcho, P., & Hsing, M. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed. Available at: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]
-
Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. Available at: [Link]
-
Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics. Available at: [Link]
-
Assay-Qual. (n.d.). Z-Factor Calculator. Assay-Qual. Available at: [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]
-
Carpenter, A. E. (2007). Statistical techniques for handling high content screening data. Drug Discovery World. Available at: [Link]
-
Sharma, G., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). IU Indianapolis ScholarWorks. Available at: [Link]
-
Fricke, N., et al. (2019). Working principle of the AlphaLISA assay. ResearchGate. Available at: [Link]
-
Pelz, O., et al. (2014). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Available at: [Link]
-
Cumming, J. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
-
Casey, W. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Current Opinion in Toxicology. Available at: [Link]
-
Götte, M. (n.d.). High-Throughput Screening Data Analysis. Basicmedical Key. Available at: [Link]
-
Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Rivera-Chávez, N. O., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]
-
Sharma, S., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Kumar, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Future Medicinal Chemistry. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
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- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, actionable insights to help you overcome common challenges and improve the yield and purity of this important synthetic intermediate. The primary synthetic route discussed is the reductive amination between 1H-indazol-6-amine and methyl 4-formylbenzoate .
Core Synthesis Overview
The synthesis is a classic example of reductive amination, a cornerstone of medicinal chemistry for forming carbon-nitrogen bonds. The process involves two key transformations occurring in sequence: the formation of an imine intermediate from the aldehyde and amine, followed by its immediate reduction to the target secondary amine.
Caption: High-level workflow for the reductive amination synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and a clear, actionable solution.
Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Low yield is the most frequent complaint and typically stems from one of three areas: incomplete imine formation, competitive side reactions, or suboptimal reducing conditions.
-
Causality - Imine Formation Equilibrium: The initial condensation of methyl 4-formylbenzoate and 1H-indazol-6-amine to form the imine is a reversible reaction that produces water.[1] If water is not effectively managed or the reaction conditions do not favor the imine, the equilibrium will lie towards the starting materials, leaving a low concentration of the imine available for reduction.
-
Solution & Protocol:
-
Choice of Reducing Agent: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB). STAB is a mild and moisture-sensitive reductant, but its key advantage is that it is effective under the slightly acidic conditions that also catalyze imine formation.[1][2] Acetic acid is often used as a catalyst, which protonates the intermediate iminium ion, making it more electrophilic and readily reducible.[3]
-
Solvent Selection: Use an anhydrous, aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2] These solvents do not interfere with the reaction and can be obtained in sufficiently dry forms to prevent hydrolysis of the imine.
-
Staged Addition: While this is a one-pot reaction, the order of addition matters. Stir the aldehyde, amine, and a catalytic amount of acetic acid in DCE for 30-60 minutes at room temperature to allow for imine formation before adding the STAB. This ensures a higher concentration of the imine intermediate prior to initiating the reduction step.
-
Question 2: My main impurity is methyl 4-(hydroxymethyl)benzoate. How can I prevent its formation?
This side product indicates that your reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the imine intermediate.
-
Causality - Reductant Selectivity: Stronger borohydride reagents, like sodium borohydride (NaBH₄), are capable of reducing both aldehydes and imines.[4] If the rate of aldehyde reduction is competitive with the rate of imine formation, a significant portion of your methyl 4-formylbenzoate will be converted to the corresponding alcohol, methyl 4-(hydroxymethyl)benzoate.
-
Solution & Protocol:
-
Use a Weaker, More Selective Reductant: The textbook solution is to use a reductant that is selective for the iminium ion over the carbonyl. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this reason.[1] Its bulk and electronic properties make it a slower reducing agent for aldehydes but highly effective for the more reactive protonated imine.[3]
-
Avoid NaBH₄ in One-Pot Procedures: If you must use NaBH₄ due to cost or availability, you cannot perform a one-pot reaction. You must first form the imine, potentially removing water azeotropically, and then add the NaBH₄ at a low temperature (e.g., 0 °C) to minimize aldehyde reduction.[5]
-
Question 3: The reaction stalls, leaving significant amounts of both starting materials even after extended reaction times. What's wrong?
Reaction stalling is often due to issues with pH, reagent stoichiometry, or solubility.
-
Causality - The Role of pH: Reductive amination has a specific optimal pH window. The reaction requires slightly acidic conditions (pH ~5-6) to catalyze the dehydration of the hemiaminal intermediate to the imine.[3] However, if the medium is too acidic, the starting amine (1H-indazol-6-amine) becomes fully protonated and is no longer nucleophilic, preventing the initial attack on the aldehyde. If the medium is neutral or basic, the imine formation is slow.
-
Solution & Protocol:
-
Incorporate an Acid Catalyst: Add 0.5-1.0 equivalents of acetic acid to your reaction mixture. This will buffer the system in the optimal range to facilitate imine formation without deactivating the amine nucleophile.[6]
-
Check Reagent Quality: Ensure your 1H-indazol-6-amine is pure. Aromatic amines can be susceptible to air oxidation, which can affect reactivity.
-
Solubility Check: Confirm that both starting materials are fully dissolved in your chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system, such as THF or adding a co-solvent like methanol (if using NaBH₃CN).
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this synthesis: STAB, NaBH₃CN, or NaBH₄?
This is a critical question that balances reactivity, selectivity, and safety.
| Reducing Agent | Typical Solvent | Optimal pH | Pros | Cons |
| NaBH(OAc)₃ (STAB) | DCE, THF | Weakly Acidic (~5-6) | High selectivity for imines; mild; excellent for one-pot reactions.[1][3] | Moisture sensitive; higher cost. |
| NaBH₃CN | Methanol, Water | Weakly Acidic (~6-7) | Good selectivity; stable in protic solvents.[3] | Highly Toxic: Releases HCN gas upon acidification during workup.[3] |
| NaBH₄ | Methanol, Ethanol | Neutral to Basic | Inexpensive; readily available. | Low Selectivity: Reduces aldehydes and ketones, leading to alcohol byproducts.[4][7] |
Recommendation: For both laboratory and scale-up synthesis, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its high selectivity for the imine intermediate in the presence of the aldehyde starting material leads to cleaner reactions and higher yields, while avoiding the extreme toxicity concerns associated with sodium cyanoborohydride.[2][6]
Q2: Why is 1H-indazol-6-amine a potentially tricky substrate?
The indazole ring system presents unique challenges compared to a simple aniline.
-
Tautomerism: Indazole exists in two tautomeric forms, 1H and 2H. The 1H-tautomer is generally more stable.[8] While the 6-amino group is the primary nucleophile, the ring nitrogens can influence reactivity and potentially coordinate with reagents.
-
Nucleophilicity: The electron-donating amino group at the 6-position is the desired reaction site. However, ensuring it remains the most reactive nucleophilic center is key. Under overly acidic conditions, protonation of this group will render it unreactive.
Q3: What is the optimal procedure for monitoring the reaction?
Thin-Layer Chromatography (TLC) is sufficient for routine monitoring.
-
Co-spot: On your TLC plate, spot the starting aldehyde, the starting amine, and the reaction mixture side-by-side.
-
Visualization: Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. Visualize under a UV lamp (254 nm).
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the aldehyde) has been completely consumed and a new, typically less polar, product spot has appeared.
Optimized Experimental Protocol
This protocol is based on the use of STAB for a clean and high-yielding reaction.
Materials:
-
Methyl 4-formylbenzoate (1.0 eq)
-
1H-Indazol-6-amine (1.05 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (Glacial) (1.0 eq)
-
1,2-Dichloroethane (DCE), Anhydrous
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-formylbenzoate and 1H-indazol-6-amine.
-
Add anhydrous DCE to dissolve the solids (concentration ~0.1 M).
-
Add glacial acetic acid to the mixture and stir at room temperature for 60 minutes. This pre-stirring period is crucial for efficient imine formation.
-
In portions, carefully add the sodium triacetoxyborohydride (STAB) to the stirring solution. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the aldehyde by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) to yield the pure product.
Reaction Mechanism
The mechanism proceeds in two distinct stages within the same pot: acid-catalyzed imine formation followed by hydride reduction.
Caption: Simplified mechanism of reductive amination.
References
- Matos, K., Pichlmair, S., & Burkhardt, E. R. (n.d.). Boron Reagents for Reductive Amination. BASF Corporation.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Harvard University.
-
ResearchGate. (n.d.). Further reactions on reductive amination products with key building blocks shown. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-Formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ACS Publications. (2016). Green Criteria for Reductive Amination. Green Chemistry. Available at: [Link]
-
Elguero, J., et al. (2017). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Overcoming Solubility Challenges with Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this promising indazole derivative. Our goal is to equip you with the scientific rationale and practical methodologies to effectively solubilize this compound for your in vitro and in vivo studies.
Understanding the Molecule: Physicochemical Profile of this compound
Before delving into troubleshooting, it's crucial to understand the structural features of this compound that influence its solubility.
-
Indazole Moiety: The indazole ring system is aromatic and relatively nonpolar. Indazole itself is an amphoteric molecule, capable of being protonated or deprotonated.[1]
-
Amino Linker: The secondary amine introduces a basic center that can be protonated at acidic pH, which is a key characteristic for potential pH-dependent solubility.
-
Methyl Benzoate Group: The ester and benzene ring contribute to the lipophilicity of the molecule, likely reducing its aqueous solubility.
Based on this structure, we can predict that this compound is likely a weakly basic compound with poor intrinsic aqueous solubility . This profile is characteristic of many modern drug candidates and often leads to pH-dependent solubility, being more soluble in acidic conditions and less soluble at neutral or basic pH.[2][3]
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when working with this compound.
Q1: Why is my compound, this compound, not dissolving in aqueous buffers like PBS (pH 7.4)?
A1: The limited solubility in neutral buffers like PBS is expected due to the molecule's chemical structure. The combination of the nonpolar indazole and benzoate rings results in a hydrophobic character. At pH 7.4, the basic amino group is likely not fully protonated, leading to lower aqueous solubility. Weakly basic drugs typically exhibit their lowest solubility at pH values above their pKa.[4]
Q2: I've tried dissolving the compound in DMSO first, but it precipitates when I add it to my aqueous cell culture medium. What is happening?
A2: This is a common issue known as "precipitation upon dilution." While DMSO is a powerful organic solvent that can dissolve many nonpolar compounds, its miscibility with water can create a supersaturated solution of your compound when introduced to an aqueous environment. This supersaturated state is often unstable, leading to the compound crashing out of solution. The use of co-solvents is a common technique, but uncontrolled precipitation can occur upon dilution.[5]
Q3: Can I simply increase the temperature to improve solubility?
A3: While increasing temperature can enhance the solubility of some compounds, it's not always a reliable or recommended method for several reasons. Firstly, the effect may be minimal for highly insoluble compounds. Secondly, and more importantly, elevated temperatures can lead to the degradation of your compound, compromising the integrity of your experiment. Stability should always be assessed if this method is considered.
Q4: What are the first steps I should take to systematically improve the solubility of this compound?
A4: A systematic approach is key. We recommend starting with a pH-solubility profile to understand how solubility changes with pH. This will provide critical information on whether pH adjustment is a viable strategy. Following that, exploring the use of co-solvents and excipients would be the next logical steps.
Troubleshooting Guide: A Systematic Approach to Solubilization
This guide will walk you through a logical workflow to identify the optimal solubilization strategy for this compound.
Step 1: Characterize the pH-Dependent Solubility
Understanding the relationship between pH and solubility is the cornerstone of formulating weakly basic compounds.
-
Prepare a series of buffers: Use a universal buffer system or a series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10.
-
Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify the dissolved compound: Analyze the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound. A reverse-phase HPLC method would likely be suitable for this molecule.[6][7]
-
Plot the data: Plot the logarithm of the solubility (in µg/mL or mM) against the pH.
You should expect to see a solubility profile where the compound is significantly more soluble at lower pH values and solubility decreases as the pH increases, which is typical for a weakly basic drug. This data will inform you of the optimal pH range for solubilization.
Step 2: Salt Formation
For weakly basic compounds, forming a salt is a highly effective method to improve solubility and dissolution rates.[8][9][10] The protonated form of the molecule, paired with a suitable counter-ion, often has much higher aqueous solubility than the free base.
-
Select counter-ions: Common pharmaceutically acceptable acids for salt formation include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid.[11]
-
Prepare the salt: Dissolve the free base in a suitable organic solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of the selected acid.
-
Isolate the salt: The salt may precipitate out of solution. If not, the solvent can be evaporated to yield the solid salt.
-
Characterize the salt: Confirm salt formation and assess its properties (e.g., crystallinity, melting point, hygroscopicity).
-
Test solubility: Compare the aqueous solubility of the salt forms to that of the free base. A significant increase in solubility is a positive indicator.[12]
Step 3: Co-solvents and Surfactants
If pH modification or salt formation is not sufficient or suitable for your experimental system (e.g., due to pH constraints in a cell-based assay), the use of co-solvents and surfactants is a common alternative.
Commonly used co-solvents in research and formulation include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
Protocol for Co-solvent Screening:
-
Prepare stock solutions of your compound in each co-solvent at a high concentration.
-
Titrate the stock solution into your aqueous buffer while vortexing.
-
Observe for precipitation. The point at which precipitation occurs indicates the limit of solubility in that co-solvent/aqueous mixture.
-
A good co-solvent system will allow for a higher percentage of the co-solvent before precipitation occurs.
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[13][14]
Commonly used surfactants include:
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
-
Solutol® HS 15
Protocol for Surfactant Screening:
-
Prepare aqueous solutions of the surfactant at various concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Add excess compound to each surfactant solution.
-
Equilibrate and quantify the dissolved compound as described in the pH-solubility profiling protocol.
Step 4: Advanced Formulation Strategies
For more challenging solubility issues, particularly for in vivo studies, advanced formulation strategies may be necessary. These often involve creating amorphous solid dispersions or using lipid-based delivery systems.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.[15][16] Polymers like HPMC, HPMC-AS, and PVP are commonly used.[15] Techniques such as spray drying or hot-melt extrusion are employed to create ASDs.[16][17]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils and lipids can be an effective strategy. Self-emulsifying drug delivery systems (SEDDS) are lipid-based formulations that form fine emulsions upon contact with aqueous fluids, enhancing drug solubilization and absorption.[17][18]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[17][19] Captisol® (a modified beta-cyclodextrin) is a common example used to improve the solubility of APIs.[20]
The choice of an advanced strategy depends on the specific requirements of your study and often requires specialized formulation expertise.
Data Summary and Visualization
The following table summarizes the common solubilization techniques and their applicability.
| Technique | Principle of Solubilization | Advantages | Disadvantages |
| pH Adjustment | Ionization of the weakly basic amino group to a more soluble cationic form. | Simple and cost-effective. | Limited to compounds with ionizable groups; may not be suitable for pH-sensitive assays. |
| Salt Formation | Creates a more soluble crystalline form of the drug.[8][10] | Can significantly increase solubility and dissolution rate; well-established method.[12][21] | Not applicable to non-ionizable compounds; potential for disproportionation back to the free base. |
| Co-solvents | Reduces the polarity of the solvent system.[14] | Effective for many compounds; simple to prepare. | Can cause precipitation upon dilution; potential for toxicity at high concentrations.[5] |
| Surfactants | Formation of micelles that encapsulate the drug.[13] | Can significantly increase solubility. | Potential for toxicity; can interfere with some biological assays. |
| Cyclodextrins | Formation of inclusion complexes.[19] | High solubilization capacity; can improve stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Solid Dispersions | Stabilizes the drug in a high-energy amorphous state.[16] | Can lead to supersaturation and significantly increased bioavailability. | Requires specialized manufacturing techniques; potential for physical instability (recrystallization). |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the recommended workflow for addressing the solubility of this compound.
Caption: A systematic workflow for troubleshooting solubility issues.
Visualizing pH-Dependent Solubility
This diagram illustrates the expected impact of pH on the solubility of a weakly basic compound like this compound.
Caption: pH effect on the solubility of a weakly basic compound.
References
-
UCL School of Pharmacy. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]
-
Li, M., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]
- Gupta, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
Kranz, H., et al. (2012). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]
- Taylor, L. S., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 12(6), 1845-1855.
-
Al-Gousous, J., et al. (2019). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PubMed Central. Retrieved from [Link]
-
Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Retrieved from [Link]
-
Special Feature. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Retrieved from [Link]
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Solubility of Things. (n.d.). Indazole Compound. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-2-methylbenzoate. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
-
PubMed. (2023, December 15). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
- Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
-
ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
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Dr.Oracle. (n.d.). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Retrieved from [Link]
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PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
PubMed Central. (n.d.). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. Retrieved from [Link]
-
ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. Retrieved from [Link]
-
MDPI. (2024, July 29). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]
Sources
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Technical Support Center: Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Welcome to the dedicated technical support guide for methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate (Catalog No. 4Z-2019). This document is designed for researchers, medicinal chemists, and process development scientists to provide expert guidance on the handling, storage, and troubleshooting of this compound in solution. Our goal is to empower you with the foundational knowledge and practical workflows to ensure the stability and integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a key intermediate in synthetic chemistry, often utilized in the development of kinase inhibitors and other pharmacologically active agents. Its structure, featuring a substituted indazole ring linked to a methyl benzoate moiety via a secondary benzylamine, presents specific stability considerations that must be carefully managed. This guide will address the most common challenges and questions regarding its use in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a new peak in the HPLC analysis after being left at room temperature. What is happening?
This is a common observation and is likely due to degradation. The two most probable culprits are oxidation and hydrolysis.
-
Oxidative Degradation: The secondary benzylamine bridge is susceptible to oxidation. Atmospheric oxygen, or trace peroxides in solvents like THF or diethyl ether, can lead to the formation of an imine or other oxidative byproducts. This process can be accelerated by light and trace metal ions.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly if the solvent contains trace amounts of water and is either acidic or basic. This would result in the formation of the corresponding carboxylic acid, 4-{[(2H-indazol-6-yl)amino]methyl}benzoic acid.
To diagnose the issue, we recommend running an LC-MS analysis. The mass of the new peak will help you identify the degradant. If the mass corresponds to [M-14+18] (loss of CH₂ and addition of H₂O), you are likely seeing the carboxylic acid. If the mass corresponds to [M-2], it may indicate the formation of an imine.
Q2: I am dissolving the compound in DMSO for biological assays, but I'm getting inconsistent results. Could the compound be degrading in DMSO?
While DMSO is a common solvent, it is not always inert. At elevated temperatures, or during long-term storage, DMSO can contribute to the oxidation of sensitive functional groups. For a compound like this, with a reactive benzylamine linker, prolonged storage in DMSO at room temperature is not recommended.
Best Practices for DMSO Stock Solutions:
-
Prepare a high-concentration stock solution in anhydrous DMSO.
-
Aliquot the stock into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or, ideally, at -80°C.
-
Before use, thaw the aliquot and dilute it into your final aqueous assay buffer immediately. Do not store the diluted compound in aqueous buffer for extended periods.
Q3: What are the optimal pH conditions for handling this compound in aqueous solutions?
The stability of this molecule is highly pH-dependent.
-
Acidic pH (below pH 4): The secondary amine will be protonated, which can protect it from oxidation. However, acidic conditions will significantly accelerate the hydrolysis of the methyl ester to the carboxylic acid.
-
Neutral pH (pH 6-8): This is often a compromise, but the unprotonated amine is more susceptible to oxidation.
-
Basic pH (above pH 8): Basic conditions will drastically accelerate ester hydrolysis. The free amine is also highly susceptible to oxidation at basic pH.
We strongly recommend performing a pH stability profile to determine the optimal buffer system for your specific application. A general starting point for short-term experiments is a buffered solution at approximately pH 5-6.
Troubleshooting Guide: Degradation Analysis
If you suspect degradation, a systematic approach is necessary to identify the cause and prevent it in the future. We recommend a forced degradation study.
Forced Degradation Workflow
This workflow is designed to intentionally stress the compound to rapidly identify its potential degradation pathways. This is a standard practice in pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for a forced degradation study.
Predicted Degradation Pathways
Based on the structure of this compound, the following primary degradation pathways are anticipated.
Caption: Predicted primary degradation pathways.
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol provides a framework for assessing the stability of your compound in a specific solvent or buffer system under your experimental conditions.
Objective: To determine the short-term stability of this compound in a chosen solvent.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., DMSO, Acetonitrile, buffered saline)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector (and ideally a mass spectrometer)
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL). This is your T=0 sample.
-
Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it. Record the peak area of the main compound.
-
Incubation: Store the remaining stock solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in a refrigerator, 37°C in an incubator).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining. A significant decrease in the main peak area and/or the appearance of new peaks indicates instability.
| Time Point | Parent Peak Area | % Remaining | New Peak Areas |
| 0 hr | 1,500,000 | 100% | 0 |
| 4 hr | 1,450,000 | 96.7% | 50,000 |
| 8 hr | 1,380,000 | 92.0% | 120,000 |
| 24 hr | 1,100,000 | 73.3% | 400,000 |
| Caption: Example data table for a solution stability study. |
Summary of Recommendations
-
Storage: Store the solid material in a cool, dark, and dry place.
-
Solvents: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF. Prepare fresh solutions and avoid long-term storage.
-
pH: Be mindful of pH in aqueous solutions. Acidic and basic conditions will likely lead to hydrolysis. Buffer solutions between pH 5-6 for short-term use if possible.
-
Atmosphere: For sensitive reactions or long-term storage in solution, consider degassing the solvent and storing under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Verification: Always use a stability-indicating analytical method (like HPLC) to confirm the integrity of your solutions before use, especially after storage.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[Link]
-
Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology. [Link]
-
PubChem. Methyl 4-({[1H-indazol-6-yl]amino}methyl)benzoate. National Center for Biotechnology Information. [Link]
Technical Support Center: Purification of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Welcome to the dedicated technical support guide for the purification of methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we address the common challenges encountered during its purification, offering expert insights, troubleshooting strategies, and detailed protocols to help you achieve high purity and yield.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its structure, featuring a reactive secondary amine and a hydrolytically sensitive ester, presents a unique set of purification challenges. The most common synthetic route to this compound is the reductive amination between 2H-indazol-6-amine and methyl 4-formylbenzoate . While the synthesis appears straightforward, isolating the target compound in high purity requires a nuanced approach to purification.
This guide provides a structured, question-and-answer-based approach to navigate these complexities, grounded in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method is a one-pot reductive amination.[1] This reaction involves the condensation of 2H-indazol-6-amine with methyl 4-formylbenzoate to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction.[2][3]
Q2: What are the primary challenges encountered during the purification of this compound?
The main difficulties arise from:
-
Structurally Similar Impurities: Unreacted starting materials and byproducts like the over-alkylated tertiary amine can have similar polarities to the product, making separation challenging.
-
Product Instability: The methyl ester functional group is susceptible to hydrolysis under acidic or basic conditions, which can occur during aqueous workups or chromatography on un-neutralized silica gel.[4][5]
-
Isomer Contamination: The presence of N1 and N2 isomers in indazole chemistry is a well-documented challenge.[6][7] If the starting 2H-indazol-6-amine contains isomeric impurities, or if reaction conditions promote isomerization, you may obtain difficult-to-separate isomeric products.
-
Physical Form: The final product may sometimes isolate as a persistent oil or an amorphous solid, complicating handling and final purification by crystallization.
Q3: What are the most likely impurities I will need to remove?
A typical crude product mixture may contain:
-
Unreacted 2H-indazol-6-amine: A basic, polar starting material.
-
Unreacted Methyl 4-formylbenzoate: A neutral, less polar starting material.[8]
-
Over-alkylation Product: The tertiary amine formed by the reaction of the product with another molecule of methyl 4-formylbenzoate followed by reduction.
-
Hydrolysis Product: 4-{[(2H-indazol-6-yl)amino]methyl}benzoic acid, a highly polar impurity formed if the ester is cleaved.
-
Reductant Byproducts: Borate salts or other residues from the reducing agent.
Troubleshooting and Purification Guide
This section provides in-depth answers to specific experimental problems you may encounter.
Problem 1: My crude product shows multiple spots on TLC, and I'm not sure what they are.
Q: My initial TLC analysis (e.g., in 50% Ethyl Acetate/Hexane) shows my main product spot, but also a more polar baseline spot and a less polar spot. What are these?
A: This is a classic impurity profile for this reaction. Here is the likely identity of your spots:
-
Baseline Spot (Rf ≈ 0): This is very likely the hydrolysis byproduct, 4-{[(2H-indazol-6-yl)amino]methyl}benzoic acid, or salts from your reducing agent. Its carboxylic acid group makes it extremely polar.
-
More Polar Spot (Rf ≈ 0.2-0.4): This is often the unreacted 2H-indazol-6-amine. It is more polar than the product due to the free amino group on the indazole ring.
-
Main Product Spot (Rf ≈ 0.5-0.7): This is your target compound, this compound.
-
Less Polar Spot (Rf > 0.8): This is typically the unreacted methyl 4-formylbenzoate, which lacks the polar N-H bond of the amine and the product.
To confirm these identities, you can co-spot your crude material with the authentic starting materials on the same TLC plate.
Problem 2: I'm struggling to remove unreacted starting materials effectively.
Q: Standard aqueous workup isn't removing all the unreacted 2H-indazol-6-amine. How can I improve this?
A: The basicity of the indazole amine allows for a targeted acid wash. During your workup, after removing the organic solvent from the reaction, re-dissolve the residue in a suitable solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution with a dilute aqueous acid, such as 1M HCl or 5% citric acid. The 2H-indazol-6-amine will be protonated to form a water-soluble salt and will partition into the aqueous layer.
Caution: Do not perform excessively long or harsh acid washes, as this can promote hydrolysis of your product's methyl ester. A quick wash followed by a brine wash to remove residual acid is recommended.
Q: The aldehyde, methyl 4-formylbenzoate, persists even after the reaction is complete. How can it be removed without chromatography?
A: For removing a persistent aldehyde, a sodium bisulfite wash is a classic and effective technique. After the reaction, quench and work up as usual. Then, wash the organic layer containing your crude product with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form a water-soluble adduct with the aldehyde, pulling it into the aqueous phase. This can be a highly effective alternative to chromatography for this specific impurity.
Problem 3: My yield is low after column chromatography, and I see new, more polar spots.
Q: I ran a silica gel column, but my recovery was poor, and the collected fractions show a new baseline spot on TLC that wasn't prominent before. What happened?
A: This strongly suggests product degradation on the column, most likely due to the acidic nature of standard silica gel causing hydrolysis of the methyl ester.
Root Cause & Solution: Standard silica gel has acidic silanol groups on its surface, which can catalyze the hydrolysis of your ester, especially when using protic solvents like methanol in your eluent. The resulting carboxylic acid is very polar and will stick to the silica, leading to poor recovery and the appearance of a new baseline spot.
Troubleshooting Steps:
-
Neutralize the Silica: Before running the column, prepare a slurry of your silica gel in your starting eluent (e.g., 100% DCM or Hexane/EtOAc). Add 1% triethylamine (Et₃N) by volume to the slurry and mix well. This will neutralize the acidic sites on the silica surface and prevent ester hydrolysis.
-
Use an Alternative Stationary Phase: If the issue persists, consider using neutral alumina as your stationary phase.
-
Optimize Your Eluent: Avoid using high concentrations of methanol if possible. A gradient of ethyl acetate in hexanes or DCM is often sufficient. If methanol is required, ensure the silica is pre-treated with triethylamine.
Problem 4: My product fails to crystallize and remains an oil.
Q: I've purified my compound by column chromatography, and it's clean by TLC and NMR, but it's a thick, persistent oil. How can I induce crystallization?
A: Obtaining a crystalline solid is often crucial for long-term stability and ease of handling. If your high-purity product is an oil, several techniques can be employed.
Recommended Crystallization Protocol:
-
Solvent Screening: The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold. Based on related indazole structures, mixed solvent systems are highly effective.[9]
| Solvent System for Recrystallization | Rationale |
| Isopropanol (IPA) / Water | Dissolve the oil in a minimum amount of hot IPA. Add water dropwise until the solution becomes faintly cloudy. Re-heat to clarify, then allow to cool slowly. |
| Ethanol / Water | Similar to IPA/water, this is a very effective system for many indazole derivatives.[9] |
| Ethyl Acetate / Hexanes | Dissolve the oil in a small amount of ethyl acetate. Slowly add hexanes as an anti-solvent until turbidity appears. Warm gently to re-dissolve, then cool. |
| Acetone / Water | Another proven system for purifying indazole isomers and achieving high purity.[9] |
-
Trituration: If recrystallization is difficult, try trituration. Add a non-solvent (like hexanes or diethyl ether) to your oil and stir or sonicate vigorously. This can sometimes crash out the product as a solid by "washing" away residual solvents or minor impurities that inhibit crystallization.
-
Seeding: If you have ever had a small batch crystallize, save a few seed crystals. Adding a single seed crystal to a supersaturated solution can induce rapid crystallization.
Visualization of a Purification Workflow
The following diagram illustrates a decision-making process for purifying this compound after the initial reaction work-up.
Caption: A decision tree for the purification of the target compound.
Key Experimental Protocols
Protocol 1: Reductive Amination Synthesis
-
To a round-bottom flask, add methyl 4-formylbenzoate (1.0 eq) and 2H-indazol-6-amine (1.05 eq).
-
Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Stir the mixture for 30 minutes at room temperature to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.[2] Note: This reductant is moisture-sensitive but is selective for the imine over the aldehyde, reducing the risk of side reactions.[1]
-
Stir the reaction at room temperature and monitor by TLC until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes containing 1% triethylamine (Et₃N). Pour this into your column.
-
Loading: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of DCM, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Load this powder onto the top of your prepared column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 50-70% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Transfer the purified oil or solid to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., isopropanol or ethanol).
-
While still hot, add a miscible anti-solvent (e.g., deionized water) dropwise until the solution just begins to turn cloudy.
-
Add a few more drops of the hot solvent to re-dissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (the same solvent mixture used for recrystallization), and dry under vacuum.
References
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
- WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio) - Google Patents. (n.d.).
-
A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib - Patsnap Eureka. (n.d.). Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]
-
AXITINIB - New Drug Approvals. (n.d.). Retrieved from [Link]
- US9580406B2 - Processes for the preparation of axitinib - Google Patents. (n.d.).
- CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.).
-
Synthetic routes towards intermediates en route to axitinib and vortioxetine. - ResearchGate. (n.d.). Retrieved from [Link]
- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents. (n.d.).
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (n.d.). Retrieved from [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (n.d.). Retrieved from [Link]
-
Reactions conditions: (a) N2H4.H2O, MeOH, Reflux, 6 h; (b)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (n.d.). Retrieved from [Link]
-
Separation of Methyl 2-((1-oxobutyl)amino)benzoate on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]
-
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed. (n.d.). Retrieved from [Link]
- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents. (n.d.).
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H. (n.d.). Retrieved from [Link]
-
Supporting information - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem. (n.d.). Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem. (n.d.). Retrieved from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]
Sources
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- 4. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 5. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Crystallization of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Welcome to the technical support center for the crystallization of methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining this compound in a crystalline form. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific experimental issues with in-depth, scientifically-grounded explanations and actionable protocols.
Introduction to Crystallization Challenges
Crystallization is a critical purification and particle engineering step in pharmaceutical development.[1][2] The physicochemical properties of an active pharmaceutical ingredient (API), such as stability, solubility, and bioavailability, are intrinsically linked to its solid-state form.[2][] this compound, a molecule incorporating both an indazole and a benzoate moiety, presents a unique set of crystallization challenges due to its structural complexity, potential for hydrogen bonding, and the possibility of polymorphism.[4][5] This guide provides a systematic approach to troubleshoot common issues encountered during its crystallization.
Troubleshooting Guide: Question & Answer Format
Q1: My compound, this compound, is "oiling out" or precipitating as an amorphous solid instead of crystallizing. What are the likely causes and how can I resolve this?
A1: "Oiling out" or amorphous precipitation occurs when the rate of nucleation is excessively high, or the solute's solubility limit is drastically exceeded, preventing the ordered arrangement of molecules into a crystal lattice.[6] This is a common issue for complex organic molecules.
Causality and Strategy:
-
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can lead to a sudden and high degree of supersaturation, favoring amorphous precipitation over controlled crystal growth. The key is to approach the metastable zone limit more slowly.[7]
-
Solvent System: The chosen solvent may not be ideal. A good crystallization solvent should exhibit a significant difference in solubility for the compound at high and low temperatures.[8]
-
Impurities: The presence of impurities can inhibit crystal growth or act as "lattice disruptors," preventing proper molecular packing.[9][10]
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate. For instance, instead of transferring the flask directly to an ice bath, allow it to cool slowly to room temperature, and then gradually cool it further. Insulating the flask can also promote slower cooling.[8][11]
-
Slower Anti-solvent Addition: If using anti-solvent crystallization, add the anti-solvent dropwise to the solution with vigorous stirring at a constant temperature.[2][]
-
-
Optimize the Solvent System:
-
Solvent Screening: Conduct a systematic solvent screen to identify a more suitable solvent or solvent mixture.[12][13][14] A good starting point is to test a range of solvents with varying polarities and hydrogen bonding capabilities.
-
Binary Solvent Systems: Utilize a binary solvent system where the compound is soluble in one solvent (the solvent) and insoluble in the other (the anti-solvent).[11] This allows for fine-tuning of the supersaturation.
-
-
Enhance Purification:
-
Ensure the starting material is of high purity. Consider an additional purification step, such as column chromatography, before attempting crystallization.
-
Q2: I have a pure sample of this compound, but I am unable to induce crystallization from a supersaturated solution. What techniques can I employ to initiate nucleation?
A2: The inability to form crystals from a clear, supersaturated solution indicates a high nucleation barrier. Several physical and chemical methods can be employed to overcome this barrier and induce crystallization.[15][16]
Troubleshooting Steps:
-
Mechanical Induction:
-
Seeding:
-
Seed Crystals: If you have previously obtained crystals of the compound, add a single, small seed crystal to the supersaturated solution. This provides a template for further crystal growth.[7][15][16]
-
Isostructural Seeding: If seed crystals of the target compound are unavailable, consider using crystals of a structurally similar compound as seeds.
-
-
Solvent Modification:
-
Increase Concentration: If the solution is not sufficiently supersaturated, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[15]
-
Lower Temperature: Employ a lower temperature bath, such as a dry ice/acetone bath, to further decrease solubility and promote nucleation.[11][16]
-
Q3: I have successfully crystallized my compound, but the crystals are very small or needle-like, making them difficult to filter and handle. How can I obtain larger, more well-defined crystals?
A3: Crystal morphology is influenced by factors such as the rate of crystal growth, the solvent environment, and the presence of impurities.[1] Small or needle-like crystals often result from rapid crystal growth.
Troubleshooting Steps:
-
Reduce the Rate of Crystal Growth:
-
Slower Cooling/Anti-solvent Addition: As with preventing "oiling out," a slower approach to supersaturation will favor the growth of larger, more well-defined crystals over the formation of many small nuclei.[8]
-
Maintain a Lower Level of Supersaturation: Operate within the metastable zone where crystal growth is favored over nucleation.[7]
-
-
Solvent System Optimization:
-
The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. Solvents that have stronger interactions with specific crystal faces can inhibit growth in that direction, leading to a change in morphology.
-
-
Temperature Control:
-
Temperature Cycling: In some cases, cycling the temperature up and down within a narrow range can help to dissolve smaller, less stable crystals and promote the growth of larger, more stable ones (Ostwald ripening).
-
Q4: I am concerned about polymorphism with this compound. How can I screen for and control the polymorphic form?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physicochemical properties.[5] Indazole derivatives are known to exhibit polymorphism.[4]
Troubleshooting Steps:
-
Polymorph Screening:
-
Vary Crystallization Conditions: Perform crystallization experiments under a wide range of conditions, including different solvents, cooling rates, and temperatures.[7]
-
Analytical Characterization: Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different polymorphic forms.
-
-
Controlling the Polymorphic Outcome:
-
Seeding: Seeding with the desired polymorph is the most effective way to ensure its consistent formation.[7]
-
Solvent Selection: The solvent can play a crucial role in determining which polymorph crystallizes. Some solvents may stabilize a particular polymorph through specific interactions.[13]
-
Thermodynamic vs. Kinetic Control: Rapid crystallization (kinetic control) often yields a metastable polymorph, while slower crystallization (thermodynamic control) tends to produce the most stable form.[7]
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
-
Solvent Selection: Choose a diverse set of at least 10-15 solvents with varying polarities, hydrogen bond donor/acceptor properties, and boiling points. Refer to the table below for suggestions.
-
Solubility Assessment:
-
Add approximately 10 mg of your compound to a small vial.
-
Add the test solvent dropwise at room temperature with stirring until the solid dissolves. Record the approximate solubility.
-
In a separate vial, repeat the process at an elevated temperature (e.g., 50 °C).
-
-
Ideal Solvent Profile: An ideal single solvent for cooling crystallization will show high solubility at elevated temperatures and low solubility at room temperature or below.
-
Anti-Solvent Screening: For solvents in which the compound is highly soluble at room temperature, test the addition of anti-solvents (in which the compound is insoluble) to induce precipitation.
-
Crystallization Trials: Based on the solubility data, conduct small-scale crystallization experiments using the most promising solvent systems.
| Solvent Class | Example Solvents | Polarity Index | Boiling Point (°C) |
| Alcohols | Methanol, Ethanol, Isopropanol | 5.1, 4.3, 3.9 | 65, 78, 82 |
| Ketones | Acetone, Methyl Ethyl Ketone | 5.1, 4.7 | 56, 80 |
| Esters | Ethyl Acetate, Isopropyl Acetate | 4.4, 4.0 | 77, 89 |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | 4.0, 3.0 | 66, 80 |
| Hydrocarbons | Heptane, Toluene | 0.1, 2.4 | 98, 111 |
| Nitriles | Acetonitrile | 5.8 | 82 |
| Amides | N,N-Dimethylformamide (DMF) | 6.4 | 153 |
| Water | Water | 10.2 | 100 |
Data compiled from various sources.
Visualization of Troubleshooting Workflow
Sources
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syrris.com [syrris.com]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 6. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 7. scispace.com [scispace.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. mdpi.com [mdpi.com]
- 10. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 12. pharmtech.com [pharmtech.com]
- 13. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis and purification of this important intermediate.
Introduction: Choosing Your Synthetic Path
The synthesis of this compound, a key building block in pharmaceutical development, is typically approached via two primary routes: Reductive Amination or direct N-Alkylation. While both can yield the desired product, they present unique challenges and impurity profiles. Reductive amination is often preferred for its high selectivity and milder conditions, generally leading to a cleaner reaction profile.[1] Direct N-alkylation, while straightforward, is frequently plagued by a lack of regioselectivity, a critical issue when working with indazole scaffolds.[2][3]
This guide will address the impurities and challenges common to both methods, with a focus on providing practical, mechanistically-grounded solutions.
Primary Synthetic Route: Reductive Amination
The diagram below illustrates the preferred synthetic workflow via reductive amination, which involves the condensation of an amine and an aldehyde to form an imine, followed by in-situ reduction.
Caption: Regioisomerism in the N-alkylation of 2H-indazol-6-amine.
Plausible Causes & Solutions:
-
Use of Strong Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) will deprotonate the indazole ring, forming an indazolide anion. [2]This anion is highly nucleophilic and will readily attack the alkylating agent, leading to a mixture of N1 and N2 isomers. The 1H-indazole tautomer is generally more stable than the 2H form. [4] * Solution: Avoid strong bases. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). This base is sufficient to scavenge the HBr byproduct without deprotonating the indazole ring, thus favoring alkylation on the more nucleophilic exocyclic amine.
-
Solvent Choice: The choice of solvent can influence the N1/N2 ratio in ring alkylation. [2][5] * Solution: While optimizing for exocyclic alkylation, polar aprotic solvents like DMF or acetonitrile are common. However, the most critical factor is the choice of base. The best solution is to avoid this synthetic route entirely and use reductive amination.
Frequently Asked Questions (FAQs)
Q: Which starting material is more likely to be unstable, 2H-indazol-6-amine or methyl 4-formylbenzoate?
A: Both have potential stability issues. Methyl 4-formylbenzoate, being an aldehyde, can be sensitive to air and light, potentially oxidizing to 4-carboxybenzoic acid methyl ester. [6][7]Aromatic amines like 2H-indazol-6-amine can be sensitive to oxidation and may darken over time, though they are generally stable under inert conditions. [8]It is crucial to use high-quality starting materials and run reactions under an inert atmosphere (e.g., nitrogen or argon).
Q: What is the best method for purifying the final product?
A: Flash column chromatography on silica gel is typically the most effective method. A gradient elution system starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the separation of the desired product from unreacted starting materials and less polar byproducts. If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column.
Q: Can I use a different reducing agent, like H₂ with a Pd/C catalyst?
A: Catalytic hydrogenation can be used for reductive aminations. However, it comes with its own set of potential impurities. For instance, the benzyl C-N bond in the product could potentially be cleaved under harsh hydrogenation conditions (hydrogenolysis). Furthermore, if an alcohol is used as a solvent, it can be oxidized by the catalyst to form aldehyde/ketone impurities that then participate in the reaction. [9]For laboratory-scale synthesis, chemical reducing agents like STAB offer more predictable and controlled outcomes.
Protocols & Data
Protocol 1: Recommended Synthesis via Reductive Amination
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2H-indazol-6-amine (1.0 eq) and methyl 4-formylbenzoate (1.05 eq).
-
Solvation: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve the solids (approx. 0.1 M concentration).
-
Acid Catalyst: Add glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting materials and the formation of the imine intermediate.
-
Reduction: Once imine formation is maximized, add sodium triacetoxyborohydride (STAB) (1.3 eq) portion-wise over 10 minutes. Note: The reaction may exotherm slightly.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours, or until the imine intermediate is fully consumed as monitored by TLC/LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography.
Table 1: Common Impurities and Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| Starting Materials | |||
| 2H-Indazol-6-amine | C₇H₇N₃ | 133.15 | Incomplete reaction |
| Methyl 4-formylbenzoate | C₉H₈O₃ | 164.16 | Incomplete reaction |
| Intermediates | |||
| Imine Intermediate | C₁₆H₁₃N₃O₂ | 279.29 | Incomplete reduction |
| Byproducts | |||
| Methyl 4-(hydroxymethyl)benzoate | C₉H₁₀O₃ | 166.17 | Use of non-selective reducing agent (e.g., NaBH₄) |
| N1-alkylated regioisomer | C₁₆H₁₅N₃O₂ | 281.31 | N-alkylation route with base |
| N2-alkylated regioisomer | C₁₆H₁₅N₃O₂ | 281.31 | N-alkylation route with base |
| Bis-alkylated Product (Tertiary Amine) | C₂₅H₂₁N₃O₄ | 427.46 | Reaction of product with excess aldehyde/imine |
References
- Guidechem. (n.d.). 2,3-DIMETHYL-2H-INDAZOL-6-AMINE 444731-72-0 wiki.
- ChemicalBook. (n.d.). Methyl 4-aminobenzoate synthesis.
- Organic Chemistry Portal. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
- Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Wikipedia. (n.d.). Reductive amination.
- Guidechem. (n.d.). How is Methyl 4-formylbenzoate prepared and purified?.
- ChemicalBook. (n.d.). Methyl 4-formylbenzoate | 1571-08-0.
- ACS Publications. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information.
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Sigma-Aldrich. (n.d.). Methyl 4-aminobenzoate 98 619-45-4.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- PubMed. (2023). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors.
- Sigma-Aldrich. (n.d.). Methyl 4-(bromomethyl)benzoate 98 2417-72-3.
- The Good Scents Company. (n.d.). methyl 4-formyl benzoate, 1571-08-0.
- National Institutes of Health. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
- Sigma-Aldrich. (n.d.). 2,3-Dimethyl-2H-indazol-6-amine | 444731-72-0.
- TCI Chemicals. (n.d.). Methyl 2-[4-(Bromomethyl)phenyl]benzoate | 114772-38-2.
- Sigma-Aldrich. (n.d.). Methyl 4-(bromomethyl)benzoate 98 2417-72-3.
- Sigma-Aldrich. (n.d.). Methyl 4-formylbenzoate 99 1571-08-0.
- NOAA. (n.d.). METHYL-P-FORMYLBENZOATE - CAMEO Chemicals.
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- BLD Pharm. (n.d.). 142031-67-2|Methyl 4-bromo-3-(bromomethyl)benzoate.
- PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687.
- ACS Publications. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.
- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
- Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report.
- Pharmaffiliates. (n.d.). N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine.
- ResearchGate. (n.d.). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles.
- National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]
- 7. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. guidechem.com [guidechem.com]
- 9. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Prevention of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate Degradation
Introduction
Welcome to the technical support guide for methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound and to offer practical guidance on preventing its degradation. By understanding the potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4][5] The stability of these compounds is crucial for their successful application.
This compound possesses several functional groups that are susceptible to degradation under common experimental and storage conditions. These include a secondary aromatic amine, a methyl ester, and an indazole ring. This guide will address the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provide detailed troubleshooting and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the degradation of this compound?
A1: The three primary degradation pathways are:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.[6][7][8]
-
Oxidation: The secondary amine and the electron-rich indazole ring can be prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.[9][10][11][12]
-
Photodegradation: Aromatic amines and indazole derivatives can be sensitive to light, particularly UV radiation, which can lead to complex degradation pathways.[13][14][15][16]
Q2: How can I visually detect if my sample has degraded?
A2: While analytical techniques are necessary for confirmation, visual cues such as a change in color (e.g., development of a yellowish or brownish tint) or a change in the physical state of the material can indicate potential degradation. However, significant degradation can occur without any visible changes.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Protect it from light and moisture.
Q4: I suspect my compound has degraded. What analytical techniques can I use to confirm this?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique.[17][18][19] This method should be able to separate the parent compound from its potential degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the mass of the degradation products, providing insights into the degradation pathway.[20]
Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Scenario 1: Loss of Potency or Inconsistent Results in Biological Assays
-
Problem: You observe a decrease in the expected biological activity of your compound over time, or there is significant variability between experimental runs.
-
Potential Cause: This is a classic sign of compound degradation. The formation of degradation products can lead to a lower concentration of the active parent compound.
-
Troubleshooting Steps:
-
Verify Purity: Immediately analyze a sample of your stock solution and the compound from its original container using a validated stability-indicating HPLC method.
-
Review Solution Preparation and Storage:
-
Were the solutions prepared fresh for each experiment?
-
What solvent was used? Some solvents can promote degradation.
-
How were the solutions stored (temperature, light exposure)?
-
-
Implement Preventative Measures: Prepare fresh solutions for each experiment from a solid sample that has been stored under optimal conditions. If solutions must be stored, they should be kept at low temperatures in the dark, and their stability should be verified over the storage period.
-
Scenario 2: Appearance of New Peaks in HPLC Chromatogram
-
Problem: During routine analysis, you notice new, previously unseen peaks in the HPLC chromatogram of your compound.
-
Potential Cause: These new peaks are likely degradation products. The retention time of these peaks can provide clues about their polarity and, by extension, the type of degradation.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS to determine the mass of the new peaks.
-
An increase in mass corresponding to the addition of an oxygen atom may suggest oxidation.
-
A decrease in mass corresponding to the loss of a methyl group from the ester may indicate hydrolysis to the carboxylic acid.
-
-
Conduct Forced Degradation Studies: To confirm the identity of the degradation products, perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress).[21][22][23][24] This will help you to match the degradation products formed under stress conditions with those observed in your sample.
-
In-depth Analysis of Degradation Pathways and Prevention
Hydrolytic Degradation
The methyl ester functional group in this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate and methanol.[6]
Prevention of Hydrolysis:
-
pH Control: Maintain the pH of solutions within a neutral range (pH 6-8), where the rate of hydrolysis is typically at a minimum. Avoid strongly acidic or basic conditions.
-
Solvent Choice: Use aprotic solvents (e.g., DMSO, DMF, acetonitrile) for preparing stock solutions. If aqueous buffers are necessary, prepare them fresh and use them promptly.
-
Temperature: Store solutions at low temperatures to decrease the rate of hydrolysis.
Oxidative Degradation
The secondary amine and the indazole ring are potential sites for oxidation. Oxidation can be initiated by atmospheric oxygen (autoxidation), light (photo-oxidation), or the presence of oxidizing agents or metal ions.
-
Amine Oxidation: Secondary amines can be oxidized to form various products, including imines and nitroxides.[10][11]
-
Indazole Ring Oxidation: The electron-rich indazole ring can also undergo oxidation.[9][12]
Prevention of Oxidation:
-
Inert Atmosphere: Handle and store the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Antioxidants: In some formulations, the addition of antioxidants (e.g., BHT, ascorbic acid) may be considered, but their compatibility with the compound and the experimental system must be verified.
-
Chelating Agents: Trace metal ions can catalyze oxidation. If metal contamination is suspected, the use of a chelating agent like EDTA may be beneficial.
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form explosive peroxides upon storage and should be handled with care.
Photodegradation
Aromatic amines and heterocyclic compounds like indazole can absorb UV light, leading to their excitation and subsequent degradation through various pathways, including photo-oxidation and bond cleavage.[13][14][15][16]
Prevention of Photodegradation:
-
Light Protection: Store the solid compound and its solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.
-
Controlled Lighting: Conduct experiments under yellow light or with UV-filtered lighting to minimize exposure to high-energy radiation.
Summary of Preventative Measures
| Degradation Pathway | Key Factors | Preventative Measures |
| Hydrolysis | pH, Water, Temperature | - Maintain neutral pH (6-8)- Use aprotic solvents- Store at low temperatures |
| Oxidation | Oxygen, Metal Ions, Peroxides | - Store under an inert atmosphere- Use high-purity solvents- Consider antioxidants/chelating agents |
| Photodegradation | Light (especially UV) | - Store in amber vials or protect from light- Work under controlled lighting |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[21][22]
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize a sample before injection into the HPLC.
-
Base Hydrolysis: Dissolve the compound and add 1 M NaOH. Keep at room temperature or heat gently. Neutralize a sample before analysis.
-
Oxidative Degradation: Dissolve the compound and add 3% H₂O₂. Keep at room temperature and protect from light.
-
Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 70°C). Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight. Run a control sample stored in the dark.
-
Analysis: Analyze all samples, along with a control sample of the undegraded compound, by a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for monitoring the stability of your compound.
Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at a wavelength where the compound and expected degradants have significant absorbance (a full UV scan is recommended to determine the optimal wavelength).
-
Column Temperature: 30°C
Optimization:
-
Adjust the gradient slope and time to achieve optimal separation.
-
If co-elution occurs, try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., phenyl-hexyl).
-
Analyze the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Key degradation routes for the target compound.
Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 10. Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. matilda.science [matilda.science]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High-performance liquid chromatographic determination of 6-amidino-2-naphthyl [4-(4,5-dihydro-1H-imidazol-2-yl) amino]benzoate dimethanesulphonate and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biomedres.us [biomedres.us]
addressing off-target effects of methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Disclaimer: As of January 2026, there is no publicly available scientific literature detailing the specific biological targets or off-target profile of the compound methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate (CAS 864414-59-5). The indazole chemical scaffold is a well-established pharmacophore in many kinase inhibitors.[1]
Therefore, this technical support guide has been constructed around a hypothetical, yet scientifically plausible, scenario. For the purposes of this guide, we will refer to the compound as M-IAMB and characterize it as a novel, potent, and ATP-competitive inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitosis.[2] This framework will allow us to address the core challenges of kinase inhibitor selectivity and provide robust troubleshooting strategies applicable to drug development professionals.
Technical Support Center: M-IAMB, an Investigational AURKA Inhibitor
Welcome to the technical support center for M-IAMB. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during preclinical evaluation. Our goal is to provide practical, mechanistically grounded guidance to ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the designated primary target of M-IAMB and its expected on-target biological effect?
A1: The primary designated target of M-IAMB is Aurora Kinase A (AURKA), a serine/threonine kinase crucial for mitotic progression.[2] On-target inhibition of AURKA is expected to disrupt centrosome maturation, spindle assembly, and cytokinesis. The most common cellular phenotypes associated with AURKA inhibition include G2/M cell cycle arrest, endoreduplication (leading to polyploidy), and ultimately, apoptosis in cancer cells.[3]
Q2: We are observing an unexpected phenotype (e.g., rapid apoptosis without G2/M arrest) in our cell-based assays. How can we determine if this is due to an off-target effect?
A2: An unexpected phenotype is a primary indicator of potential off-target activity. A systematic approach is required to distinguish on-target from off-target effects. The recommended initial steps are:
-
Orthogonal Inhibition: Use a structurally unrelated, well-characterized AURKA inhibitor (e.g., Alisertib/MLN8237). If this second inhibitor recapitulates the expected AURKA inhibition phenotype (G2/M arrest) but not the unexpected phenotype you observe with M-IAMB, it strongly suggests your initial observation is due to an off-target effect.
-
Dose-Response Correlation: Carefully analyze the dose-response curves for AURKA inhibition (e.g., p-AURKA levels) versus the unexpected phenotype. If the EC50 for the phenotype is significantly different from the EC50 for target inhibition, an off-target may be responsible.
-
Rescue Experiments: The gold standard is to determine if the phenotype can be reversed. This can be achieved by overexpressing a drug-resistant mutant of AURKA or by using siRNA to knock down the suspected off-target. If the phenotype persists after rescuing on-target activity, it is off-target.[4]
Q3: What is the most direct method to identify the specific off-targets of M-IAMB?
A3: The most direct and comprehensive method is to perform a large-scale kinase selectivity profiling assay.[5] These are commercially available services that screen your compound against a panel of hundreds of protein kinases (e.g., Reaction Biology, Eurofins).[6] The output will reveal the inhibitory activity of M-IAMB against a wide range of kinases, directly identifying potential off-targets. Interpreting this data is key; even moderate inhibition of a critical survival kinase can lead to a potent cellular phenotype.[7]
Q4: My compound has a potent biochemical IC50 against purified AURKA, but its cellular potency (EC50) is much weaker. Could this be related to off-target effects?
A4: While a discrepancy between biochemical and cellular potency can be due to off-target effects (e.g., binding to abundant intracellular proteins), it is more commonly caused by factors related to cell permeability, drug efflux (e.g., by P-glycoprotein transporters), or rapid metabolism of the compound within the cell. Before investigating off-targets, it is crucial to rule out these possibilities. However, if the compound is confirmed to enter the cell and engage its target, but the downstream effect is weak, it's possible that an off-target is producing a paradoxical or opposing biological signal.[8]
Troubleshooting Guides & Investigative Workflows
This section provides structured guidance for addressing specific experimental challenges.
Problem 1: Inconsistent or Unexplained Cytotoxicity Across Different Cell Lines
-
Question: M-IAMB shows potent cytotoxicity in our lung cancer cell line panel, but the effect does not correlate with AURKA expression levels. Some low-AURKA lines are highly sensitive. What is the likely cause and how do we investigate?
-
Answer: This is a classic indicator that M-IAMB's efficacy may be driven by an off-target kinase that is a specific dependency in certain cell lines. Many AURKA inhibitors have been found to have activity against other oncogenic kinases.[2]
-
Investigative Workflow:
-
Identify Potential Off-Targets: Submit M-IAMB for a broad kinase selectivity screen (e.g., a panel of >400 kinases).[5][6] Pay close attention to kinases known to be drivers in your sensitive cell lines (e.g., ABL, FLT3, FGFR).
-
Validate Off-Target Engagement: Confirm that M-IAMB inhibits the activity of the identified off-target in cells. For example, if the screen identifies ABL kinase as a potent off-target, perform a Western blot to check for reduced phosphorylation of its substrate, CRKL, in cells treated with M-IAMB.
-
Establish Causality: Use siRNA to knock down the suspected off-target kinase in a sensitive cell line. If knockdown of the off-target phenocopies the effect of M-IAMB, you have strong evidence that the off-target is driving the cytotoxicity.[9]
-
Data Presentation: Hypothetical Kinase Selectivity Profile
The table below illustrates a hypothetical result from a kinase profiling screen for M-IAMB at a concentration of 1 µM. This data helps prioritize which off-targets require further investigation.
| Kinase Target | Family | % Inhibition at 1 µM | Priority for Follow-Up | Rationale |
| AURKA | Ser/Thr | 99% | On-Target | Designated Primary Target |
| AURKB | Ser/Thr | 75% | High | Close homolog; inhibition leads to distinct mitotic defects (chromosome misalignment) and potential toxicity. |
| ABL1 (non-mutant) | Tyr | 85% | High | Key driver in CML and some ALLs. Off-target inhibition could explain efficacy in unexpected hematopoietic cell lines. |
| FLT3 | Tyr | 60% | Medium | Important in AML. Could contribute to efficacy or toxicity (e.g., myelosuppression). |
| VEGFR2 | Tyr | 42% | Medium | Common off-target for ATP-competitive inhibitors. May contribute to anti-angiogenic effects.[1] |
| CDK2 | Ser/Thr | 25% | Low | Moderate inhibition; less likely to be a primary driver of potent effects unless synergistic with AURKA inhibition. |
| SRC | Tyr | 15% | Low | Weak inhibition; unlikely to be physiologically relevant at therapeutic doses. |
Problem 2: In Vivo Efficacy is Accompanied by Unexpected Toxicity
-
Question: In our mouse xenograft model, M-IAMB effectively reduces tumor growth. However, we are observing severe neutropenia and gastrointestinal issues, which seem disproportionate for a highly selective AURKA inhibitor. How do we deconvolve this toxicity?
-
Answer: Off-target effects are a major cause of dose-limiting toxicities in vivo.[3] While some on-target toxicity is expected from inhibiting a mitotic kinase, severe effects often point to inhibition of kinases essential for the homeostasis of rapidly dividing tissues, such as bone marrow (hematopoiesis) and the gut lining. Inhibition of AURKB is a common culprit for enhanced toxicity.[2]
-
Investigative Workflow:
-
Confirm In Vivo Target Engagement: Before assessing off-targets, confirm M-IAMB is engaging AURKA in the tumor and relevant tissues. This can be done by analyzing tissue lysates via a Cellular Thermal Shift Assay (CETSA) or by measuring phosphorylation of an AURKA substrate.[10]
-
Assess AURKB Inhibition In Vivo: A key biomarker for AURKB inhibition is the phosphorylation of Histone H3 at Serine 10 (pHH3).[2] Perform immunohistochemistry (IHC) for pHH3 on tumor and healthy tissues (e.g., intestinal crypts). A significant reduction in pHH3 staining suggests potent in vivo AURKB inhibition.
-
Correlate with Kinase Profile: Re-examine the in vitro kinase profiling data. Do any of the potent off-targets (e.g., FLT3, c-KIT, FGFR) have established roles in hematopoiesis or gut epithelial cell maintenance?
-
Comparative Toxicology: If possible, compare the toxicity profile of M-IAMB with that of a more selective AURKA inhibitor and a known inhibitor of the suspected off-target (e.g., a FLT3 inhibitor). Overlapping toxicity profiles can provide strong correlative evidence.
-
Mandatory Visualizations & Diagrams
Experimental Workflow Diagram
Caption: A decision-making workflow for investigating a suspected off-target effect.
Signaling Pathway Context Diagram
Caption: On-target vs. potential off-target pathways affected by M-IAMB.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds its intended target in a physiological context (i.e., within intact cells or cell lysates).[10][11] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[12]
Objective: To generate a melt curve for AURKA in the presence and absence of M-IAMB to confirm intracellular target engagement.
Methodology:
-
Cell Culture & Treatment: Plate your cells of interest (e.g., HCT116) and grow to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of M-IAMB (e.g., 10x EC50) for 2-4 hours.
-
Heating Step: Harvest and wash the cells, then resuspend in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C). An unheated sample serves as a control.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). This releases the soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble AURKA remaining at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble AURKA (relative to the unheated control) against temperature for both vehicle- and M-IAMB-treated samples. A rightward shift in the melting curve for the M-IAMB-treated sample indicates thermal stabilization and confirms target engagement.[13]
Protocol 2: Orthogonal Validation via siRNA Rescue
This protocol is designed to prove that the observed cellular phenotype is caused by the inhibition of a specific off-target, not the on-target (AURKA).
Objective: To determine if knocking down a suspected off-target (e.g., ABL1) phenocopies the effect of M-IAMB.
Methodology:
-
siRNA Transfection: Transfect your cells of interest with three separate siRNAs:
-
A non-targeting (scrambled) control siRNA.
-
An siRNA targeting AURKA (positive control for on-target effect).
-
An siRNA targeting the suspected off-target kinase (e.g., ABL1).
-
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target proteins.
-
Validation of Knockdown: Harvest a subset of cells from each group and perform Western blotting to confirm the successful and specific reduction of AURKA and the off-target protein.
-
Phenotypic Analysis: At the same time point (48-72 hours), analyze the remaining cells for the specific phenotype of interest (e.g., measure apoptosis via Annexin V staining, assess cell viability with a CTG assay).
-
Data Interpretation:
-
If the phenotype observed with the off-target siRNA matches the phenotype caused by M-IAMB treatment, it provides strong evidence that the drug's effect is mediated through this off-target.
-
The AURKA siRNA should produce the known on-target phenotype (e.g., G2/M arrest), confirming the validity of the system.
-
The non-targeting control should show no significant phenotype.
-
By employing these systematic troubleshooting guides, robust experimental protocols, and clear-headed data interpretation, researchers can confidently dissect the mechanism of action of novel inhibitors like M-IAMB, paving the way for safer and more effective therapeutic development.
References
- Cohen, P., & Al-Lazikani, B. (2003). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 546(1), 1-5. [Link not available, general reference]
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link not available, general reference]
-
Godl, K., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]
-
Shan, Y., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), E11898-E11907. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement monitoring of drug candidates. Nature Protocols, 9(9), 2100-2122. [Link not available, general reference, but CETSA protocols are widely published]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 19, 2026, from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(2), 359-366. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4, 38. [Link]
-
Li, J., et al. (2023). Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. JCI Insight, 8(9), e163618. [Link]
-
Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: Progress towards the clinic. Expert Opinion on Therapeutic Patents, 25(10), 1189-1209. [Link]
-
Huynh, J. C., et al. (2019). Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect. Journal of Cancer Research and Cellular Therapeutics. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 19, 2026, from [Link]
- Wu, P., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 36(6), 332-343. [Link not available, general reference]
-
Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. Nature Chemical Biology, 3(12), 767-776.
-
Al-Sanea, M. M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2959. [Link]
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved January 19, 2026, from [Link]
-
Kumar, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21538-21561. [Link]
-
Al-Malky, H. S., et al. (2023). Neuropilin-1 Knockout and Rescue Confirms Its Role to Promote Metastasis in MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences, 24(9), 7842. [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link not available, general reference]
-
ResearchGate. (2013). Can anyone help me regarding my rescue experiment (siRNA)?. Retrieved January 19, 2026, from [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
-
Gross, C., et al. (2023). SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome. bioRxiv. [Link]
-
Geles, K. G., et al. (2009). Identification of Kinase Inhibitors that Target Transcription Initiation by RNA Polymerase II. PLoS ONE, 4(6), e5926. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved January 19, 2026, from [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auctoresonline.org [auctoresonline.org]
- 4. SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome | bioRxiv [biorxiv.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
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- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. news-medical.net [news-medical.net]
Validation & Comparative
Comparative Efficacy of Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate Analogs: A Guide for Drug Discovery Professionals
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents. This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a key feature in several FDA-approved drugs, particularly in oncology, such as Pazopanib and Axitinib.[1][2][3] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[1][4][5]
This guide focuses on the systematic evaluation of analogs derived from a specific lead compound: methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate . Our objective is to provide a comprehensive framework for comparing the efficacy of its derivatives. We will delve into the critical signaling pathways they modulate, present standardized protocols for in vitro and in vivo evaluation, and discuss the structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the optimization of indazole-based therapeutics.
The Rationale for Analog Development
The lead compound, this compound, presents a versatile template for chemical modification. The rationale for synthesizing and evaluating its analogs is rooted in the principles of structure-activity relationship (SAR) studies. The goal is to systematically modify distinct parts of the molecule—namely the indazole core, the linker, and the benzoate moiety—to enhance desired properties such as:
-
Potency: Increasing the inhibitory activity against the intended biological target.
-
Selectivity: Minimizing off-target effects to reduce potential toxicity.
-
Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo performance.
Experience with a vast array of indazole derivatives has shown that substitutions at various positions can dramatically alter biological outcomes. For instance, modifications on the indazole ring have been crucial in developing potent kinase inhibitors, while alterations to appended groups can fine-tune selectivity and cellular activity.[6]
Comparative Efficacy of Indazole Analogs: An Illustrative Overview
While specific experimental data for this compound is not extensively published, we can draw valuable insights from the broader class of indazole derivatives. The following table summarizes representative efficacy data for various analogs, illustrating the impact of structural modifications on different biological targets.
| Analog/Derivative | Target/Cell Line | Efficacy Metric (IC50/GI50) | Therapeutic Area | Reference |
| Compound 2f (Indazole Derivative) | 4T1 (Breast Cancer) | 0.23 µM | Oncology | [1][2] |
| Entrectinib (3-aminoindazole derivative) | ALK (Anaplastic Lymphoma Kinase) | 12 nM | Oncology | [6] |
| Compound 99 (6-phenyl-1H-indazol-3-amine) | FGFR1 (Fibroblast Growth Factor Receptor 1) | 2.9 nM | Oncology | [6] |
| Compound 109 (1H-indazole derivative) | EGFR T790M (Epidermal Growth Factor Receptor) | 5.3 nM | Oncology | [6] |
| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 µM | Anti-inflammatory | [4] |
| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 µM | Anti-inflammatory | [4] |
| Pazopanib | VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | 30 nM | Oncology | [3] |
This table is illustrative and compiles data from various published indazole derivatives to demonstrate the range of activities and the format of comparative data.
Key Mechanisms of Action & Signaling Pathways
Indazole derivatives exert their biological effects by modulating a variety of cellular pathways. A predominant mechanism, particularly in oncology, is the inhibition of protein kinases.[3][7] Kinases are critical enzymes in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Many indazole-based drugs function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This action effectively blocks the signaling cascade.
Caption: Generalized pathway for kinase inhibition by indazole analogs.
In the context of inflammation, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][8]
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized assays are paramount. Below are detailed protocols for key in vitro and in vivo experiments to assess the efficacy of indazole analogs.
Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of living, metabolically active cells. A potent anticancer compound will reduce the rate of formazan formation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 4T1, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vivo Antitumor Efficacy (Xenograft Model)
This protocol evaluates the ability of a compound to inhibit tumor growth in a living organism.
Causality: The reduction in tumor volume in treated animals compared to a control group provides direct evidence of the compound's in vivo anticancer efficacy.
Caption: Standard workflow for a murine xenograft efficacy study.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1 x 106 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Group Assignment: Randomize the animals into a vehicle control group and one or more treatment groups.
-
Compound Administration: Administer the indazole analog at a specified dose and schedule (e.g., daily, intraperitoneal injection). The vehicle for administration should be optimized for the compound's solubility (e.g., DMSO/Saline/Tween 80).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor animal body weight regularly as an indicator of toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a specified size.
-
Analysis: Excise tumors, weigh them, and perform further analysis (e.g., histopathology, biomarker analysis) to understand the compound's effect on the tumor microenvironment.
Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic model for assessing acute anti-inflammatory effects.[4][8]
Causality: Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). An effective anti-inflammatory agent will reduce the volume of this edema compared to a control.[4]
Methodology:
-
Animal Grouping: Divide rats or mice into control and treatment groups.
-
Compound Administration: Administer the indazole analog (e.g., 25-100 mg/kg, i.p.) or a standard drug like Diclofenac 30-60 minutes prior to the carrageenan injection.[4]
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
General Synthetic Approach
The synthesis of novel analogs is the first step in any SAR study. Indazole derivatives are often synthesized through multi-step sequences. A common strategy involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to attach various substituents to the indazole core.[2][9]
For example, to synthesize analogs of our lead compound, one could start with a protected 6-bromo-2H-indazole. This intermediate can then undergo a Suzuki coupling with a variety of boronic acids or esters to introduce diversity at the C6 position. Subsequent deprotection and reaction with methyl 4-(bromomethyl)benzoate would yield the final products. The specific synthetic route must be tailored to the desired final structure.[2][10]
Conclusion and Future Perspectives
The comparative evaluation of this compound analogs requires a systematic and multi-faceted approach. By combining robust in vitro screening with relevant in vivo models, researchers can effectively identify candidates with superior efficacy and drug-like properties. The indazole scaffold has proven its therapeutic value, yet significant opportunities remain for innovation.[3]
Future efforts should focus on designing analogs with improved kinase selectivity to minimize off-target toxicities. The exploration of novel substitutions guided by computational modeling and SAR data will be crucial in developing next-generation indazole-based therapeutics. Furthermore, investigating these compounds in combination with other targeted agents or immunotherapies may unlock synergistic effects and overcome mechanisms of drug resistance. The continued exploration of this versatile chemical scaffold promises to yield new and impactful medicines for a range of diseases.
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Navigating the Kinase Inhibitor Landscape: A Comparative Validation of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
In the dynamic field of drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. This guide provides a comprehensive comparative analysis of methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate , a compound of interest within this chemical class. While publicly available bioactivity data for this specific molecule is limited, this document serves to contextualize its potential applications by examining the well-established activities of structurally related 2H-indazole derivatives. We will explore the common mechanisms of action for this compound class, propose robust experimental workflows for its bioactivity validation, and compare its potential profile to known kinase inhibitors.
The 2H-Indazole Scaffold: A Cornerstone of Kinase Inhibition
The 2H-indazole core is a bioisostere of indole and is frequently employed in the development of therapeutics targeting a wide range of diseases, including cancer, inflammation, and microbial infections.[1][2][3] Its rigid, planar structure provides a versatile platform for introducing various substituents that can interact with the active sites of diverse protein targets. Notably, numerous indazole derivatives have demonstrated potent inhibitory activity against protein kinases, enzymes that play a crucial role in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Plausible Mechanism of Action: Targeting the ATP-Binding Pocket
Many indazole-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. The nitrogen atoms of the indazole ring can form key hydrogen bonds with hinge residues in the ATP-binding pocket, a common mechanism for achieving potent and selective inhibition.
Caption: Proposed mechanism of kinase inhibition by this compound.
Comparative Analysis: Positioning Within the Kinase Inhibitor Arena
While specific data for our target compound is unavailable, we can draw comparisons with established indazole-based kinase inhibitors to hypothesize its potential activity profile.
| Compound | Target Kinase(s) | Reported IC50 | Therapeutic Area |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | 0.1 - 1.6 nM | Renal Cell Carcinoma |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-KIT | 10 - 84 nM | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Niraparib | PARP1, PARP2 | < 5 nM | Ovarian Cancer |
| Compound 112 (Schiemann et al.) | CDK8 | 53 nM | Oncology |
| Compound 199 (Read et al.) | Trypanosoma brucei NMT | 6 nM | Trypanosomiasis |
| This compound | Hypothesized: Tyrosine Kinases (e.g., FLT3, FGFR) | To Be Determined | Potentially Oncology |
This table presents data for structurally related or functionally analogous compounds to provide a comparative context. The targets and potency of this compound are yet to be experimentally determined.
Experimental Validation Workflow: A Step-by-Step Guide
To ascertain the bioactivity of this compound, a systematic and rigorous experimental approach is necessary. The following protocols outline a validated workflow for screening and characterizing its potential as a kinase inhibitor.
Caption: A validated workflow for the bioactivity assessment of a novel kinase inhibitor.
Protocol 1: Broad Kinase Panel Screening
Objective: To identify the primary kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Utilize a commercial kinase panel (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™) covering a broad range of human kinases.
-
Binding/Activity Assay: Perform the assay according to the manufacturer's instructions. This typically involves measuring the displacement of a tagged ligand or the inhibition of kinase activity in the presence of the test compound at a fixed concentration (e.g., 1 µM).
-
Data Analysis: Calculate the percent inhibition for each kinase. Hits are typically defined as kinases showing >50% or >70% inhibition.
Protocol 2: IC50 Determination
Objective: To quantify the potency of the test compound against the identified hit kinases.
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.
-
Kinase Reaction: Set up the kinase reaction including the hit kinase, its specific substrate, and ATP.
-
Incubation: Add the diluted test compound to the reaction mixture and incubate for a specified time at the optimal temperature for the kinase.
-
Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines relevant to the identified kinase targets.
Methodology:
-
Cell Seeding: Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Viability Reagent: Add a viability reagent such as MTT or CellTiter-Glo®.
-
Measurement: Measure the absorbance or luminescence according to the reagent manufacturer's instructions.
-
Data Analysis: Calculate the percent cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
While the specific bioactivity of this compound remains to be elucidated through empirical testing, its structural features firmly place it within a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The provided experimental workflows offer a robust framework for its comprehensive validation. Future research should focus on executing these protocols to identify its primary molecular targets, quantify its potency and selectivity, and ultimately assess its potential for further development as a novel therapeutic agent. The indazole scaffold continues to be a rich source of innovative drug candidates, and a thorough investigation of this particular derivative is a logical and promising next step.
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A Comparative Guide to the Cross-Reactivity Profile of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity of methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate, a compound featuring the 2H-indazole scaffold common in contemporary kinase inhibitor development.[1][2] Given the structural homology within the human kinome, a thorough understanding of a compound's selectivity is paramount for accurate mechanistic interpretation and preclinical safety assessment. We present a multi-tiered strategy for profiling this compound, beginning with broad kinome scanning and progressing to focused biochemical and cellular assays. The primary focus for comparative analysis is the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, a subfamily notorious for the challenges it presents in achieving selective inhibition due to high active site similarity.[3] This document details validated experimental protocols, provides templates for data interpretation, and explains the causal logic behind the proposed analytical workflow, serving as a robust guide for researchers in drug discovery and chemical biology.
Introduction: The Indazole Scaffold and the Imperative of Selectivity
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly those targeting protein kinases.[4][5] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a potent hinge-binding motif. This compound (henceforth referred to as Cmpd-X) is a representative of this structural class. While the primary target of Cmpd-X may be a specific kinase, the vast and conserved nature of the human kinome necessitates a rigorous evaluation of its off-target activity.
Unintended interactions with other kinases can lead to a variety of outcomes, from unexpected polypharmacology that may be beneficial, to adverse toxic effects.[6] Kinase inhibitors are particularly susceptible to cross-reactivity, which can confound experimental results and misdirect drug development efforts.[7] Therefore, a systematic and quantitative assessment of cross-reactivity is not merely a supplementary exercise but a foundational component of a compound's preclinical characterization.
This guide focuses on a logical, data-driven approach to characterizing the selectivity profile of Cmpd-X, with a special emphasis on the TAM kinase family. The TAM receptors—Tyro3, Axl, and Mer—are a closely related subfamily of receptor tyrosine kinases that regulate complex biological processes, including immune response, cell proliferation, and clearance of apoptotic cells.[8][9][10][11] Their structural conservation makes them a common and challenging set of off-targets for inhibitors directed at other kinases.[3]
The Cross-Reactivity Assessment Workflow: A Multi-Tiered Strategy
A robust assessment of selectivity requires a multi-layered approach, moving from a broad, low-resolution survey to high-resolution, quantitative validation in both biochemical and cellular contexts. This ensures that resources are focused on the most relevant off-targets and that findings are physiologically meaningful.
Caption: A multi-tiered workflow for assessing kinase inhibitor cross-reactivity.
Comparative Analysis: Cmpd-X vs. the TAM Kinase Family
The TAM kinases (Tyro3, Axl, Mer) represent a critical family for cross-reactivity screening of indazole-based inhibitors due to their structural homology.[3][12][13] Ligand binding to their extracellular domains induces dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and RAS/RAF/ERK that drive cell proliferation and survival.[14][15] Off-target inhibition of TAM kinases can have significant biological consequences, making their assessment essential.
Caption: Simplified TAM kinase signaling pathway and the inhibitory action of Cmpd-X.
Hypothetical Performance Data
To illustrate the outcome of the proposed workflow, we present hypothetical data for Cmpd-X against a primary target (Kinase X) and the TAM family. This data is for demonstrative purposes only.
Table 1: Tier 1 Kinome Scan Results (Illustrative) (Data represents % inhibition at 1 µM Cmpd-X)
| Kinase Target | Family | % Inhibition |
| Kinase X | CMGC | 98% |
| AXL | TK | 85% |
| MERTK | TK | 78% |
| TYRO3 | TK | 62% |
| FLT3 | TK | 81% |
| AURKA | STE | 55% |
| ... (400+ others) | ... | <50% |
Interpretation: The initial scan identifies Kinase X as a high-affinity target. Importantly, it also reveals significant activity against the TAM kinases AXL and MERTK, and moderate activity against TYRO3, mandating further investigation.
Table 2: Tier 2 Biochemical IC50 Values (Illustrative)
| Kinase Target | IC50 (nM) | Assay Method |
| Kinase X | 15 | TR-FRET |
| AXL | 120 | TR-FRET |
| MERTK | 250 | TR-FRET |
| TYRO3 | 850 | TR-FRET |
Interpretation: Dose-response assays confirm the high potency of Cmpd-X against Kinase X. The compound is approximately 8-fold selective for Kinase X over AXL, 17-fold selective over MERTK, and 57-fold selective over TYRO3. This quantitative data is crucial for understanding the therapeutic window and potential for off-target effects at therapeutic concentrations.
Experimental Methodologies
Accurate and reproducible data is contingent on robust experimental design. The following protocols are standard, validated methods for kinase inhibitor profiling.
Protocol 1: TR-FRET Kinase Inhibition Assay (e.g., LANCE® Ultra)
This assay measures the phosphorylation of a substrate peptide by a kinase. It uses a Europium (Eu)-labeled antibody that specifically detects the phosphorylated substrate and a ULight™-labeled peptide substrate. When the substrate is phosphorylated, the antibody binds, bringing the Eu-chelate and ULight™ dye into close proximity, resulting in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
Principle: Inhibitors compete with ATP, reducing kinase activity and thus decreasing the TR-FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cmpd-X in DMSO, starting from 100 µM.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a low-volume 384-well microplate. Include DMSO-only (negative control) and no-enzyme (background) controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/ULight™-peptide substrate solution in kinase buffer. Add 5 µL to each well.
-
Prepare a 2X ATP solution in kinase buffer. Add 5 µL to each well to initiate the reaction. The final ATP concentration should be at its Km value for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 5X Eu-antibody detection solution in detection buffer.
-
Add 5 µL to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., EnVision®), measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize the data against controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in live cells by leveraging the principle that a ligand-bound protein is thermally more stable than its unbound counterpart.
Principle: Upon heating, proteins denature and aggregate. Cells are heated to various temperatures, lysed, and the soluble protein fraction is analyzed. The binding of Cmpd-X to its target kinase will increase the kinase's melting temperature (Tm), resulting in more soluble protein at higher temperatures compared to vehicle-treated cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target of interest to ~80% confluency. Treat cells with Cmpd-X (at a concentration ~10-100x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase using a quantitative method like Western Blot or Simple Western™ (WES).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both vehicle- and Cmpd-X-treated samples. The rightward shift in the melting curve for the Cmpd-X-treated sample indicates target engagement.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. By employing a tiered workflow of broad kinome screening, focused biochemical IC50 determination, and cellular target engagement assays, researchers can build a comprehensive selectivity profile. The hypothetical data presented illustrates a plausible outcome where Cmpd-X, while potent against a primary target, exhibits significant off-target activity against the TAM kinase family.
Such a finding would direct future efforts toward structure-activity relationship (SAR) studies aimed at enhancing selectivity. For example, medicinal chemists could explore modifications to the solvent-exposed regions of the molecule to disrupt binding to the unique pockets of AXL and MERTK while preserving affinity for the primary target. Ultimately, this rigorous, front-loaded profiling ensures the selection of higher-quality candidate molecules, increasing the probability of success in later stages of drug development.
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A Technical Guide to the Structure-Activity Relationship of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate and its Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate, a novel compound with potential as a kinase inhibitor. In the absence of direct literature on this specific molecule, this guide synthesizes data from structurally related indazole-based inhibitors to build a predictive SAR model. We will compare its hypothesized activity with established kinase inhibitors, namely Pazopanib and Axitinib, and provide detailed experimental protocols for its synthesis and biological evaluation.
Introduction: The Indazole Scaffold in Kinase Inhibition
The indazole core is a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature this heterocyclic system and function by targeting key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[2][3][4] The indazole moiety typically acts as a hinge-binding motif, mimicking the adenine base of ATP to anchor the inhibitor in the enzyme's active site. The specific substitution pattern on the indazole ring and the nature of the appended functionalities are critical for determining potency and selectivity.
The subject of this guide, this compound, combines the indazole core with a substituted methyl benzoate via an aminomethyl linker. Understanding the interplay of these three components is key to predicting its biological activity.
Deconstructing the Structure-Activity Relationship (SAR)
Based on extensive literature on analogous indazole-based kinase inhibitors, we can dissect the probable contribution of each structural component of this compound to its kinase inhibitory activity.
The Indazole Core: A Versatile Hinge Binder
The indazole ring is the cornerstone of kinase interaction. Both 1H- and 2H-indazole tautomers are found in active kinase inhibitors, and their relative stability and binding competence can influence potency.[2] The 2H-indazole tautomer, as specified in the target molecule, is a key feature in several potent kinase inhibitors.[5] The nitrogen atoms of the pyrazole ring within the indazole structure are crucial for forming hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
The Aminomethyl Linker: Spacing and Flexibility
The aminomethyl linker connecting the indazole core to the methyl benzoate moiety provides both spacing and flexibility, allowing the two key pharmacophores to adopt an optimal orientation within the kinase active site. The nature of the linker is known to significantly impact the activity of kinase inhibitors.
The Methyl Benzoate Moiety: Exploring the Solvent-Exposed Region
The this compound's terminal phenyl ring with the methyl ester at the para-position is predicted to extend into the solvent-exposed region of the kinase ATP-binding pocket. The nature and position of substituents on this ring are critical for fine-tuning potency and selectivity, as well as influencing physicochemical properties like solubility.
Comparative Analysis with Established Indazole-Based Kinase Inhibitors
To contextualize the potential of this compound, we compare its structural features and predicted activity with two clinically successful indazole-based VEGFR inhibitors: Pazopanib and Axitinib.
| Feature | This compound (Hypothesized) | Pazopanib (Votrient®) | Axitinib (Inlyta®) |
| Scaffold | 2H-Indazole | 2H-Indazole | 1H-Indazole |
| Linker | Aminomethyl | Methylamino | Thioether |
| Terminal Moiety | Methyl Benzoate | Pyrimidine-benzenesulfonamide | Pyridine-sulfonamide |
| Primary Targets | VEGFR, FGFR (Predicted) | VEGFRs, PDGFR, FGFR, c-Kit | VEGFRs 1, 2, and 3 |
| IC50 (VEGFR-2) | To be determined | 30 nM | 0.2 nM |
Pazopanib (Votrient®) is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3][6] Its structure features a 2,3-dimethyl-2H-indazol-6-amine core linked to a pyrimidine ring, which in turn is attached to a benzenesulfonamide moiety.
Axitinib (Inlyta®) is another potent VEGFR inhibitor approved for the treatment of advanced renal cell carcinoma.[4][7] It is based on a 1H-indazole scaffold linked via a thioether to a pyridine ring, with a sulfonamide group.
The comparison highlights that while sharing the indazole core, the linker and terminal functionalities of these molecules are quite different, leading to distinct pharmacological profiles. The aminomethyl linker in our target compound is more flexible than the direct methylamino linkage in Pazopanib. The methyl benzoate moiety is a significant departure from the more complex sulfonamide-containing side chains of Pazopanib and Axitinib, which are known to engage in additional interactions within the active site.
Experimental Evaluation: Protocols for Characterization
To validate the hypothesized activity of this compound, a series of in vitro experiments are essential.
Proposed Synthesis
While a specific synthesis for this compound is not reported, a plausible route can be extrapolated from known methodologies for similar compounds.[8][9][10] A potential synthetic pathway could involve the reductive amination of methyl 4-formylbenzoate with 2H-indazol-6-amine.
Figure 1. Proposed synthetic route for the target compound.
In Vitro Kinase Inhibition Assay
The primary biological evaluation should be an in vitro kinase assay to determine the compound's inhibitory potency against a panel of relevant kinases, particularly VEGFR-2 and FGFRs. The ADP-Glo™ Kinase Assay is a robust and widely used method for this purpose.[1][11]
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human VEGFR-2), the substrate (a suitable peptide substrate for the kinase), and ATP in a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of the test compound (this compound) and control inhibitors (e.g., Pazopanib, Axitinib) to the reaction wells. Include a no-inhibitor control and a no-kinase control.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for the ADP-Glo™ Kinase Assay.
Cellular Assays for Anti-Angiogenic Activity
To assess the compound's effect on angiogenesis in a cellular context, the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a standard and informative method.[12][13][14]
Protocol: HUVEC Tube Formation Assay
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Imaging: Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[15]
Cell Migration Assay
The ability of a compound to inhibit cell migration, a key process in cancer metastasis, can be evaluated using a wound healing (or scratch) assay.[16]
Protocol: Wound Healing Assay
-
Cell Monolayer: Grow a confluent monolayer of a relevant cancer cell line (e.g., a cell line known to be driven by VEGFR signaling) in a multi-well plate.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Compound Treatment: Replace the medium with fresh medium containing different concentrations of the test compound and controls.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.
-
Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure to determine the effect of the compound on cell migration.
Predicted SAR and Optimization Strategies
Based on the analysis of related compounds, we can propose a preliminary SAR for this compound and suggest avenues for optimization.
-
Indazole Core: The 6-amino substitution on the indazole ring is a common feature in many kinase inhibitors. Modifications at other positions of the indazole ring, such as the 3-position, could be explored to enhance potency and selectivity.
-
Aminomethyl Linker: The flexibility of this linker might be beneficial, but constraining it, for example by incorporating it into a ring system, could lead to more potent and selective compounds.
-
Methyl Benzoate Moiety:
-
Ester Group: The methyl ester is a potential site of hydrolysis by esterases in vivo, which could affect the compound's pharmacokinetic profile. Bioisosteric replacement of the ester with more stable groups (e.g., oxadiazole, amide) could improve metabolic stability.
-
Substitution Pattern: The para-substitution is a common starting point. Exploring ortho- and meta-substitutions on the phenyl ring could reveal important interactions and improve activity.
-
Figure 3. Simplified VEGFR-2 signaling pathway.[17][18][19][20]
Conclusion
While direct experimental data for this compound is not yet available in the public domain, a comprehensive analysis of its structural components and comparison with established indazole-based kinase inhibitors provides a strong foundation for predicting its biological activity. The proposed experimental protocols offer a clear roadmap for its synthesis and in-depth biological characterization. This guide serves as a valuable resource for researchers interested in exploring the potential of this and related novel indazole derivatives as next-generation kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling. The exploration of the structure-activity relationships outlined herein will be instrumental in guiding the design of more potent, selective, and drug-like analogs.
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methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate compared to known inhibitors
An In-Depth Comparative Guide to Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate and Known TAM Kinase Inhibitors
In the landscape of targeted oncology, the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs) has emerged as a critical nexus for tumor progression, metastasis, and the development of therapeutic resistance.[1] Dysregulation of these kinases, particularly AXL, is strongly correlated with poor patient prognosis across numerous cancers, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[2][3] The activation of AXL by its ligand, Growth Arrest Specific 6 (Gas6), triggers a cascade of downstream signaling events that promote cell survival, invasion, and immune evasion.[4][5] Consequently, the development of potent and selective inhibitors targeting this pathway is a high-priority area in modern drug discovery.
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors like Axitinib and Pazopanib.[6] Its unique geometry and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pocket of various kinases. This guide introduces This compound , a novel investigational compound featuring this indazole core, and provides a comprehensive comparison with well-characterized, clinically relevant TAM kinase inhibitors. We will delve into the experimental methodologies required to rigorously assess its performance, providing a framework for its preclinical evaluation.
The Gas6/AXL Signaling Axis: A Key Oncogenic Driver
The Gas6/AXL pathway is a central regulator of cellular processes that are often hijacked by cancer cells.[7] Upon binding of the Gas6 ligand, AXL receptors dimerize and autophosphorylate, activating downstream pathways such as PI3K/Akt and Ras/MEK/Erk.[4] This signaling cascade ultimately drives pro-tumorigenic functions, including epithelial-to-mesenchymal transition (EMT), enhanced cell survival, and suppression of the innate immune response.[4][8]
Comparative Analysis of TAM Kinase Inhibitors
To contextualize the potential of this compound, we compare it to a panel of established TAM kinase inhibitors. This panel includes agents with varying selectivity profiles and stages of clinical development, providing a robust benchmark for performance.
| Compound | Primary Target(s) | AXL IC₅₀ (nM) | MER IC₅₀ (nM) | TYRO3 IC₅₀ (nM) | Clinical Stage |
| This compound | TAM Family (putative) | TBD | TBD | TBD | Preclinical |
| Bemcentinib (BGB324) | AXL | ~14 | >1000 | >1000 | Phase II[2] |
| Sitravatinib (MGCD516) | Multi-kinase (TAM, MET, VEGFR) | 1.8 | 6 | 20 | Phase III |
| UNC2881 | MER | 360 | 22 | 250 | Preclinical[9] |
| UNC9426 | TYRO3 | ~189 | ~579 | 2.1 | Preclinical[10] |
| TBD: To Be Determined. IC₅₀ values are approximate and can vary based on assay conditions. |
This comparative framework highlights the diverse strategies employed to drug the TAM family. Bemcentinib represents a highly selective approach targeting only AXL, which may offer a cleaner safety profile. In contrast, Sitravatinib's multi-kinase activity could provide broader anti-tumor effects but may also come with increased off-target toxicities. The selective inhibitors UNC2881 and UNC9426 are invaluable research tools for dissecting the individual roles of MER and TYRO3.[9][11] The critical first step for this compound is to determine its potency and selectivity across this same panel of kinases.
Experimental Framework for Inhibitor Characterization
A rigorous, multi-step experimental cascade is essential to validate and characterize a novel kinase inhibitor. We describe here two foundational assays: a biochemical assay to determine direct enzyme inhibition and a cellular assay to confirm target engagement in a physiological context.
Biochemical Potency Assessment: Fluorescence Polarization (FP) Kinase Assay
Causality Behind Experimental Choice: The Fluorescence Polarization (FP) assay is a powerful, homogeneous (no-wash) method for measuring molecular binding events in solution.[12] It is ideally suited for high-throughput screening and accurate IC₅₀ determination.[13] The principle relies on the change in the tumbling rate of a fluorescently labeled tracer molecule upon binding to a larger protein (the kinase). An inhibitor competes with the tracer for the ATP-binding site, displacing it and causing a decrease in polarization—a signal that is directly proportional to inhibitory activity.[14]
Detailed Protocol: IC₅₀ Determination for AXL Kinase
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Stock: Reconstitute recombinant human AXL kinase domain to a working concentration (e.g., 2 nM final) in assay buffer.
-
FP Tracer: Prepare a fluorescently labeled ATP-competitive tracer at a working concentration (e.g., 1 nM final).
-
Compound Dilution: Perform a 3-fold serial dilution of this compound in 100% DMSO, starting from 100 µM. This creates a 10-point dose-response curve.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the AXL kinase solution.
-
Add 0.1 µL of the serially diluted compound from the DMSO plate.
-
Add 5 µL of a solution containing ATP (at Km concentration) and the FP tracer.
-
Mix the plate on an orbital shaker for 30 seconds.[15]
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a microplate reader capable of measuring fluorescence polarization (e.g., with excitation at 485 nm and emission at 535 nm).
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the tracer.
-
Cellular Target Engagement: In-Cell Western™ Assay
Causality Behind Experimental Choice: While a biochemical assay confirms direct enzyme inhibition, it does not guarantee activity in a complex cellular environment. The In-Cell Western (ICW) assay bridges this gap by quantifying protein phosphorylation within fixed and permeabilized cells in a multi-well plate format.[16][17] This method is more physiologically relevant than a traditional Western blot and offers higher throughput.[18] By measuring the inhibition of ligand-induced AXL autophosphorylation, we can determine the compound's cellular potency (EC₅₀).
Detailed Protocol: Inhibition of AXL Phosphorylation
-
Cell Culture and Treatment:
-
Seed an AXL-overexpressing cell line (e.g., A549 NSCLC cells) into a 96-well plate and allow cells to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Pre-treat cells with a 10-point serial dilution of this compound for 2 hours.
-
Stimulate the cells with recombinant human Gas6 (e.g., 100 ng/mL) for 15 minutes to induce maximal AXL phosphorylation.
-
-
Fixing, Permeabilization, and Blocking:
-
Immediately fix the cells by adding 3.7% formaldehyde in PBS for 20 minutes at room temperature.[19]
-
Wash the cells and permeabilize the membranes with 0.1% Triton X-100 in PBS to allow antibody entry.[20]
-
Block non-specific antibody binding using a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 90 minutes.
-
-
Antibody Incubation and Imaging:
-
Incubate cells overnight at 4°C with a cocktail of two primary antibodies: a rabbit anti-phospho-AXL antibody and a mouse antibody against a total protein for normalization (e.g., Vinculin or GAPDH).
-
Wash the plate extensively with PBS containing 0.1% Tween-20.
-
Incubate for 1 hour with a cocktail of two secondary antibodies conjugated to different infrared dyes (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
-
Wash the plate a final time and allow it to dry completely.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity in both the 700 nm (total protein) and 800 nm (phospho-AXL) channels.
-
Normalize the phospho-AXL signal to the total protein signal for each well to correct for variations in cell number.
-
Plot the normalized signal against the inhibitor concentration and fit the curve to determine the cellular EC₅₀.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for evaluating this compound, a novel indazole-based compound, in the context of established TAM kinase inhibitors. By employing robust biochemical and cellular assays, researchers can precisely determine its potency, selectivity, and cellular activity.
The initial characterization will be pivotal. Should this compound demonstrate potent inhibition of AXL with high selectivity over MER and TYRO3, it would position it as a promising candidate for further preclinical development, akin to Bemcentinib. High selectivity is often desirable to minimize off-target effects; for instance, potent inhibition of TYRO3 has been associated with potential neurotoxicity, making selectivity against it a key goal.[11] Conversely, if it exhibits potent, multi-TAM activity like Sitravatinib, it may be explored in indications where broader pathway inhibition is beneficial.[21]
Future studies should expand to include kinome-wide selectivity profiling, pharmacokinetic assessments, and in vivo efficacy studies in relevant cancer models. The data generated through the methodologies described herein will provide the critical foundation needed to advance this compound from a promising chemical entity to a potential therapeutic agent for cancers driven by aberrant TAM kinase signaling.
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TYRO3: A potential therapeutic target in cancer - PMC. PubMed Central. Available at: [Link]
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Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. NIH. Available at: [Link]
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AXL Inhibitors: Status of Clinical Development - PMC. PubMed Central. Available at: [Link]
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Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC. NIH. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. NIH. Available at: [Link]
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Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]
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Gas6/AXL pathway: immunological landscape and therapeutic potential. PubMed Central. Available at: [Link]
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In-Cell Western™ Assay - LICORbio™. LI-COR Biosciences. Available at: [Link]
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The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion. PNAS. Available at: [Link]
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In-Cell Western (ICW) Protocol - Rockland Immunochemicals. Rockland Immunochemicals. Available at: [Link]
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Analysis of protein-ligand interactions by fluorescence polarization - PMC. PubMed Central. Available at: [Link]
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Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - MDPI. MDPI. Available at: [Link]
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In-Cell Western Assay | Bio-Rad. Bio-Rad. Available at: [Link]
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Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed. NIH. Available at: [Link]
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Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix - ACS Publications. ACS Publications. Available at: [Link]
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The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. Frontiers in Oncology. Available at: [Link]
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Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Targeting Tyro3, Axl, and MerTK Receptor Tyrosine Kinases Significantly Sensitizes Triple-Negative Breast Cancer to CDK4/6 Inhibition - MDPI. MDPI. Available at: [Link]
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A Comparative Benchmarking Guide to Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate, a Novel Kinase Inhibitor
Introduction: The Rationale for Benchmarking a Novel Indazole Derivative
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1][2] This guide introduces a novel investigational compound, Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate (hereafter designated as Compound-X), a molecule designed with the characteristic features of a kinase inhibitor. Given its structural motifs, Compound-X is hypothesized to target key receptor tyrosine kinases (RTKs) implicated in cancer progression, such as the TAM (Tyro3, AXL, Mer) family, c-MET, and VEGFR.
Dysregulation of these kinase signaling pathways is a hallmark of various malignancies, contributing to tumor growth, proliferation, metastasis, and therapeutic resistance.[3][4] Therefore, a rigorous preclinical benchmarking of Compound-X against established standard compounds is essential to elucidate its potency, selectivity, and potential as a therapeutic candidate.
This guide provides a comprehensive framework for the preclinical evaluation of Compound-X. We will compare its performance against three well-characterized multi-kinase inhibitors with overlapping target profiles:
-
Cabozantinib (XL184): A potent inhibitor of MET, VEGFR2, AXL, and RET, approved for the treatment of several cancers.[5][6][7]
-
Foretinib (GSK1363089): A multi-kinase inhibitor targeting MET, VEGFRs, RON, and AXL.[8][9][10][11][12]
-
BMS-777607: A selective inhibitor of the Met kinase family, including c-Met, Axl, Ron, and Tyro3.[13][14]
Through a series of in vitro, cellular, and in vivo assays, this guide will outline the necessary steps to build a comprehensive data package for Compound-X, enabling an objective assessment of its therapeutic potential.
Targeted Signaling Pathways: A Conceptual Overview
The signaling cascades initiated by the TAM receptors, c-MET, and VEGFR are complex and interconnected, playing crucial roles in both normal physiology and cancer.[3][15][16][17][18][19] Understanding these pathways is fundamental to interpreting the effects of their inhibition.
Part 1: In Vitro Benchmarking
Biochemical Kinase Assays: Determining Potency and Selectivity
The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the enzymatic activity of the purified target kinases.
Experimental Protocol: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for measuring kinase activity.[20][21]
-
Reagents and Materials:
-
Purified recombinant human kinases: AXL, Mer, Tyro3, c-MET, VEGFR2.
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
Test compounds: Compound-X, Cabozantinib, Foretinib, BMS-777607.
-
TR-FRET detection reagents (e.g., LanthaScreen™).
-
Assay buffer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase and peptide substrate in the assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for detection reagent binding.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a four-parameter logistic curve.
-
Data Presentation: Comparative IC50 Values
| Kinase Target | Compound-X (IC50, nM) | Cabozantinib (IC50, nM) | Foretinib (IC50, nM) | BMS-777607 (IC50, nM) |
| AXL | [Experimental Data] | 7[6] | [Data] | 1.1[13] |
| Mer | [Experimental Data] | [Data] | [Data] | [Data] |
| Tyro3 | [Experimental Data] | [Data] | [Data] | 4.3[13] |
| c-MET | [Experimental Data] | 1.3[6] | 0.4[8] | 3.9[13] |
| VEGFR2 | [Experimental Data] | 0.035[6] | 0.86[8] | >1000 |
Note: Literature values are provided for standard compounds. "[Experimental Data]" should be replaced with internally generated data for Compound-X and missing values for standard compounds.
Kinase Panel Screening: Assessing Selectivity
To understand the broader selectivity profile of Compound-X, it is crucial to screen it against a large panel of kinases. This provides insights into potential off-target effects and helps to build a comprehensive safety profile. This is typically performed by specialized contract research organizations.
Part 2: Cell-Based Assays
Cell-based assays are critical for confirming that the biochemical potency of an inhibitor translates into functional effects in a more physiologically relevant context.[22][23][24][25][26]
Cellular Target Engagement and Pathway Inhibition
Experimental Protocol: Western Blot Analysis of Phospho-Kinase Levels
-
Cell Lines: Select cancer cell lines with known expression and activation of the target kinases (e.g., A549 for AXL, U-87 MG for c-MET, HUVEC for VEGFR2).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in serum-free media for 24 hours.
-
Pre-treat cells with serial dilutions of the test compounds for 2 hours.
-
Stimulate the cells with the respective ligand (e.g., Gas6 for AXL, HGF for c-MET, VEGF for VEGFR2) for 15-30 minutes.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinases and key downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Data Presentation: Inhibition of Cellular Signaling
| Target Pathway | Compound-X (IC50, nM) | Cabozantinib (IC50, nM) | Foretinib (IC50, nM) | BMS-777607 (IC50, nM) |
| p-AXL | [Experimental Data] | [Data] | [Data] | [Data] |
| p-c-MET | [Experimental Data] | [Data] | [Data] | [Data] |
| p-VEGFR2 | [Experimental Data] | [Data] | [Data] | [Data] |
| p-AKT | [Experimental Data] | [Data] | [Data] | [Data] |
| p-ERK | [Experimental Data] | [Data] | [Data] | [Data] |
Anti-Proliferative Activity
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Lines: Use the same cell lines as in the phospho-kinase assay.
-
Procedure:
-
Plate cells in 96-well plates.
-
After 24 hours, treat with a range of concentrations of the test compounds.
-
Incubate for 72 hours.
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Data Presentation: Comparative GI50 Values (50% Growth Inhibition)
| Cell Line | Compound-X (GI50, nM) | Cabozantinib (GI50, nM) | Foretinib (GI50, nM) | BMS-777607 (GI50, nM) |
| A549 (High AXL) | [Experimental Data] | [Data] | [Data] | [Data] |
| U-87 MG (High c-MET) | [Experimental Data] | [Data] | [Data] | [Data] |
| HUVEC (High VEGFR2) | [Experimental Data] | [Data] | [Data] | [Data] |
Part 3: In Vivo and Pharmacokinetic Profiling
In Vivo Efficacy: Xenograft Tumor Models
Evaluating the anti-tumor activity of Compound-X in a living organism is a critical step in preclinical development.[27][28][29][30]
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Procedure:
-
Implant human cancer cells (e.g., A549, U-87 MG) subcutaneously into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, Compound-X, and standard compounds).
-
Administer the compounds daily via oral gavage or another appropriate route.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for phospho-kinases).
-
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | [Data] |
| Compound-X (dose) | [Experimental Data] | [Data] |
| Cabozantinib (dose) | [Data] | [Data] |
| Foretinib (dose) | [Data] | [Data] |
| BMS-777607 (dose) | [Data] | [Data] |
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound-X is essential for determining its dosing regimen and bioavailability.[2][31][32][33]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy mice (e.g., C57BL/6).
-
Procedure:
-
Administer a single dose of Compound-X via intravenous (IV) and oral (PO) routes to different groups of mice.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
Analyze the concentration of Compound-X in the plasma samples using LC-MS/MS.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Compound-X | Cabozantinib | Foretinib | BMS-777607 |
| T½ (h) | [Experimental Data] | ~120[34] | [Data] | [Data] |
| Cmax (ng/mL) | [Experimental Data] | [Data] | [Data] | [Data] |
| AUC (ng*h/mL) | [Experimental Data] | [Data] | [Data] | [Data] |
| Oral Bioavailability (%) | [Experimental Data] | [Data] | [Data] | [Data] |
Experimental Workflow Overview
Conclusion
This guide provides a structured and scientifically rigorous approach to the preclinical benchmarking of the novel investigational kinase inhibitor, this compound (Compound-X). By systematically evaluating its in vitro potency and selectivity, cellular activity, in vivo efficacy, and pharmacokinetic properties against well-established standard compounds, researchers can generate a robust data package. This comprehensive comparison will enable an informed decision on the future development of Compound-X as a potential therapeutic agent for the treatment of cancers driven by aberrant TAM, c-MET, and/or VEGFR signaling.
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ResearchGate. (n.d.). (PDF) Foretinib (GSK1363089), an Orally Available Multikinase Inhibitor of c-Met and VEGFR-2, Blocks Proliferation, Induces Anoikis, and Impairs Ovarian Cancer Metastasis. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of AXL Kinase Inhibitors: A Profile of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting AXL Kinase
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical mediator in oncology, implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance. Its activation by the ligand Gas6 initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are fundamental to cancer cell survival and migration.[1] Consequently, the inhibition of AXL presents a compelling strategic approach for cancer therapy.
This guide provides a comprehensive framework for evaluating the preclinical efficacy of novel AXL inhibitors, using the structural template of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. As specific preclinical data for this exact molecule is not publicly available, we will utilize the well-characterized, selective AXL inhibitor Bemcentinib (R428) as a representative compound to illustrate the requisite experimental methodologies and data interpretation. This document is designed to equip researchers with the technical insights and validated protocols necessary to rigorously assess AXL-targeting agents from the benchtop to preclinical models.
Mechanism of Action: How AXL Inhibitors Disrupt Cancer Signaling
Small molecule inhibitors targeting AXL, such as Bemcentinib, are typically ATP-competitive agents. They function by binding to the ATP-binding pocket within the intracellular kinase domain of the AXL receptor. This occupation prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor, which is a critical step for its activation.[2] The blockade of AXL phosphorylation effectively shuts down its downstream signaling cascades, leading to reduced cell proliferation, survival, and migratory potential.[3][4]
Caption: AXL Signaling Pathway and Point of Inhibition.
Part 1: In Vitro Efficacy Assessment
The initial evaluation of any kinase inhibitor involves a tiered in vitro approach, moving from biochemical assays that measure direct target engagement to cell-based assays that assess the compound's effect in a biological context.
Biochemical Kinase Inhibition Assay
This assay provides a quantitative measure of the inhibitor's potency against the isolated AXL kinase enzyme. The ADP-Glo™ Kinase Assay is a common, robust method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]
Detailed Experimental Protocol: ADP-Glo™ AXL Kinase Assay
-
Reagent Preparation:
-
Reconstitute recombinant human AXL kinase, substrate (e.g., AXLtide peptide), and ATP in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., Bemcentinib) in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock in kinase buffer to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or a vehicle control (DMSO in kinase buffer).[1]
-
Add 2 µL of the AXL kinase/substrate mixture (e.g., 6 ng AXL enzyme per well).[1]
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of ATP solution (final concentration typically 20-50 µM).[5]
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular AXL Phosphorylation Assay
To confirm that the inhibitor can effectively engage and inhibit AXL within a living cell, a Western blot analysis is performed to measure the levels of phosphorylated AXL (p-AXL). A reduction in p-AXL upon treatment indicates successful target engagement.
Detailed Experimental Protocol: Western Blot for p-AXL
-
Cell Culture and Treatment:
-
Culture an AXL-expressing cancer cell line (e.g., NCI-H1299 or MDA-MB-231) to 70-80% confluency.[6]
-
Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Treat the cells with various concentrations of the AXL inhibitor for 1-2 hours. Include a vehicle-only control.
-
(Optional) Stimulate the cells with the AXL ligand, Gas6 (e.g., 100 ng/mL), for 10 minutes to induce robust AXL phosphorylation in control wells.[7]
-
-
Protein Extraction and Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli loading buffer. Denature by boiling at 95°C for 5 minutes.[2]
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AXL (e.g., anti-p-AXL Tyr702).[8]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL substrate to the membrane.[2]
-
-
Detection and Analysis:
-
Image the chemiluminescent signal using a digital imager.
-
Strip the membrane and re-probe for total AXL and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to normalize the p-AXL signal.
-
Cell Viability Assay
This assay determines the effect of the inhibitor on cell proliferation and survival. A dose-dependent decrease in cell viability indicates cytotoxic or cytostatic activity.
Detailed Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed AXL-expressing cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the AXL inhibitor for 72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Part 2: In Vivo Efficacy Assessment
Translating in vitro findings to a whole-organism context is a critical step. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for preclinical in vivo efficacy testing.[9]
Subcutaneous Xenograft Model
This model is used to assess the inhibitor's ability to control the growth of an established tumor.
Detailed Experimental Protocol: MDA-MB-231 Breast Cancer Xenograft Model
-
Cell Preparation:
-
Culture MDA-MB-231 human breast cancer cells. Harvest the cells when they reach 80-90% confluency and assess viability (must be >95%).[6]
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration that allows for the injection of 2.5 to 5 million cells in a 100 µL volume.[10][11] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Use 6-8 week old female athymic nude or SCID mice. Anesthetize the mouse using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[10]
-
-
Treatment Regimen:
-
Monitor the mice and allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Administer the AXL inhibitor or vehicle control via the appropriate route (for Bemcentinib, oral gavage is common). A representative dose for Bemcentinib might be 50 mg/kg, administered twice daily.[12]
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Monitor the body weight of the animals as an indicator of general toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 – (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Caption: In Vivo Subcutaneous Xenograft Workflow.
Part 3: Pharmacokinetic (PK) Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy data and designing clinical trials. Preclinical PK studies are typically performed in mice or rats.
Preclinical Pharmacokinetic Parameters
After a single oral or intravenous administration, blood samples are collected at various time points and analyzed (typically by LC-MS/MS) to determine key PK parameters.
| Parameter | Description | Representative Value (Bemcentinib in Mice) |
| Cmax | Maximum observed plasma concentration | ~1,700 ng/mL (at 25 mg/kg, oral) |
| Tmax | Time to reach Cmax | ~4 hours (at 25 mg/kg, oral) |
| AUC | Area Under the Curve; total drug exposure over time | ~17,525 ng·h/mL (at 10 mg/kg, oral, daily for 7 days)[13] |
| t½ | Half-life; time for plasma concentration to reduce by half | ~4-13 hours (dose-dependent) |
Note: PK values can vary significantly based on dose, formulation, and animal strain. The values presented are compiled from available preclinical data for illustrative purposes.
Part 4: Comparative Analysis with Alternative AXL Inhibitors
A thorough evaluation requires benchmarking against other compounds targeting the same pathway. Several other AXL inhibitors are in various stages of preclinical and clinical development.
| Compound Name | Developer | AXL IC50 (Biochemical) | Key Characteristics |
| Bemcentinib (R428) | BerGenBio | 14 nM | First-in-class selective AXL inhibitor; orally bioavailable.[4] |
| Dubermatinib (TP-0903) | Tolero Pharmaceuticals | 27 nM | Potent and selective AXL inhibitor; also inhibits Aurora A/B kinases at higher concentrations. |
| ONO-7475 (Tamnorzatinib) | Ono Pharmaceutical | 0.7 nM | Potent dual inhibitor of AXL and MER.[2][3] |
| DS-1205 | Daiichi Sankyo | 1.3 nM | Potent and selective AXL inhibitor developed to overcome EGFR-TKI resistance.[1] |
This head-to-head comparison of biochemical potency is a critical first step. However, selectivity, cellular activity, and pharmacokinetic properties must also be considered to build a complete profile of a novel inhibitor relative to its competitors.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the preclinical evaluation of novel AXL kinase inhibitors, exemplified by the well-characterized compound Bemcentinib. For a new chemical entity such as this compound, following this multi-tiered approach—from biochemical potency and cellular target engagement to in vivo tumor growth inhibition and pharmacokinetic profiling—is essential.
The data generated from these studies provide the foundational evidence required for go/no-go decisions in a drug development pipeline. A successful candidate will demonstrate high on-target potency, favorable selectivity, robust cellular activity, significant in vivo efficacy, and drug-like pharmacokinetic properties. By adhering to these rigorous, self-validating experimental systems, researchers can confidently advance the most promising AXL inhibitors toward clinical investigation.
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Jimbo, T., et al. (2019). DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model. Oncotarget, 10(50), 5152–5167. [Link]
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Genetically diverse mouse platform to xenograft cancer cells. (2020). PLOS ONE. [Link]
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Lim, H. K., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine, 9(13), 1075. [Link]
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Okura, N., et al. (2020). ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non–Small Cell Lung Cancer. Clinical Cancer Research, 26(9), 2244-2256. [Link]
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Yang, J. C.-H., et al. (2023). Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study. Investigational New Drugs, 41(2), 306–316. [Link]
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Unni, A. M., et al. (2021). Integrated proteomics-based physical and functional mapping of AXL kinase signaling pathways and inhibitors define its role in cell migration. Molecular & Cellular Proteomics, 20, 100030. [Link]
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Josephs, D. H., et al. (2014). Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice. Cancer Chemotherapy and Pharmacology, 74(4), 751–760. [Link]
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Le, A. T., et al. (2023). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. ESMO Open, 8(4), 101618. [Link]
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Confirming the Binding Mode of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate: A Comparative Guide to Experimental and Computational Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise understanding of a small molecule's interaction with its biological target is paramount. This guide provides an in-depth, comparative analysis of key experimental and computational methodologies for confirming the binding mode of a novel compound, methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. As this molecule is not extensively characterized in public literature, we will navigate a hypothetical, yet scientifically rigorous, pathway to elucidate its binding characteristics.
The 2H-indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1] Based on this precedent, we hypothesize that our topic compound may target a member of the tyrosine kinase family. For the purpose of this guide, we will focus on Proto-oncogene tyrosine-protein kinase (SRC) , a well-validated target in oncology.
To establish a robust framework for comparison, we will benchmark our hypothetical findings for this compound against a well-characterized, clinically approved SRC kinase inhibitor, Dasatinib .[2] Dasatinib is a potent inhibitor with a known binding mode, making it an excellent positive control and comparator.[3][4]
This guide will dissect three complementary techniques: X-ray crystallography for high-resolution structural insights, Surface Plasmon Resonance (SPR) for quantitative kinetic analysis, and computational docking for predictive modeling. By integrating the data from these orthogonal approaches, we can construct a high-confidence model of the ligand-protein interaction.
Overall Workflow for Binding Mode Confirmation
The journey from a novel compound to a validated binding mode involves a multi-faceted approach. The following workflow illustrates the interplay between computational predictions and experimental validations.
Caption: Integrated workflow for binding mode confirmation.
I. X-Ray Crystallography: The Definitive Structural Snapshot
X-ray crystallography provides unparalleled, high-resolution data on the three-dimensional arrangement of atoms within a protein-ligand complex.[5] This "gold standard" technique allows for the direct visualization of the binding pose, interacting residues, and conformational changes in the protein upon ligand binding.
Causality Behind Experimental Choices
The decision to pursue co-crystallization of this compound with SRC kinase is driven by the need for unambiguous structural evidence. While techniques like NMR can provide solution-state information, a crystal structure offers a static, detailed picture of the key interactions that can guide further structure-activity relationship (SAR) studies.[6]
Self-Validating System
A successful co-crystal structure is inherently self-validating. The resulting electron density map must be consistent with the known chemical structure of the ligand. A poor fit between the electron density and the modeled ligand would immediately indicate an incorrect binding mode or the presence of a different molecule.[7] The quality of the final structure is assessed by metrics such as the R-factor and R-free, which quantify the agreement between the crystallographic model and the experimental diffraction data.[8]
Experimental Protocol: Co-crystallization of SRC Kinase with this compound
This protocol outlines the key steps for obtaining a co-crystal structure.[9][10]
1. Protein Expression and Purification:
-
Express the kinase domain of human SRC in a suitable expression system (e.g., E. coli or insect cells).
-
Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.
-
Characterize the purified protein for identity, purity, and activity using SDS-PAGE, mass spectrometry, and a kinase activity assay.[11][12]
2. Co-crystallization Screening:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Mix the purified SRC kinase with a 5-10 fold molar excess of the compound.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) with a variety of commercial crystallization screens.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
3. Crystal Optimization and Ligand Soaking (Alternative to Co-crystallization):
-
If initial co-crystallization fails, attempt to grow apo-crystals of SRC kinase first.
-
Optimize the apo-crystal growth conditions.
-
Prepare a soaking solution containing the compound at a concentration 10-1000 times its dissociation constant (Kd), if known from other techniques like SPR.
-
Transfer the apo-crystals to the soaking solution for a defined period (minutes to hours).
4. Data Collection and Processing:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.[13]
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
5. Structure Solution and Refinement:
-
Solve the structure using molecular replacement with a known SRC kinase structure (e.g., PDB ID: 3G5D for Dasatinib-bound SRC) as a search model.[3]
-
Build the protein and ligand models into the resulting electron density map.
-
Refine the structure to improve the fit to the experimental data, monitoring R-factor and R-free values.
6. Structure Analysis:
-
Analyze the final refined structure to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the compound and SRC kinase.
-
Compare the binding mode to that of Dasatinib to understand similarities and differences.
Caption: Surface Plasmon Resonance (SPR) Workflow.
III. Computational Docking: Predicting the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. [14]It employs a scoring function to estimate the binding affinity, allowing for the rapid screening of virtual compound libraries and the generation of hypotheses about the binding mode.
Causality Behind Experimental Choices
Computational docking is employed as a predictive tool to guide experimental work. [15]By generating a hypothetical binding pose for this compound in the ATP-binding site of SRC kinase, we can prioritize experimental efforts and have a structural model to interpret the results of biophysical assays.
Self-Validating System
The trustworthiness of a docking protocol is established through a process of validation. [16]Before docking the novel compound, the protocol should be validated by its ability to reproduce the known binding mode of a co-crystallized ligand (a process called "redocking"). [5]The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose of the known ligand should ideally be less than 2.0 Å. [5]
Experimental Protocol: Molecular Docking of this compound into SRC Kinase using AutoDock Vina
The following is a simplified workflow for molecular docking. [17][18][19] 1. Preparation of the Receptor:
-
Obtain the crystal structure of SRC kinase from the Protein Data Bank (PDB), preferably in complex with a known inhibitor like Dasatinib (e.g., PDB ID: 3G5D). [3] - Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges.
2. Preparation of the Ligand:
-
Generate a 3D structure of this compound using a molecule builder.
-
Minimize the energy of the ligand structure.
-
Define the rotatable bonds and assign partial charges.
3. Docking Simulation:
-
Define the binding site (the "grid box") on the receptor, typically centered on the co-crystallized ligand from the PDB structure.
-
Run the docking algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the binding site. [14] - The program will generate a series of possible binding poses, each with a corresponding binding affinity score (in kcal/mol).
4. Analysis of Results:
-
Analyze the top-scoring poses to identify the most plausible binding mode.
-
Visualize the predicted interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.
-
Compare the predicted binding mode with the known binding mode of Dasatinib and other SRC inhibitors to assess its feasibility.
Caption: Computational Docking Workflow.
IV. Data Integration and Comparative Analysis
The true power of this multi-pronged approach lies in the integration and cross-validation of the data from each technique. No single method provides a complete picture, but together they build a compelling and robust model of the binding interaction.
| Technique | Key Outputs | Role in Binding Mode Confirmation | Comparison with Dasatinib |
| X-Ray Crystallography | - High-resolution 3D structure- Precise ligand orientation- Identification of interacting residues | Provides definitive, unambiguous structural evidence of the binding mode. [5] | Direct structural comparison of the binding poses of the novel compound and Dasatinib within the SRC active site. [3] |
| Surface Plasmon Resonance (SPR) | - Association rate (ka)- Dissociation rate (kd)- Equilibrium dissociation constant (KD) | Quantifies the binding affinity and kinetics, providing a measure of the compound's potency and residence time. [20] | Quantitative comparison of the binding affinities and kinetic profiles to benchmark the potency of the new compound. |
| Computational Docking | - Predicted binding poses- Binding affinity scores- Hypothesized interactions | Offers a predictive model of the binding mode to guide experimental design and interpret biophysical data. [21] | Comparison of the predicted binding pose and score with the known crystal structure and experimental affinity of Dasatinib to validate the docking protocol. [5] |
Cross-Validation:
-
The KD value from SPR provides a quantitative measure of binding affinity that can be used to assess the reliability of the docking score . A strong correlation between experimental affinity and computational scores for a series of compounds increases confidence in the docking model. [22]* The predicted binding pose from computational docking can be directly compared to the experimentally determined structure from X-ray crystallography . A low RMSD between the predicted and actual pose validates the docking protocol. [5]* The high-resolution structure from X-ray crystallography provides a structural rationale for the kinetic parameters observed in SPR . For example, a large number of hydrogen bonds and a high degree of shape complementarity in the crystal structure would be consistent with a slow dissociation rate (low kd) and high affinity (low KD).
Conclusion
Confirming the binding mode of a novel compound like this compound requires a synergistic application of computational and experimental techniques. By leveraging the predictive power of molecular docking, the quantitative kinetic data from SPR, and the definitive structural insights from X-ray crystallography, researchers can build a comprehensive and validated understanding of the compound's interaction with its target. This integrated approach not only provides high confidence in the binding mode but also lays a solid foundation for subsequent lead optimization and drug development efforts.
References
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-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link].
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-
A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (n.d.). National Institutes of Health. Retrieved from [Link].
- Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance Introduction Instrument Overview. UNSW. Retrieved from a guide for using a specific SPR instrument.
-
2BDJ: Src kinase in complex with inhibitor AP23464. (2006, October 24). RCSB PDB. Retrieved from [Link].
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). National Institutes of Health. Retrieved from [Link].
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X-ray crystallographic studies of protein-ligand interactions. (n.d.). PubMed. Retrieved from [Link].
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link].
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Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link].
- A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. (n.d.). ResearchGate. Retrieved from a research paper on SPR analysis of kinase inhibitors.
-
6E6E: DGY-06-116, a novel and selective covalent inhibitor of SRC kinase. (2019, July 31). RCSB PDB. Retrieved from [Link].
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3G5D: Kinase domain of cSrc in complex with Dasatinib. (2009, June 2). RCSB PDB. Retrieved from [Link].
-
Seven quick tips for beginners in protein crystallography. (n.d.). Frontiers Publishing Partnerships. Retrieved from [Link].
-
Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Rad. Retrieved from [Link].
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link].
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Molecular screening and docking analysis of LMTK3and AKT1 combined inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link].
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023, January 22). Frontiers. Retrieved from [Link].
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Kinase activity assays Src and CK2. (2024, August 28). protocols.io. Retrieved from [Link].
- Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University.
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A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. Retrieved from [Link].
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Src Kinase Inhibitor I. PubChem. Retrieved from [Link].
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A step by step guide for performing molecular docking using AutoDock Vina. (n.d.). ResearchGate. Retrieved from [Link].
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Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. Retrieved from [Link].
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Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. (2023, December 2). National Institutes of Health. Retrieved from [Link].
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2ZVA: Lyn Tyrosine Kinase Domain-Dasatinib complex. (2008, November 11). RCSB PDB. Retrieved from [Link].
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Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013, February 4). Bio-Rad. Retrieved from [Link].
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Tutorial – AutoDock Vina. (2020, December 4). Retrieved from [Link].
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Src kinase inhibitor I. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link].
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- Structures of the Src-PP1, Src-Dasatinib, and Abl-Imatinib complexes. (n.d.). ResearchGate. Retrieved from a research paper on kinase-inhibitor complexes.
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved from [Link].
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6ATE: SRC kinase bound to covalent inhibitor. (2019, February 27). RCSB PDB. Retrieved from [Link].
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Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022, October 6). YouTube. Retrieved from [Link].
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link].
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). National Institutes of Health. Retrieved from [Link].
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Kinetic models. (2023, January 11). SPR-Pages. Retrieved from [Link].
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Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018, March 2). Retrieved from [Link].
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Guidelines for the successful generation of protein-ligand complex crystals. (2016, December 21). IUCr Journals. Retrieved from [Link].
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
For Immediate Use by Laboratory Professionals
As a novel compound within the indazole class of molecules, methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate is integral to innovative research in drug development. Its journey from synthesis to study is marked by precision and care. This same level of diligence must be applied to its final stage: disposal. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile: An Evidence-Based Assessment
A specific Safety Data Sheet (SDS) for this compound is not yet widely available. Therefore, a conservative approach to hazard assessment is paramount. By examining structurally related compounds, we can infer a likely hazard profile that informs our disposal strategy.
The molecule is comprised of a methyl benzoate moiety and an indazole ring linked by an amino-methyl group. Analysis of SDS information for similar structures, such as methyl 4-(aminomethyl)benzoate hydrochloride and 6-aminoindazole , provides critical insights.
Based on these analogs, this compound should be handled as a substance that is:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
This inferred hazard profile dictates that this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in general refuse.
Table 1: Inferred Hazard Identification for this compound
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Ingestion |
| Skin Irritation (Category 2) | Causes skin irritation. | Dermal contact |
| Eye Irritation (Category 2) | Causes serious eye irritation. | Eye contact |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | Inhalation |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a strict, methodical disposal process is essential to mitigate risk. The following protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.
Step 1: Immediate Segregation at the Point of Generation
All waste containing this compound must be segregated immediately. This includes:
-
Unused or surplus solid compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Solutions containing the dissolved compound.
-
Empty containers that held the compound.
Causality: Immediate segregation prevents cross-contamination of non-hazardous waste streams and ensures that all potentially hazardous material is captured for appropriate disposal.
Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing this compound, the following PPE is mandatory:
-
Nitrile gloves: To prevent skin contact.
-
Safety glasses or goggles: To protect against eye irritation.
-
Laboratory coat: To protect clothing and skin.
-
Fume hood: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step 3: Waste Container Selection and Labeling
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste: Collect in a designated, sealed, and leak-proof container, also made of a compatible material like HDPE.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The primary hazard(s): "Harmful," "Irritant"
-
The date of accumulation.
-
Causality: Proper containerization and labeling are regulatory requirements and are critical for the safety of waste handlers and to ensure the waste is directed to the correct disposal facility.
Step 4: Storage Pending Disposal
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Away from general laboratory traffic.
-
In a location that minimizes the risk of spills.
-
Segregated from incompatible chemicals, such as strong oxidizing agents, strong acids, and strong bases.[2]
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a complete and accurate description of the waste stream.
Causality: Disposal of hazardous waste is strictly regulated. Using a licensed professional service ensures compliance with all local, state, and federal regulations.
Visualizing the Disposal Decision Pathway
To further clarify the disposal process, the following diagram illustrates the decision-making workflow.
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to these evidence-based protocols, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental well-being.
References
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PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
This guide provides essential personal protective equipment (PPE) protocols for researchers, scientists, and drug development professionals handling methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. The recommendations herein are synthesized from an analysis of the compound's structural components—an indazole derivative and an aminobenzoate ester—and are grounded in established laboratory safety standards. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of analogous chemical structures to ensure a high margin of safety.
Hazard Assessment: A Structural Approach
This compound is a molecule that combines two key functional groups: an indazole ring and a methyl aminobenzoate moiety. A thorough risk assessment necessitates an understanding of the potential hazards associated with each component.
-
Indazole Derivatives: The indazole core is a common scaffold in medicinal chemistry.[1] While specific toxicity data for our target molecule is unavailable, related indazole-containing compounds are known to be biologically active and may present uncharacterized toxicological properties. Therefore, a cautious approach is warranted.
-
Aromatic Amines and Benzoate Esters: The methyl 4-aminobenzoate portion of the molecule suggests potential for skin and eye irritation, as indicated by the SDS for similar compounds.[2][3][4] Aromatic amines, as a class, can be irritants and may have other long-term health effects that have not been fully investigated for this specific molecule.[3]
Based on this structural analysis, we must assume that this compound is a hazardous substance that can cause skin, eye, and respiratory irritation, with unknown long-term toxicological properties.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Recommended, especially if dusty |
| Solution Preparation | Chemical splash goggles | Double-gloving (nitrile or neoprene) | Chemical-resistant apron over a laboratory coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant laboratory coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant laboratory coat | Not generally required if performed in a fume hood |
| Handling Concentrated Solutions | Chemical splash goggles and a face shield | Double-gloving (nitrile or neoprene) | Chemical-resistant apron over a laboratory coat | Not generally required if performed in a fume hood |
Detailed PPE Protocols and Causality
Eye and Face Protection: The First Line of Defense
Given that analogous compounds are known eye irritants, robust eye and face protection is non-negotiable.[2][4]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all operations involving this compound.[5]
-
Enhanced Protection: For tasks with a higher risk of splashes, such as solution preparation, work-up, and handling concentrated solutions, chemical splash goggles are required.[6] A face shield worn over safety goggles provides an additional layer of protection for the entire face.[5][7]
Hand Protection: Preventing Dermal Exposure
The potential for skin irritation from the aminobenzoate moiety necessitates careful selection and use of gloves.[2][3]
-
Glove Selection: Nitrile or neoprene gloves offer good resistance to a broad range of chemicals and are recommended for handling this compound.[8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.[5]
-
Double Gloving: For handling concentrated solutions or during procedures with a high risk of contamination, double gloving is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures.[5] Replace gloves immediately if they are contaminated, and always wash hands thoroughly after removing gloves.
Body Protection: Shielding Against Spills and Splashes
A laboratory coat is the minimum requirement for body protection.
-
Standard Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times in the laboratory.[5]
-
Chemical-Resistant Apron: When handling larger quantities or during operations with a significant splash risk, a chemical-resistant apron worn over the laboratory coat is recommended.[6]
Respiratory Protection: Mitigating Inhalation Risks
While the compound is a solid with low vapor pressure, the potential for respiratory tract irritation exists, especially when handling the powdered form.[4]
-
Engineering Controls: The primary method for controlling inhalation exposure is through engineering controls, such as a certified chemical fume hood.[5] All weighing, solution preparation, and reaction setups should be performed within a fume hood.
-
Respiratory Protection: If engineering controls are not feasible or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[5][6] The selection of the appropriate respirator should be based on a formal risk assessment.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operation Workflow
The following workflow is designed to minimize exposure during the handling of this compound.
Decontamination and Disposal Protocol
Proper decontamination and disposal are critical to preventing unintended exposure and environmental contamination.
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A typical procedure involves rinsing with an appropriate solvent (e.g., ethanol or acetone) followed by washing with soap and water. The solvent rinsate should be collected as hazardous waste.
-
Waste Disposal: All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste.[2][4][9] Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of this chemical down the drain or in the regular trash.[9]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration.[2][4] Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[2][10] Seek immediate medical attention. |
References
- Thermo Fisher Scientific. (2025, December 21).
- University of Tennessee Knoxville. Personal Protective Equipment (PPE).
- Cole-Parmer.
- Alfa Aesar. (2025, September 6).
- Sigma-Aldrich. (2024, August 14).
- ScienceLab.com. (2005, October 10).
- Fisher Scientific. (2025, December 19).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- ECHEMI.
- ChemicalBook. (2025, September 13).
- Fisher Scientific. (2025, May 1).
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- BenchChem. (2025). Application Notes and Protocols for the Flow Chemistry Synthesis of 1H-Indazoles.
- Journal of Chemical Health Risks. (2025, February 20).
Sources
- 1. jchr.org [jchr.org]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. fishersci.com [fishersci.com]
- 10. Methyl 4-aminobenzoate - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
